molecular formula C9H11NO2 B155625 2-(3-Methylphenoxy)acetamide CAS No. 10017-53-5

2-(3-Methylphenoxy)acetamide

Cat. No.: B155625
CAS No.: 10017-53-5
M. Wt: 165.19 g/mol
InChI Key: GOVBTAZVUFGTFB-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)acetamide (CAS RN 10017-53-5) is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This chemical serves as a valuable building block in medicinal chemistry research, particularly in the synthesis of novel molecules with potential biological activity. Scientific studies have utilized its structure to develop more complex compounds; for instance, it is a key component in N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), which has been investigated for its significant ability to inhibit osteoclast differentiation and demonstrated a protective effect against ovariectomy-induced bone loss in models of osteoporosis . The pure compound has a melting point of 118°C . This product is intended for research purposes such as chemical synthesis, biological mechanism studies, and drug discovery applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenoxy)acetamide
Source PubChem
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InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVBTAZVUFGTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352595
Record name 2-(3-methylphenoxy)acetamide
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10017-53-5
Record name 2-(3-methylphenoxy)acetamide
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Record name 2-(3-methylphenoxy)acetamide
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Methylphenoxy)acetamide (CAS Number: 10017-53-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methylphenoxy)acetamide (CAS No. 10017-53-5), a member of the phenoxyacetamide class of organic compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document compiles available information on its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses the potential biological activities and applications inferred from related structures. This guide aims to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry interested in the therapeutic potential of phenoxyacetamide derivatives.

Introduction

Phenoxyacetamide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The core structure, characterized by a phenoxy group linked to an acetamide moiety, provides a versatile scaffold for structural modifications to modulate pharmacokinetic and pharmacodynamic properties. This compound, with its distinct substitution pattern on the phenyl ring, presents an interesting candidate for further investigation within this class. This guide synthesizes the available information to provide a detailed technical profile of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 10017-53-5[1][][3]
Molecular Formula C₉H₁₁NO₂[1][]
Molecular Weight 165.19 g/mol [][3]
Appearance White to almost white powder/crystal[1]
Melting Point 118 °C[3]
Boiling Point 356.9 ± 25.0 °C (Predicted)[3]
Density 1.123 ± 0.06 g/cm³ (Predicted)[3]
pKa 15.42 ± 0.40 (Predicted)[3]
Solubility Moderately soluble in organic solvents[1]

Synthesis of this compound

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis would proceed in two main steps:

  • Formation of the Phenoxide: 3-Methylphenol (m-cresol) is deprotonated by a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium 3-methylphenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Substitution: The 3-methylphenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide. This results in the displacement of the chloride leaving group and the formation of the desired ether linkage, yielding this compound.

Williamson Ether Synthesis m_cresol 3-Methylphenol phenoxide 3-Methylphenoxide m_cresol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide chloroacetamide 2-Chloroacetamide product This compound chloroacetamide->product phenoxide->product SN2 Attack

Diagram 1: Proposed Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Williamson ether synthesis involving phenols and chloroacetamide derivatives.[5] Optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary.

Materials:

  • 3-Methylphenol (m-cresol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • 2-Chloroacetamide

  • Solvent (e.g., ethanol, acetone, or DMF)

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve 3-methylphenol in a suitable solvent. Add an equimolar amount of a strong base (e.g., NaOH) and stir the mixture until the phenol is completely converted to the phenoxide.

  • Reaction with 2-Chloroacetamide: To the phenoxide solution, add an equimolar amount of 2-chloroacetamide.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, acidify the mixture with HCl to neutralize any remaining base.

  • Extraction: Extract the aqueous mixture with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Analytical Characterization (Anticipated)

Although experimental spectra for this compound are not available in the cited literature, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-methylphenyl group, a singlet for the methyl protons, a singlet for the methylene (-OCH₂-) protons, and broad signals for the amide (-NH₂) protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for:

  • N-H stretching of the primary amide around 3350-3180 cm⁻¹.

  • C-H stretching of the aromatic and aliphatic groups around 3100-2850 cm⁻¹.

  • C=O stretching (Amide I band) of the amide group around 1650 cm⁻¹.

  • N-H bending (Amide II band) around 1640-1600 cm⁻¹.

  • C-O-C stretching of the ether linkage around 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 165. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the acetamide group.

Potential Biological Activity and Applications

The phenoxyacetamide scaffold is a well-established pharmacophore with a diverse range of biological activities.[3] While specific studies on this compound are lacking, its structural similarity to other bioactive compounds suggests potential for several therapeutic applications.

Inferred Biological Activities
  • Analgesic and Anti-inflammatory: Many phenoxyacetamide derivatives have shown potent analgesic and anti-inflammatory effects, often attributed to their ability to modulate inflammatory pathways.[3]

  • Antimicrobial Activity: The phenoxyacetamide core is present in various compounds with antibacterial and antifungal properties.

  • Herbicidal and Agrochemical Applications: The structural motif of this compound is related to phenoxyacetic acid herbicides, suggesting potential applications in agriculture.[1]

Drug Development and Research

This compound can serve as a valuable intermediate in the synthesis of more complex molecules for drug discovery programs.[1] Its structure allows for further modifications to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Potential_Applications core This compound pharma Pharmaceuticals core->pharma agro Agrochemicals core->agro analgesic Analgesic pharma->analgesic anti_inflammatory Anti-inflammatory pharma->anti_inflammatory antimicrobial Antimicrobial pharma->antimicrobial herbicide Herbicide agro->herbicide

Diagram 2: Potential Application Areas of this compound.

Safety and Handling

Based on the available safety data sheet for this compound and general knowledge of related compounds, the following precautions should be observed.[7]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.[7]

  • Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.[1][8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[7]

Conclusion

This compound, CAS number 10017-53-5, is a compound of interest within the broader class of phenoxyacetamides. While specific experimental data on its synthesis, analytical characteristics, and biological activity are not extensively documented in public literature, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The probable synthetic route via Williamson ether synthesis is straightforward, and its structure suggests potential for a range of biological activities. Further research is warranted to fully elucidate the properties and potential applications of this compound, particularly in the fields of medicinal chemistry and drug development.

References

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 14, 2026, from [Link]

  • 2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)acetamide - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

  • 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C17H17N3O2S | CID 67516108. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023, March 25). Scientific Reports. Retrieved January 14, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022, March 21). Molecules. Retrieved January 14, 2026, from [Link]

  • Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). (n.d.). NUCMEDCOR. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to 2-(3-Methylphenoxy)acetamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-Methylphenoxy)acetamide, a molecule of interest within the broader class of phenoxyacetamide derivatives known for their diverse pharmacological activities. This document will delve into its fundamental chemical properties, outline a robust synthetic protocol, and discuss its potential applications in research and drug development, grounded in the established bioactivity of its parent scaffold.

Core Molecular Attributes

This compound, also known as m-tolyloxyacetamide, is an aromatic ether and a primary amide. Its structure is characterized by a central acetamide moiety linked to a 3-methylphenol (m-cresol) group via an ether bond. This structural arrangement is a key determinant of its physicochemical properties and potential biological interactions.

The fundamental properties of this compound are summarized in the table below. These values are computationally derived from authoritative chemical databases and provide a crucial baseline for experimental design.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol Guidechem[2]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)NPubChem[1]
InChI Key GOVBTAZVUFGTFB-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 52.3 ŲGuidechem[2]
Hydrogen Bond Donor Count 1Guidechem[2]
Hydrogen Bond Acceptor Count 2Guidechem[2]
Rotatable Bond Count 3Guidechem[2]

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established reaction provides a reliable and high-yielding pathway. The causality behind this choice of synthesis is its efficiency in forming the crucial ether linkage between the phenolic hydroxyl group and the acetamide backbone.

The protocol described below is a self-validating system. Each step is designed to drive the reaction to completion and facilitate the purification of a high-purity final product.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Analysis Reactant1 3-Methylphenol (m-Cresol) Reaction Reflux at ~82°C Reactant1->Reaction Reactant2 2-Chloroacetamide Reactant2->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Solvent Acetonitrile (CH₃CN) Solvent->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Aqueous Workup / Extraction Evaporation->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Product This compound Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Deprotonation of Phenol:

    • To a stirred solution of 3-methylphenol (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a weak base like potassium carbonate (1.5-2.0 eq.).

    • Rationale: The base deprotonates the hydroxyl group of 3-methylphenol to form the more nucleophilic phenoxide ion. Potassium carbonate is chosen as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Acetonitrile is an excellent solvent for this Sₙ2 reaction.

  • Nucleophilic Substitution:

    • To the phenoxide solution, add 2-chloroacetamide (1.0-1.2 eq.) portion-wise.

    • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.

    • Rationale: The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide and displacing the chloride leaving group in an Sₙ2 reaction to form the desired ether linkage. Refluxing provides the necessary activation energy for the reaction.

  • Reaction Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane and wash with water to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

    • Rationale: Purification is essential to remove unreacted starting materials and any by-products, ensuring the final compound is suitable for analytical characterization and biological screening.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: Expected signals would include a singlet for the methyl group protons (~2.3 ppm), a singlet for the methylene protons of the acetamide group (~4.5 ppm), distinct multiplets for the aromatic protons on the methylphenoxy ring (~6.7-7.2 ppm), and two broad singlets for the amide protons (~5.5-7.5 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: Key signals would be present for the methyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the methylene carbon adjacent to the ether oxygen, and the carbonyl carbon of the amide group (~170 ppm).

  • FT-IR (KBr, cm⁻¹): Characteristic peaks would include N-H stretching of the primary amide (~3100-3400 cm⁻¹), C=O stretching of the amide (~1650-1680 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-O ether stretching (~1200-1250 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 166.08.

Potential Applications in Drug Discovery

The phenoxyacetamide scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide array of biological activities. This suggests that this compound is a promising candidate for further investigation and derivatization in drug discovery programs.

Diagram of Potential Therapeutic Areas

Therapeutic_Potential cluster_activities Potential Pharmacological Activities Core This compound Scaffold Antimicrobial Antimicrobial / Antifungal Core->Antimicrobial [ref] Anticancer Anticancer Core->Anticancer [ref] AntiInflammatory Anti-inflammatory Core->AntiInflammatory [ref] Anticonvulsant Anticonvulsant Core->Anticonvulsant [ref]

Caption: Potential therapeutic areas for phenoxyacetamide derivatives.

Published research on various substituted phenoxyacetamide derivatives has highlighted their potential as:

  • Antimicrobial and Antifungal Agents: Many acetamide derivatives have been synthesized and screened for their activity against various bacterial and fungal strains.[3]

  • Anticancer Agents: Certain phenoxyacetamide analogs have demonstrated cytotoxic activity against human cancer cell lines.[3]

  • Anti-inflammatory and Analgesic Agents: The inclusion of halogen or nitro groups on the phenoxy ring has been shown to enhance anti-inflammatory functions in some derivatives.

  • Anticonvulsant Agents: The core acetamide structure is present in several molecules with known anticonvulsant properties.[3]

The specific substitution pattern of this compound—with the methyl group at the meta position—provides a unique electronic and steric profile that warrants investigation into these and other therapeutic areas. Its synthesis is straightforward, making it an accessible starting point for the development of novel chemical libraries for high-throughput screening.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold of significant interest to the pharmaceutical and life sciences research communities. Its fundamental properties are well-defined, and its synthesis is based on reliable and scalable chemical transformations. The established broad-spectrum bioactivity of related phenoxyacetamides provides a strong rationale for the inclusion of this compound and its future derivatives in drug discovery and development pipelines. Further experimental validation of its properties and biological screening are critical next steps in unlocking its full potential.

References

  • PubChemLite. This compound. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. Available from: [Link]

Sources

Solubility Profile of 2-(3-Methylphenoxy)acetamide in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

2-(3-Methylphenoxy)acetamide is an organic compound featuring a phenoxy ring, a methyl group, and an acetamide functional group. While specific applications of this molecule are not widely documented in public literature, its structure is representative of moieties found in various pharmacologically active agents and industrial chemicals. Understanding the solubility profile of such a compound is a cornerstone of process chemistry, formulation development, and drug discovery.[1][2] Poor solubility can impede reliable in vitro testing, lead to low bioavailability, and present significant challenges in creating viable drug products.[1][3]

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It is designed to move beyond a simple data sheet, offering a deep dive into the theoretical principles governing its solubility, detailed experimental protocols for its determination, and an analysis of the key factors that influence its behavior in various solvent systems. The methodologies described herein are grounded in established scientific principles and represent the best practices for solubility characterization in a modern research and development setting.

Theoretical Framework and Solubility Prediction

A robust understanding of a molecule's structure is the first step in predicting its solubility. The principle of "like dissolves like" provides a foundational, qualitative assessment of how this compound will interact with different solvent classes.[4]

Molecular Structure Analysis

The structure of this compound is amphiphilic, meaning it possesses both lipophilic (non-polar) and hydrophilic (polar) characteristics.

  • Lipophilic Moiety: The 3-methylphenoxy group is the dominant non-polar region. The aromatic ring and the methyl group contribute to its hydrophobic character, favoring interactions with non-polar solvents through van der Waals forces.

  • Hydrophilic Moiety: The primary acetamide group (-C(=O)NH2) is polar. The carbonyl oxygen and the N-H protons can act as hydrogen bond acceptors and donors, respectively.[5][6][7] This functional group is responsible for its limited affinity for polar solvents, particularly water.

The interplay between the large, non-polar phenoxy group and the small, polar acetamide group dictates the molecule's overall solubility. It is anticipated that the hydrophobic portion will be the primary driver of its solubility characteristics, making it poorly soluble in aqueous media.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility behavior as follows:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

    • Water: Very low solubility is expected. While the amide group can form hydrogen bonds with water, the energy required to create a cavity in the highly-ordered water structure to accommodate the large, non-polar methylphenoxy group is energetically unfavorable.[5]

    • Alcohols (Ethanol, Methanol): Moderate to good solubility is predicted. These solvents have a polar hydroxyl group that can hydrogen bond with the acetamide moiety and a non-polar alkyl chain that can interact favorably with the methylphenoxy group.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile):

    • Good solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting with the amide's N-H protons. Their overall polarity can also effectively solvate the polar portion of the molecule without the high energetic penalty associated with disrupting a water lattice.

  • Non-Polar Solvents (e.g., Hexane, Toluene):

    • Low solubility is expected. While the methylphenoxy group will interact favorably with these solvents, the polar amide group will not be effectively solvated, making dissolution energetically unfavorable.

The following diagram illustrates the key intermolecular forces at play between this compound and different solvent types.

G cluster_solute This compound cluster_solvents Solvent Types solute Amide Group (Polar) Methylphenoxy Group (Non-Polar) water Water (Polar Protic) solute->water H-Bonding (Amide) Poor Solvation (Phenoxy) = LOW SOLUBILITY ethanol Ethanol (Polar Protic) solute->ethanol H-Bonding (Amide) VDW Forces (Phenoxy) = GOOD SOLUBILITY dmso DMSO (Polar Aprotic) solute->dmso H-Bonding (Amide) Dipole-Dipole = GOOD SOLUBILITY hexane Hexane (Non-Polar) solute->hexane Poor Solvation (Amide) VDW Forces (Phenoxy) = LOW SOLUBILITY

Caption: Predicted interactions and resulting solubility of this compound.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining accurate solubility data. The choice of method depends on the stage of research, with high-throughput kinetic assays used for early screening and the rigorous shake-flask method used for definitive thermodynamic data.[3][2]

Gold Standard: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is universally recognized as the 'gold standard' for determining equilibrium (thermodynamic) solubility.[8][9] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25 °C and 37 °C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid phase from the saturated solution via centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[2]

  • Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC-UV): The most common and reliable method. A calibration curve must be prepared using stock solutions of known concentrations.

    • UV-Vis Spectroscopy: A faster but less specific method suitable for pure solutions. A calibration curve is also required.[10]

    • LC-MS/MS: Used for very low solubility compounds or complex matrices.[1][3]

  • Validation: It is recommended to analyze samples at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration does not change significantly).

High-Throughput: Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery for rapid screening of many compounds.[1][3] This method does not measure true equilibrium solubility but rather the point at which a compound precipitates from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[8]

Protocol: Kinetic Solubility via Nephelometry

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[1]

  • Serial Dilution: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microplate (e.g., 96- or 384-well).

  • Compound Addition: Add small volumes of the DMSO stock solution to the buffer to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[1]

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a laser nephelometer.[3][2] The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

The following diagram outlines the workflow for selecting and executing a solubility determination method.

G cluster_early Early Discovery / Screening cluster_late Lead Optimization / Formulation start Goal: Determine Solubility decision_stage Research Stage? start->decision_stage kinetic_method Kinetic Solubility Assay (e.g., Nephelometry) decision_stage->kinetic_method Early Stage thermo_method Thermodynamic Solubility (Shake-Flask Method) decision_stage->thermo_method Late Stage kinetic_protocol 1. Prepare DMSO Stock 2. Add to Aqueous Buffer 3. Incubate (1-2h) 4. Measure Precipitation kinetic_method->kinetic_protocol Protocol result_kinetic Kinetic Solubility Value (Rapid, High-Throughput) kinetic_method->result_kinetic Output thermo_protocol 1. Add Excess Solid to Solvent 2. Equilibrate (24-72h) 3. Separate Phases 4. Quantify (HPLC/UV) thermo_method->thermo_protocol Protocol result_thermo Equilibrium Solubility Value ('Gold Standard', Accurate) thermo_method->result_thermo Output

Caption: Decision workflow for selecting a solubility determination method.

Key Factors Influencing Solubility

Effect of Temperature

For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with increasing temperature.[4][11][12] This is because the added thermal energy helps overcome the crystal lattice energy of the solid and the intermolecular forces between solvent molecules.[4] It is crucial to measure the solubility of this compound at physiologically relevant temperatures (e.g., 37 °C) in addition to standard lab conditions (e.g., 25 °C), as this can significantly impact its behavior in biological systems. The relationship between temperature and solubility can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.

Effect of pH

The solubility of ionizable compounds is highly dependent on pH. However, amides are generally considered neutral compounds and do not ionize within the typical physiological pH range of 1-14.[5] Therefore, the aqueous solubility of this compound is expected to be largely independent of pH. Any minor variations observed would likely be due to secondary effects on the solvent or potential degradation at extreme pH values, rather than a change in the protonation state of the molecule itself.

Summary Data Table

The following table summarizes the predicted solubility profile of this compound based on theoretical principles. These predictions should be confirmed by experimental data obtained using the protocols described above.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Phosphate BufferVery LowLarge non-polar group disrupts water's H-bond network, making solvation energetically unfavorable.
Ethanol, MethanolModerate to GoodCan interact with both the polar amide (via H-bonding) and non-polar phenoxy (via VDW forces) groups.
Polar Aprotic DMSO, Acetone, AcetonitrileGoodEffectively solvates the polar amide group without the high energetic cost of cavity formation in water.
Non-Polar Hexane, TolueneLowInability to effectively solvate the polar amide group outweighs favorable non-polar interactions.

Conclusion

This technical guide provides a comprehensive roadmap for characterizing the solubility of this compound. Based on its amphiphilic molecular structure, the compound is predicted to have low aqueous solubility but good solubility in polar aprotic and alcoholic solvents. This profile is typical for many drug-like molecules and underscores the importance of precise experimental determination.

For drug development professionals, a low aqueous solubility finding for this compound would necessitate early consideration of formulation strategies, such as amorphous solid dispersions, salt formation (if an ionizable handle were present), or lipid-based formulations to ensure adequate bioavailability. The "gold standard" shake-flask method is recommended for generating definitive thermodynamic solubility data for regulatory filings and formulation design, while kinetic assays provide a rapid and efficient means for early-stage screening and prioritization.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

  • Journal of Pharmacy and Pharmacology. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available from: [Link]

  • Solubility of Things. (n.d.). Spectroscopic Techniques. Available from: [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Available from: [Link]

  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available from: [Link]

  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available from: [Link]

  • Solubility of Things. (n.d.). Factors affecting solubility. Available from: [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]

  • ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available from: [Link]

  • YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility. Available from: [Link]

  • Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Available from: [Link]

  • CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Available from: [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Available from: [Link]

  • ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available from: [Link]

  • YouTube. (2023). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. Available from: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Biochemistry, Dissolution and Solubility - StatPearls. Available from: [Link]

  • Quora. (2021). Why is amide more soluble in water than the amine with the same number of alkyl group atoms?. Available from: [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Available from: [Link]

  • ResearchGate. (n.d.). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Available from: [Link]

  • ResearchGate. (2020). Thermodynamic modeling of pharmaceutical substance solubility: A review of various models. Available from: [Link]

Sources

The Genesis of a Moiety: A Literature Review on the Discovery and History of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Importance of the Aryloxyacetamide Scaffold

In the vast landscape of organic chemistry and drug discovery, the aryloxyacetamide scaffold stands as a testament to the power of simple, yet versatile, molecular frameworks. These structures, characterized by an aromatic ring linked to an acetamide group through an ether bond, are foundational in the synthesis of a wide array of biologically active compounds.[1][2] This guide delves into the history and discovery of a specific, representative member of this class: 2-(3-Methylphenoxy)acetamide. While not a blockbuster drug itself, its history is intrinsically linked to the development of fundamental organic reactions and the exploration of the chemical space originating from coal tar derivatives. Understanding its origins provides a valuable lens through which to view the evolution of medicinal chemistry. This document will explore the historical context of its parent molecules, the logical synthetic pathways that led to its creation, and the enduring relevance of its core structure in modern research.

PART 1: A Historical Perspective: The Convergence of Precursors

The story of this compound is not one of a singular, celebrated discovery, but rather the logical outcome of the convergence of chemical knowledge and the availability of key starting materials. Its history is best understood by examining its constituent parts: the m-cresol moiety and the acetamide functional group.

The Rise of Coal Tar Chemistry and the Isolation of m-Cresol

The Industrial Revolution, fueled by coal, inadvertently gave rise to a new era of chemical discovery. The distillation of coal tar, a byproduct of coke production, yielded a treasure trove of aromatic compounds.[3][4] Among these was a mixture of isomeric methylphenols known as cresols.[5][6] First isolated in the 19th century, the separation of the ortho, meta, and para isomers of cresol was a significant challenge for early organic chemists.[3] m-Cresol (3-methylphenol), the structural backbone of this compound, was identified as a major component of this mixture.[3][5] Its availability, initially from coal tar and later from petroleum, made it an attractive starting material for further chemical exploration.[6] The potent antiseptic properties of cresols were quickly recognized, leading to their widespread use in disinfectants, a historical application that underscores their early importance.[4][6]

The Synthesis and Utility of Acetamide

Acetamide (CH₃CONH₂), the other key component, has a history rooted in the development of organic synthesis. It can be prepared through various methods, including the dehydration of ammonium acetate.[7] Its utility as a reagent and a solvent has been recognized for well over a century. The amide functional group is a cornerstone of peptide and protein chemistry, and its presence in a vast number of pharmaceuticals highlights its significance.[1]

PART 2: The Synthesis of this compound: From Classic to Contemporary

The first synthesis of this compound, while not explicitly documented in a landmark publication, can be confidently inferred to have been achieved via the Williamson ether synthesis, a robust and well-established reaction dating back to the mid-19th century.

The Classic Approach: Williamson Ether Synthesis

This method involves the reaction of a sodium phenoxide with an alkyl halide. In the context of this compound, this translates to the reaction of sodium m-cresolate with 2-chloroacetamide.

  • Preparation of Sodium m-Cresolate:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-cresol (1.0 equivalent) in a suitable anhydrous solvent such as ethanol or dimethylformamide (DMF).

    • To this solution, add sodium hydroxide (1.0 equivalent) or sodium metal in small portions. The reaction is exothermic and should be performed with caution.

    • Stir the mixture at room temperature until the formation of the sodium m-cresolate is complete.

  • Etherification:

    • To the solution of sodium m-cresolate, add 2-chloroacetamide (1.0 equivalent).

    • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • The separation of sodium chloride as a precipitate is an indication of reaction progression.[7]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water to precipitate the crude product.

    • Collect the precipitate by filtration and wash it with water to remove any remaining inorganic salts.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

The following diagram illustrates the Williamson ether synthesis pathway for this compound.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution m_cresol m-Cresol m_cresolate Sodium m-cresolate m_cresol->m_cresolate + NaOH naoh NaOH product This compound m_cresolate->product chloroacetamide 2-Chloroacetamide chloroacetamide->product nacl NaCl

Caption: Williamson Ether Synthesis of this compound.

Modern Synthetic Approaches

While the Williamson ether synthesis remains a reliable method, contemporary organic synthesis often seeks more environmentally friendly and efficient routes. A notable modern alternative involves the use of arylboronic acids as starting materials.[1][8] This metal-catalyst-free approach utilizes an alkaline solution of hydrogen peroxide to promote the reaction between an arylboronic acid and a bromo- or chloroacetamide derivative in water, offering a greener alternative to traditional methods that often rely on organic solvents.[1][8]

PART 3: Physicochemical Properties and Potential Applications

While extensive data on the specific biological activities of this compound are not widely published, its structural class, the phenoxyacetamides, has been the subject of considerable research. Derivatives of this core structure have been investigated for a range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[2] The simple structure of this compound makes it an ideal starting point or fragment for the design of more complex molecules with tailored biological functions.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to have low solubility in water and good solubility in organic solvents

Conclusion: A Foundation for Future Discovery

The history of this compound is a microcosm of the evolution of organic synthesis and medicinal chemistry. Born from the byproducts of the industrial age and assembled through a classic named reaction, its true value lies not in its individual accolades but in its representation of the aryloxyacetamide scaffold. This simple molecule serves as a foundational building block, a starting point for the synthesis of countless derivatives with diverse and potent biological activities. As researchers continue to explore new chemical spaces in the quest for novel therapeutics, the unassuming yet versatile phenoxyacetamide core, with its roots in the history of compounds like this compound, will undoubtedly continue to play a vital role.

References

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI. Available from: [Link]

  • Cresol. Wikipedia. Available from: [Link]

  • Guo, M., Li, Y., Wen, Y., & Shen, X. (2023). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. RSC Advances, 13(4), 2631-2634. Available from: [Link]

  • Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. RSC Publishing. Available from: [Link]

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. ResearchGate. Available from: [Link]

  • The Historical Significance and Modern Uses of Cresol m/p Mixture. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • m-Cresol. Wikipedia. Available from: [Link]

  • Shaik, A. B., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-26. Available from: [Link]

  • Coleman, G. H., & Alvarado, A. M. (1923). Acetamide. Organic Syntheses, 3, 3. Available from: [Link]

  • Cresol. Britannica. Available from: [Link]

  • Wang, Y., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(11), 2969. Available from: [Link]

  • Al-Juboori, A. M. (2015). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Journal of Al-Nahrain University, 18(3), 60-68. Available from: [Link]

  • Sharma, P., & Kumar, A. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 235-240. Available from: [Link]

Sources

A Guide to the Thermochemical and Stability Analysis of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the thermochemical properties and stability of 2-(3-Methylphenoxy)acetamide, a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for its characterization.

Introduction: The Significance of Physicochemical Characterization

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. For a candidate compound like this compound, its thermochemical data and stability profile are not merely academic points of interest; they are critical determinants of its viability as a therapeutic agent. These parameters influence everything from formulation and storage to bioavailability and shelf-life. This guide will provide a comprehensive overview of the essential analyses required to fully characterize this molecule.

Section 1: Thermochemical Data of this compound

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a fundamental thermodynamic property. For organic molecules like amides, computational chemistry provides a powerful tool for its estimation when experimental data is lacking.[1][2] Isodesmic reactions, in particular, are a reliable method where the number and types of bonds are conserved on both sides of a hypothetical reaction, which helps in the cancellation of systematic errors in calculations.[1]

Table 1: Calculated Thermochemical Data for Acetamide (as a reference)

PropertyValue (kcal/mol)Method
Standard Enthalpy of Formation (ΔHf°)-57.40CBS-QB3 Calculation

Source: Adapted from computational studies on acetamide and related compounds.[1]

Experimental Determination of Thermochemical Properties

For novel compounds, experimental validation is the gold standard. Calorimetry is the primary technique used to measure heat changes in chemical and physical processes.[3][4][5]

To determine the enthalpy of combustion, from which the enthalpy of formation can be derived, bomb calorimetry is the method of choice.[3][4] The substance is completely burned in a constant-volume container, and the heat released is measured.[3]

Protocol: Determination of Enthalpy of Combustion using Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within the bomb calorimeter.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen.

  • Immersion: The bomb is placed in a known volume of water in an insulated container (the calorimeter).

  • Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited via an electrical fuse.

  • Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.

Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimeter Calorimeter Setup cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Sample B Place in Crucible A->B C Pressurize with O2 B->C D Immerse in Water C->D E Equilibrate Temperature D->E F Ignite Sample E->F G Record Temperature Change F->G H Calculate Heat of Combustion G->H

Caption: Workflow for Bomb Calorimetry Experiment.

Section 2: Stability of this compound

The stability of a pharmaceutical compound is its ability to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life.[6][7] For this compound, understanding its degradation pathways is crucial for ensuring safety and efficacy.

Factors Affecting Stability

Several factors can influence the stability of an amide-containing compound:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: Amide hydrolysis is susceptible to catalysis by both acids and bases.

  • Light: Photodegradation can occur, especially in aromatic compounds.

  • Oxidizing Agents: The presence of oxidizing agents can lead to chemical degradation.

Experimental Assessment of Stability

Thermal analysis techniques are indispensable for evaluating the stability of pharmaceutical materials.[8][9] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly powerful in this regard.[8][9]

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7][9][10] It is used to determine the thermal stability and decomposition temperature of materials.[7][10]

Protocol: Thermal Stability Assessment using TGA

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA sample pan.

  • Instrument Setup: The TGA is programmed with a specific temperature ramp (e.g., 10 °C/min) and atmosphere (e.g., nitrogen or air).

  • Heating Cycle: The sample is heated according to the predefined program.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (thermogram) is analyzed to identify the onset temperature of decomposition, which is a key indicator of thermal stability.

TGA_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_run Execution cluster_data Analysis P1 Weigh Sample P2 Place in TGA Pan P1->P2 I1 Set Temperature Program P2->I1 I2 Set Atmosphere I1->I2 R1 Initiate Heating I2->R1 R2 Record Mass vs. Temperature R1->R2 D1 Analyze Thermogram R2->D1 D2 Determine Decomposition Temp. D1->D2

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting, crystallization, and glass transitions, which are important for understanding physical stability.[8]

Conclusion

The thermochemical data and stability profile of this compound are critical parameters that underpin its development as a potential pharmaceutical agent. While direct experimental data for this specific molecule requires dedicated laboratory investigation, the methodologies outlined in this guide provide a robust framework for its comprehensive characterization. By employing a combination of computational and experimental techniques, researchers can gain the necessary insights to advance this compound through the drug development pipeline.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024).
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research.
  • TGA Analysis in Pharmaceuticals. (2025).
  • Thermogravimetric Analysis. (2022). Improved Pharma.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.
  • Thermochemical Properties and Regularities of Amides, Anilides, and Amidic Acids. (2025).
  • Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. (n.d.).
  • Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contributions to Interactions of Amide sp2O, N, C and sp3C Unified Atoms with Naphthalene sp2C Atoms in W
  • Using calorimeters for accurate heat measurement. (n.d.). Student Academic Success.
  • Calorimetry. (n.d.). EBSCO.
  • Calorimetry: Techniques and Applic
  • Experiment 7: Calorimetry. (2019). Chemistry LibreTexts.
  • Thermodynamics of amide + amine mixtures. 2. Volumetric, speed of sound and refractive index data for N,N-dimethylacetamide + N-. (n.d.). arXiv.
  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. (n.d.). MDPI.
  • Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. (2021). MDPI.
  • Standard enthalpies of formation of reference species at 298.15 K. (n.d.).
  • A study of some properties of aromatic imides. (2025).
  • Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things.
  • Acetamide Enthalpy of Formation. (n.d.). Active Thermochemical Tables.
  • Acetamide Enthalpy of Formation. (n.d.). Active Thermochemical Tables.
  • 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, 1374760-95-8. (n.d.). The Good Scents Company.
  • 2-(3-Chloro-4-methylphenoxy)acetamide. (n.d.). PubChem.
  • Acetamide Enthalpy of Formation. (n.d.). Active Thermochemical Tables.
  • 2-(2-Methyl-3-phenoxyoxetan-3-yl)acetamide. (n.d.). PubChem.
  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. (n.d.).
  • ON STABILITY STUDIES OF PHARMACEUTICAL PRODUCTS. (n.d.). Semantic Scholar.

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 2-(3-Methylphenoxy)acetamide via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-Methylphenoxy)acetamide, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1] This guide details the reaction mechanism, reagent selection, experimental procedure, purification techniques, and analytical characterization. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a methodology but also the scientific rationale behind each step to ensure reproducibility and a thorough understanding of the process.

Introduction and Scientific Background

Phenoxy acetamide scaffolds are prevalent in a variety of biologically active molecules and serve as critical building blocks in pharmaceutical development.[2][3] The target compound, this compound, is synthesized by forming an ether bond between the phenolic oxygen of 3-methylphenol (m-cresol) and the electrophilic carbon of 2-chloroacetamide.

The chosen synthetic route is the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[1] The core of this reaction involves the deprotonation of a weakly acidic alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then attacks a primary alkyl halide, displacing the halide leaving group.[4][5]

Reaction Scheme:

Reaction scheme for the synthesis of this compound

In this specific application, the hydroxyl group of m-cresol is deprotonated by a mild base, potassium carbonate, to form the 3-methylphenoxide ion. This ion then acts as the nucleophile, attacking the carbon atom bonded to the chlorine in 2-chloroacetamide. Acetonitrile is employed as a polar aprotic solvent, which is ideal for SN2 reactions as it effectively solvates the potassium cation without strongly solvating the phenoxide anion, thereby maximizing the nucleophile's reactivity.[4]

Materials and Equipment

Reagents and Chemicals
ReagentChemical FormulaMolecular Wt. ( g/mol )Required GradeSupplier Example
3-Methylphenol (m-Cresol)C₇H₈O108.14≥99%Sigma-Aldrich
2-ChloroacetamideC₂H₄ClNO93.51≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, ≥99%Fisher Scientific
Acetonitrile (CH₃CN)C₂H₃N41.05Anhydrous, ≥99.8%VWR
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexaneC₆H₁₄86.18ACS GradeVWR
Deionized WaterH₂O18.02N/AIn-house
Anhydrous Sodium SulfateNa₂SO₄142.04Granular, ≥99%Sigma-Aldrich
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser with water lines

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance (±0.001 g)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer (for characterization)

Detailed Step-by-Step Synthesis Protocol

PART A: Reaction Setup and Execution
  • Reagent Preparation: Accurately weigh 5.41 g (50.0 mmol, 1.0 equiv) of 3-methylphenol (m-cresol) and 10.37 g (75.0 mmol, 1.5 equiv) of anhydrous potassium carbonate.

    • Scientist's Note: An excess of potassium carbonate is used to ensure complete deprotonation of the m-cresol and to neutralize the HCl that may be formed as a byproduct, driving the reaction equilibrium towards the product.

  • Flask Assembly: Place the weighed m-cresol and potassium carbonate into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Initial Stirring: Stir the mixture at room temperature for 15 minutes to allow for the initial formation of the potassium 3-methylphenoxide salt. The suspension will appear cloudy.

  • Addition of Electrophile: Add 5.14 g (55.0 mmol, 1.1 equiv) of 2-chloroacetamide to the suspension.

    • Rationale: A slight excess of the alkylating agent, 2-chloroacetamide, is used to ensure the complete consumption of the more valuable starting phenol.

  • Reflux: Attach a reflux condenser to the flask, secure it with a clamp, and begin circulating cooling water. Heat the reaction mixture to a gentle reflux (approx. 82°C) using the heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 12-16 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system. The disappearance of the m-cresol spot (visualized under UV light) indicates reaction completion.

PART B: Product Work-up and Isolation
  • Cooling: Once the reaction is complete, turn off the heating mantle and allow the mixture to cool to room temperature.

  • Filtration: Filter the cooled reaction mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride byproduct). Wash the collected solids with a small amount of ethyl acetate (~20 mL) to recover any product adhering to the filter cake.

  • Solvent Removal: Combine the filtrate and the washings in a round-bottom flask and concentrate the solution using a rotary evaporator to remove the acetonitrile and ethyl acetate. This will yield a crude solid or oil.

  • Liquid-Liquid Extraction: Dissolve the crude residue in 100 mL of ethyl acetate and transfer it to a 250 mL separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 50 mL of 1 M NaOH solution to remove any unreacted m-cresol.

    • 50 mL of deionized water.

    • 50 mL of saturated NaCl solution (brine) to facilitate phase separation and remove residual water.

    • Trustworthiness Check: During each wash, gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to fully separate before draining the lower aqueous layer.

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for approximately 15-20 minutes.

  • Final Concentration: Decant or filter the dried organic solution into a pre-weighed round-bottom flask and remove the ethyl acetate using a rotary evaporator. The remaining solid is the crude this compound.

PART C: Purification and Characterization
  • Recrystallization: Purify the crude product by recrystallization. A suitable solvent system is a mixture of ethanol and water.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

    • Add a few more drops of hot ethanol until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold water, and dry them in a vacuum oven or desiccator.

  • Yield and Characterization:

    • Weigh the final product to calculate the percentage yield.

    • Determine the melting point of the purified crystals.

    • Confirm the identity and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation

Reagent Quantities
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
m-Cresol108.145.41 g50.01.0
2-Chloroacetamide93.515.14 g55.01.1
Potassium Carbonate138.2110.37 g75.01.5
Acetonitrile41.05100 mL--
Expected Product Characteristics
PropertyValue
Product Name This compound
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance White to off-white crystalline solid
Expected Yield 75-85%
Melting Point Literature values vary, typically in the range of 105-115°C

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • m-Cresol: Toxic and corrosive. Avoid contact with skin and eyes. Can cause severe burns. Handle with extreme care.

  • 2-Chloroacetamide: Irritant and harmful if swallowed or inhaled. Avoid creating dust.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents 1. Weigh Reagents (m-Cresol, K₂CO₃) setup 2. Assemble Flask & Add Solvent (CH₃CN) reagents->setup deprotonation 3. In-situ Deprotonation (Stir at RT) setup->deprotonation addition 4. Add 2-Chloroacetamide deprotonation->addition reflux 5. Heat to Reflux (12-16 hours) addition->reflux cool 6. Cool to RT reflux->cool filter_salts 7. Filter Inorganic Salts cool->filter_salts concentrate 8. Concentrate on Rotovap filter_salts->concentrate extract 9. Extraction & Washes (EtOAc, NaOH, H₂O, Brine) concentrate->extract dry 10. Dry Organic Layer (Na₂SO₄) extract->dry final_conc 11. Final Concentration dry->final_conc recrystallize 12. Recrystallize (Ethanol/Water) final_conc->recrystallize collect 13. Collect & Dry Crystals recrystallize->collect characterize 14. Characterization (MP, NMR, IR, MS) collect->characterize

Caption: Workflow for the synthesis of this compound.

References

  • S. Erdemir, E. K. Gündüz, M. G. Erer, H. Ünver, Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection, Crystals 2021 , 11(6), 671. [Link]

  • PubChem, Compound Summary for CID 3034360, 2-(2-Methyl-3-phenoxyoxetan-3-yl)acetamide. National Center for Biotechnology Information. [Link]

  • P. Priyanka, V. K. Singh, P. K. Sharma, Synthesis and evaluation of some novel 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide derivatives for their anti-inflammatory and analgesic activity, Der Pharma Chemica, 2016 , 8(1), 341-348. [Link]

  • ProQuest, Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. [Link]

  • University of Colorado, Denver, The Williamson Ether Synthesis Lab Manual. [Link]

  • University of Wisconsin-La Crosse, Experiment 06: Williamson Ether Synthesis. [Link]

  • Khan Academy, Williamson ether synthesis (video). [Link]

  • Wikipedia, Williamson ether synthesis. [Link]

  • M. A. Khan, et al., Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates, Future Journal of Pharmaceutical Sciences, 2021 , 7(1), 29. [Link]

  • S. G. Kauthale, et al., Synthesis and evaluation of acetamide derivatives, International Journal of ChemTech Research, 2010 , 2(1), 223-227. [Link]

  • A. A. Al-Ostoot, et al., Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations, Frontiers in Chemistry, 2023 , 11, 1225821. [Link]

Sources

Application Notes and Protocols for 2-(3-Methylphenoxy)acetamide and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenoxy Acetamide Scaffold - A Privileged Motif in Drug Discovery

The phenoxy acetamide core is a recurring and highly valued structural motif in the landscape of medicinal chemistry. While specific research on 2-(3-Methylphenoxy)acetamide is not extensively documented in publicly available literature, the broader class of phenoxy acetamide derivatives has been the subject of intensive investigation, revealing a remarkable diversity of pharmacological activities.[1][2] These compounds have demonstrated potential as anti-inflammatory, antimicrobial, anticancer, and analgesic agents.[1][2] The synthetic tractability of the phenoxy acetamide scaffold allows for systematic modifications of both the phenoxy and acetamide moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of desired biological effects.[3] This document provides a comprehensive overview of the applications of phenoxy acetamide derivatives, complete with detailed experimental protocols to guide researchers in their synthesis and biological evaluation.

General Synthesis of Phenoxy Acetamide Derivatives

The synthesis of phenoxy acetamide derivatives is typically achieved through a two-step process involving a Williamson ether synthesis followed by an amidation reaction. This versatile approach allows for the introduction of a wide variety of substituents on both the aromatic ring and the acetamide nitrogen.

Protocol: General Synthesis of a Phenoxy Acetamide Derivative

This protocol provides a general method for the synthesis of phenoxy acetamide derivatives, exemplified by the reaction of a substituted phenol with 2-chloro-N-phenylacetamide.

Materials:

  • Substituted phenol (e.g., 3-methylphenol)

  • 2-chloro-N-phenylacetamide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (catalytic amount)

  • Dry acetone

  • 10% w/v sodium carbonate solution

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (0.01 mol) and 2-chloro-N-phenylacetamide (0.01 mol) in dry acetone.

  • Add anhydrous potassium carbonate (0.01 mol) and a catalytic amount of potassium iodide to the reaction mixture.

  • Reflux the mixture with constant stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • To remove any unreacted phenol, treat the residue with a 10% w/v sodium carbonate solution.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure phenoxy acetamide derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 1: Phenoxy Acetamide Derivatives as Anti-inflammatory Agents

Background: Inflammation is a complex biological response implicated in a wide range of diseases. A key enzyme in the inflammatory cascade is cyclooxygenase-2 (COX-2). Several phenoxy acetamide derivatives have been investigated as potential anti-inflammatory agents, with some exhibiting selective inhibition of COX-2.[4][5] This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action: The anti-inflammatory activity of these compounds is often attributed to their ability to bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the COX-2 inhibitory activity of a test compound.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compound (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing reaction buffer, heme, and COX-2 enzyme.

  • Add the test compound at various concentrations to the respective wells. For the control wells, add DMSO.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 590 nm at time zero and then at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

  • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundCOX-2 IC₅₀ (µM)
Test Compound X[Insert Value]
Celecoxib[Insert Value]

Application Note 2: Phenoxy Acetamide Derivatives as Antimicrobial Agents

Background: The emergence of antibiotic-resistant microbial strains poses a significant threat to global health. Phenoxy acetamide derivatives have been explored for their potential as novel antimicrobial agents.[1] The broad-spectrum activity of some of these compounds makes them attractive candidates for further development.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of a test compound against a specific bacterial strain.

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in MHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
Test Compound YS. aureus[Insert Value]
Test Compound YE. coli[Insert Value]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological screening of phenoxy acetamide derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization start Starting Materials (Substituted Phenol, Chloroacetamide) reaction Williamson Ether Synthesis & Amidation start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., COX-2 Inhibition, MIC) characterization->in_vitro in_vivo In Vivo Models (Optional) in_vitro->in_vivo data_analysis Data Analysis (IC50, MIC Calculation) in_vitro->data_analysis in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for synthesis and evaluation of phenoxy acetamides.

References

  • Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed Central. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. BenchChem.
  • BenchChem (2025).
  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors.
  • ResearchGate (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • Raffa, D., et al. (2002). Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. PubMed. Available at: [Link]

  • BenchChem (2025).

Sources

The Strategic Utility of 2-(3-Methylphenoxy)acetamide as a Versatile Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Molecular Synthesis

In the intricate landscape of pharmaceutical and fine chemical synthesis, the role of the chemical intermediate is paramount. These molecules are the crucial stepping stones, the unseen architects, in the construction of complex active pharmaceutical ingredients (APIs).[1] 2-(3-Methylphenoxy)acetamide is a prime example of such a vital intermediate, offering a unique combination of a phenoxy ether linkage and a reactive acetamide group. Its structure is a versatile scaffold, enabling chemists to introduce the 3-methylphenoxy moiety into a larger molecule, a common feature in a range of biologically active compounds. This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, underpinned by field-proven insights and established chemical principles.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective application. While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogues.

PropertyExpected Value/CharacteristicRationale & Comparative Insights
Molecular Formula C₉H₁₁NO₂Derived from its structure: a cresol unit linked to an acetamide via an ether bond.
Molecular Weight 165.19 g/mol Calculated from the atomic weights of its constituent atoms.
Appearance White to off-white crystalline solidPhenoxyacetamide derivatives are typically stable solids at room temperature.[2]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, acetonitrile); sparingly soluble in water.The presence of the polar acetamide group and the ether linkage confers solubility in organic solvents, while the aromatic ring limits aqueous solubility.
Melting Point Expected to be in the range of 100-150 °CBased on melting points of similar phenoxyacetamide compounds. The exact value is sensitive to crystalline purity.

Synthesis Protocol: A Modern Approach to Williamson Ether Synthesis

The most direct and widely adopted method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This venerable SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The protocol detailed below is a robust, self-validating system designed for high yield and purity.

Reaction Principle:

The synthesis proceeds by the deprotonation of 3-methylphenol (m-cresol) with a suitable base to form the 3-methylphenoxide anion. This potent nucleophile then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride ion to form the desired ether linkage.

Williamson_Ether_Synthesis m_cresol 3-Methylphenol (m-Cresol) phenoxide 3-Methylphenoxide Anion m_cresol->phenoxide Deprotonation chloroacetamide 2-Chloroacetamide product This compound chloroacetamide->product base Base (e.g., K₂CO₃) base->phenoxide phenoxide->product SN2 Attack salt Salt Byproduct (e.g., KCl)

Caption: Williamson ether synthesis of this compound.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
3-Methylphenol (m-Cresol)108.1410.81 g1.0
2-Chloroacetamide93.5110.29 g1.1
Anhydrous Potassium Carbonate (K₂CO₃)138.2120.73 g1.5
Acetone (ACS grade, anhydrous)-200 mL-
Sodium Iodide (NaI) - Catalyst149.890.75 g0.05
Step-by-Step Protocol:
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methylphenol (10.81 g, 100 mmol), anhydrous potassium carbonate (20.73 g, 150 mmol), and sodium iodide (0.75 g, 5 mmol).

    • Causality Explanation: Potassium carbonate is a mild base, sufficient to deprotonate the phenol without causing hydrolysis of the acetamide. Acetonitrile or acetone are ideal polar aprotic solvents that facilitate SN2 reactions.[5] The addition of a catalytic amount of sodium iodide can enhance the reaction rate through the Finkelstein reaction, where the more reactive iodoacetamide is formed in situ.

  • Addition of Reagents: Add 200 mL of anhydrous acetone to the flask. Begin stirring to create a suspension. Add 2-chloroacetamide (10.29 g, 110 mmol) to the mixture.

    • Expert Insight: Using a slight excess (1.1 equivalents) of the alkylating agent, 2-chloroacetamide, helps to drive the reaction to completion and consume all of the limiting phenolic starting material.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain under a gentle nitrogen atmosphere for 12-16 hours.

    • Self-Validation Checkpoint: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the 3-methylphenol spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.

    • Causality Explanation: This filtration step removes the bulk of the inorganic byproducts, simplifying the subsequent purification.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by one of two methods:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration. This method is effective for achieving high purity if the primary impurities are significantly more or less soluble.

    • Column Chromatography: For higher purity or if recrystallization is ineffective, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[6]

  • Drying: Dry the purified solid under vacuum to obtain this compound as a white to off-white crystalline product.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized intermediate is a critical, self-validating step in any synthetic workflow. The following analytical techniques are recommended:

TechniqueExpected Results for this compound
¹H NMR - Aromatic protons (approx. 6.8-7.3 ppm, multiplet, 4H).- Methylene protons (-O-CH₂-) (approx. 4.5-4.7 ppm, singlet, 2H).- Methyl protons (-CH₃) (approx. 2.3 ppm, singlet, 3H).- Amide protons (-NH₂) (broad singlet, shifts with concentration, approx. 5.5-7.5 ppm, 2H).
¹³C NMR - Carbonyl carbon (approx. 168-170 ppm).- Aromatic carbons (approx. 110-160 ppm).- Methylene carbon (-O-CH₂-) (approx. 65-70 ppm).- Methyl carbon (-CH₃) (approx. 21 ppm).
FT-IR (KBr, cm⁻¹) - N-H stretching (approx. 3200-3400 cm⁻¹, two bands for primary amide).- C=O stretching (amide I band) (approx. 1650-1680 cm⁻¹).- C-O-C stretching (ether) (approx. 1200-1250 cm⁻¹).- Aromatic C=C stretching (approx. 1500-1600 cm⁻¹).
Mass Spectrometry (ESI-MS) Expected m/z for [M+H]⁺: 166.08.
Purity (HPLC) >98% (typical requirement for use as an intermediate in drug synthesis).

Note: The spectral data provided are estimations based on analogous structures.[7][8] Actual experimental values may vary slightly.

Applications in Drug Development and Synthesis

This compound serves as a key building block for introducing the 3-methylphenoxy-acetamide moiety into more complex molecules. Its primary utility lies in its ability to undergo further chemical transformations at the amide nitrogen or the aromatic ring.

Case Study: A Precursor to Ranolazine Analogues

Ranolazine is an anti-anginal medication that features a complex piperazine acetamide structure.[9] The synthesis of Ranolazine and its analogues often involves intermediates that are structurally related to this compound. For instance, a common synthetic route involves the reaction of an N-substituted piperazine with a phenoxy-containing electrophile.[6][10] By analogy, this compound could be a starting point for creating novel analogues.

Ranolazine_Analogue_Synthesis start_intermediate This compound reaction_node Coupling Reaction start_intermediate->reaction_node piperazine_deriv Substituted Piperazine (Nucleophile) piperazine_deriv->reaction_node product Ranolazine Analogue reaction_node->product Formation of new C-N bond

Caption: Potential use in synthesizing Ranolazine analogues.

Other Potential Applications:

The phenoxyacetamide scaffold is present in a wide array of compounds with diverse biological activities, including:

  • Anti-inflammatory agents: The phenoxyacetic acid moiety, a close relative, is a known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[11]

  • Herbicides and Fungicides: Certain phenoxy derivatives have applications in agrochemicals.[11]

  • Novel Therapeutic Agents: The versatility of the phenoxyacetamide structure makes it an attractive starting point for the synthesis of novel compounds for screening against various therapeutic targets.[12]

Safety and Handling

As a responsible Senior Application Scientist, adherence to strict safety protocols is non-negotiable. The following guidelines are based on safety data for structurally similar phenoxyacetamide compounds.[2][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular architects. Its straightforward synthesis via the robust Williamson ether reaction, combined with its versatile chemical handles, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. By understanding its properties, mastering its synthesis, and adhering to rigorous safety standards, researchers and drug development professionals can effectively leverage this intermediate to accelerate the discovery and production of novel chemical entities.

References

  • MDPI. (n.d.). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Phenoxyacetamide. Retrieved from [Link]

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

  • Quick Company. (n.d.). “Improved Process For The Total Synthesis Of Ranolazine”. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing Ranolazine. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20130090475A1 - Process for the Preparation of Ranolazine.
  • Google Patents. (n.d.). US20110151258A1 - Preparation of ranolazine.
  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

  • Pharma API Intermediates. (n.d.). Pharma API Intermediates. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). US3642912A - Alkylation of phenols.
  • MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • DOI. (n.d.). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. Retrieved from [Link]

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the development and validation of analytical methods for the quantification of 2-(3-Methylphenoxy)acetamide. Designed for researchers, scientists, and drug development professionals, this guide moves beyond rigid templates to offer a foundational understanding of method design based on the physicochemical properties of the analyte. We present exemplary protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Crucially, each protocol is framed within a rigorous validation framework consistent with international regulatory standards, including the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines. The objective is to equip scientists with the necessary tools to develop and validate robust, accurate, and reliable quantitative methods suitable for research, quality control, and regulated bioanalysis.

Introduction and Analyte Profile

This compound is a small organic molecule featuring a phenoxy ring, a methyl substituent, and an acetamide functional group. While specific applications are not widely documented, its structure is characteristic of compounds with potential biological activity, making it a candidate for investigation in pharmaceutical and agrochemical research. Accurate quantification is the cornerstone of any such investigation, from early-stage discovery and pharmacokinetic studies to final product quality control.

The selection of an appropriate analytical technique is fundamentally dictated by the analyte's chemical and physical properties. This guide provides the rationale for choosing between liquid and gas chromatography and details the steps required to build a fit-for-purpose assay from the ground up.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the critical first step in method development. The following table summarizes key predicted and known properties for this compound.

PropertyValueSource & Significance
Molecular Formula C₉H₁₁NO₂[1] Defines the exact mass and elemental composition.
Molecular Weight 165.19 g/mol [1] Influences volatility and chromatographic behavior. Suitable for both LC-MS and GC-MS.
Predicted XlogP 1.1[1] Indicates moderate hydrophobicity, making the compound ideal for reverse-phase HPLC.
Structure The aromatic ring is a strong chromophore, ideal for UV detection. The amide group provides polarity.

Predicted values are computationally derived and serve as an excellent starting point for method development.

Strategic Approach to Method Development

The development of a robust analytical method is a systematic process. The goal is to create a procedure that is selective, sensitive, and reproducible for the intended application (e.g., quantification in bulk substance, formulated product, or a biological matrix like plasma).

Below is a logical workflow for developing and validating an analytical method for this compound.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Application Analyte Define Analyte: This compound Properties Assess Physicochemical Properties (LogP, MW, pKa) Analyte->Properties Technique Select Technique (HPLC vs. GC-MS) Properties->Technique MethodDev Develop Method: Column, Mobile Phase/Carrier Gas, Detector, Sample Prep Technique->MethodDev Validation Perform Method Validation (ICH Q2(R2) / FDA Guidance) MethodDev->Validation Pre-Validation Check Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Routine Routine Sample Analysis Validation->Routine Validated Method Lifecycle Method Lifecycle Management (ICH Q14) Routine->Lifecycle

Caption: Workflow for Analytical Method Development and Validation.

HPLC-UV Method for Quantification

Rationale: High-Performance Liquid Chromatography is the preferred technique for non-volatile or thermally labile compounds. Given the moderate polarity and the presence of a strong UV-absorbing aromatic ring in this compound, Reverse-Phase HPLC with UV detection (RP-HPLC-UV) is an excellent choice. It is robust, widely available, and cost-effective.

Recommended HPLC-UV Protocol

Objective: To quantify this compound in a drug substance or formulation.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for instrument control and data analysis.

Chromatographic Conditions:

ParameterRecommended SettingRationale & Optimization Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 phase provides excellent hydrophobic retention for this analyte. Adjust length and particle size for speed (UPLC) or resolution.
Mobile Phase A Water with 0.1% Formic AcidFormic acid provides protons to suppress silanol activity on the column and ensure sharp peak shape for the amide.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and elution strength. Methanol can be an alternative to alter selectivity.[2]
Gradient Program 0-2 min: 20% B2-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B (Equilibration)Start with a shallow gradient to ensure good separation from impurities. This is a starting point and must be optimized for the specific sample matrix.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Can be adjusted to optimize run time and pressure.
Column Temperature 30 °CThermostatting the column ensures reproducible retention times.
Detection Wavelength 270 nm (Primary); 220 nm (Secondary)The phenoxy group should provide a strong absorbance maximum around 270 nm. A PDA detector can be used to confirm the optimal wavelength and peak purity.
Injection Volume 10 µLAdjust based on analyte concentration and sensitivity requirements.
Internal Standard (IS) 2-(4-Methylphenoxy)acetamide or a similar structural analog.An IS is crucial for correcting variations in injection volume and instrument response.
Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

  • Internal Standard Stock (1 mg/mL): Prepare a separate stock solution of the chosen internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent. A typical range would be 1 µg/mL to 100 µg/mL. Spike each standard with a constant concentration of the internal standard.

  • Sample Preparation: Prepare the test sample by accurately weighing and dissolving it in the diluent to achieve a theoretical concentration within the calibration range. Spike with the same amount of internal standard as the calibration standards.

GC-MS Method for Quantification

Rationale: Gas Chromatography-Mass Spectrometry offers exceptional selectivity and sensitivity, making it ideal for trace-level analysis or for samples in complex matrices. The suitability of GC depends on the analyte's volatility and thermal stability. With a molecular weight of 165.19 g/mol , this compound is expected to be sufficiently volatile for GC analysis.

Recommended GC-MS Protocol

Objective: To quantify this compound at low concentrations or in complex matrices where high selectivity is required.

Instrumentation:

  • Gas Chromatograph with a split/splitless inlet and an autosampler.

  • Mass Spectrometer (Single Quadrupole or Tandem Quadrupole).

  • Data System for instrument control and analysis.

Chromatographic and Spectrometric Conditions:

ParameterRecommended SettingRationale & Optimization Notes
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of semi-polar compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is the standard carrier gas for GC-MS, providing good efficiency.
Inlet Temperature 250 °CMust be hot enough to ensure rapid vaporization without causing thermal degradation. This temperature may require optimization.
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column. A split injection may be used for higher concentration samples to avoid detector saturation.
Oven Program Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °CThis program provides a good starting point for separating the analyte from solvent and matrix components. The final temperature ensures elution of any less volatile components.
MS Transfer Line 280 °CPrevents condensation of the analyte before it enters the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Full Scan: 40-350 m/z (for method development)Selected Ion Monitoring (SIM): (for quantification)Full scan is used to identify the analyte and its characteristic fragments. SIM mode provides significantly higher sensitivity and selectivity for quantification by monitoring only specific ions.
SIM Ions To be determined experimentally. Likely ions: Molecular ion (m/z 165) and key fragment ions.The most abundant and unique ions should be chosen for quantification (quantifier) and confirmation (qualifiers).
Derivatization (If Necessary)

The primary amide group (-CONH₂) can sometimes exhibit poor peak shape in GC due to its polarity. If peak tailing is observed, derivatization can be employed to improve chromatography.

  • Silylation: Reacting the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will replace the active hydrogens on the amide with a non-polar trimethylsilyl (TMS) group, improving peak shape and volatility.

Bioanalytical Sample Preparation from Plasma

When quantifying a drug in a biological matrix like plasma, sample preparation is critical to remove interfering substances, primarily proteins and phospholipids.[3][4][5]

SamplePrepDecision cluster_methods Extraction Method Start Plasma Sample (containing Analyte + IS) PPT Protein Precipitation (PPT) (e.g., with Acetonitrile) Start->PPT LLE Liquid-Liquid Extraction (LLE) (e.g., with Ethyl Acetate) Start->LLE SPE Solid-Phase Extraction (SPE) (e.g., C18 or Mixed-Mode) Start->SPE Analysis Inject into LC-MS/MS or GC-MS PPT->Analysis Fastest, but 'dirtiest' extract LLE->Analysis Cleaner extract, good recovery SPE->Analysis Cleanest extract, highest selectivity

Caption: Decision tree for bioanalytical sample preparation.

  • Protein Precipitation (PPT):

    • Protocol: Add 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma. Vortex vigorously for 1 minute. Centrifuge at high speed (~14,000 rpm) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

    • Pros: Fast, simple, and inexpensive.

    • Cons: Least clean extract; may suffer from matrix effects (ion suppression/enhancement).[6]

  • Liquid-Liquid Extraction (LLE):

    • Protocol: To 1 volume of plasma (containing IS), add a suitable buffer to adjust the pH (e.g., pH 7 to keep the analyte neutral). Add 5 volumes of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex for 2-5 minutes. Centrifuge to separate the layers. Transfer the organic layer to a clean tube, evaporate, and reconstitute.

    • Pros: Provides a much cleaner extract than PPT. Cost-effective.[7]

    • Cons: More labor-intensive and difficult to automate than PPT or SPE.

  • Solid-Phase Extraction (SPE):

    • Protocol:

      • Condition: Pass methanol, followed by water through a C18 SPE cartridge.

      • Load: Load the pre-treated plasma sample (diluted with an aqueous buffer).

      • Wash: Pass a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

      • Elute: Elute the analyte and IS with a strong organic solvent (e.g., methanol or acetonitrile). Evaporate and reconstitute.

    • Pros: Provides the cleanest extract and allows for analyte concentration. Highly selective and easily automated.

    • Cons: Most expensive and requires more extensive method development.

Method Validation Protocol

Once a method is developed, it must be validated to demonstrate that it is fit for its intended purpose. The validation parameters are defined by guidelines from bodies like the ICH and FDA.[6][8][9]

Summary of Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)) [9]

ParameterPurposeTypical Acceptance Criteria
Specificity/ Selectivity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.Peak purity analysis (PDA), analysis of blank and spiked matrices. No significant interfering peaks at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995. Visual inspection of the calibration curve and residuals plot.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value. Expressed as percent recovery.For drug substance/product: 98.0% - 102.0% recovery.For bioanalysis: Mean accuracy within ±15% of nominal (±20% at LLOQ).
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).For drug substance/product: RSD ≤ 2%.For bioanalysis: RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N of 10:1. Precision (RSD) ≤ 20% and Accuracy within ±20%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like pH (±0.2), column temp (±5°C), or mobile phase composition (±2%) are varied.

Note: Acceptance criteria for bioanalytical methods are based on FDA guidance on bioanalytical method validation.[3][7]

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • AMSbiopharma. (2025).
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Verbruggen, S. et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Dong, M. W. & Li, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • YouTube. (2016). Strategies for GC-MS Method Development. Anthias Consulting. [Link]

Sources

Application Notes and Protocols: Investigating the Bioactivity of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2][3] 2-(3-Methylphenoxy)acetamide, a specific analogue within this class, presents an intriguing candidate for bioactivity screening. Its structural features suggest the potential for interaction with biological targets involved in inflammation and pain pathways. These pathways are often mediated by enzymes such as cyclooxygenases (COX) which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[4][5] This document provides a detailed experimental framework for researchers to conduct an initial in vitro evaluation of the bioactivity of this compound, focusing on its cytotoxic and anti-inflammatory potential.

The following protocols are designed to be robust and self-validating, providing a clear path from initial toxicity assessment to specific enzyme inhibition assays. The experimental choices are explained to provide a deeper understanding of the underlying scientific principles.

PART 1: Preliminary Cytotoxicity Assessment

Before evaluating the specific bioactivity of a compound, it is crucial to determine its effect on cell viability. This ensures that any observed effects in subsequent functional assays are not simply a result of cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[6] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[6] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[6]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_compound Add this compound (serial dilutions) seed_plate->add_compound incubate_24h Incubate for 24 hours add_compound->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 COX2_Workflow cluster_setup Assay Setup cluster_reaction Reaction Initiation & Measurement cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Probe add_inhibitor Add Test Compound or Control Inhibitor prep_reagents->add_inhibitor add_enzyme Add COX-2 Enzyme add_inhibitor->add_enzyme add_substrate Add Arachidonic Acid (Substrate) add_enzyme->add_substrate measure_fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Kinetically add_substrate->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the fluorometric screening of COX-2 inhibitors.

Protocol: COX-2 Inhibitor Screening Assay

Materials and Reagents:

  • This compound (test compound)

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • Fluorometric probe (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions (e.g., from a commercially available COX inhibitor screening kit). [4][8] * Prepare serial dilutions of this compound and the positive control (Celecoxib) in assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound or control inhibitor

      • Recombinant COX-2 enzyme

    • Include wells for a no-enzyme control and a vehicle control.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to each well.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically for 10-20 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. 4. Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of COX-2 inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Data Presentation: Hypothetical COX-2 Inhibition Data
CompoundConcentration (µM)% COX-2 InhibitionIC₅₀ (µM)
This compound 0.15.2%
125.8%
1055.1%8.5
10089.7%
Celecoxib (Positive Control) 0.0115.3%
0.148.9%
192.1%0.12

PART 3: Further Investigations and Considerations

Should this compound demonstrate significant COX-2 inhibitory activity with low cytotoxicity, further in-depth studies would be warranted. These could include:

  • COX-1 Inhibition Assay: To determine the selectivity of the compound for COX-2 over COX-1. A similar assay protocol would be followed using recombinant COX-1 enzyme.

  • In Vitro Anti-inflammatory Models: Utilizing cell-based assays to measure the production of pro-inflammatory mediators. For example, lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages can be used to quantify the inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6. [2]* In Vivo Analgesic and Anti-inflammatory Models: If in vitro results are promising, progression to in vivo models is the next logical step. Standard models include the carrageenan-induced paw edema test for anti-inflammatory activity and the acetic acid-induced writhing test or hot plate test for analgesic activity. [9][10][11]

Conclusion

This application note provides a comprehensive and structured approach for the initial investigation of the bioactivity of this compound. By first establishing a non-toxic concentration range and then proceeding to a specific enzyme inhibition assay, researchers can efficiently screen this compound for potential anti-inflammatory properties. The detailed protocols and rationale provided herein are intended to guide researchers in obtaining reliable and reproducible data, paving the way for further exploration of the therapeutic potential of this and related phenoxyacetamide derivatives.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Kühn, H., & O'Donnell, V. B. (2006). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in enzymology (Vol. 433, pp. 25-43). Academic Press.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Zheng, J. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In Assay Guidance Manual.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Gunathilake, K. D. P. P., & Ranaweera, K. K. D. S. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Journal of Pharmacognosy and Phytochemistry, 13(1), 1-8.
  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 148-156.
  • Singh, S., & Sharma, N. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads.
  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5(1), 92-96.
  • Harris, L. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17774.
  • International Journal of Innovative Science and Research Technology. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. Retrieved from [Link]

  • Herath, H. M. P. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.
  • Mondal, P., et al. (2025).
  • Shanmuganathan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Yuliani, S. H., et al. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences, 21(1), 117-122.
  • Zhang, Y., et al. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 29(1), 223.
  • Mohammed, A., et al. (2017). IN VIVO ANTI-INFLAMMATORY AND ANALGESIC ACTIVITIES OF METHANOL AND N-HEXANE EXTRACTS OF Phoenix dactylifera FRUITS.
  • Shi, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Nanobiotechnology, 20(1), 253.
  • Drzewiecki, J., et al. (2018). In Vitro Screening of Bioactive Compounds in some Gluten-Free Plants. Applied Biochemistry and Biotechnology, 186(4), 847-860.
  • Wang, S., et al. (2017). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 22(10), 1699.
  • Wen, Y., et al. (2022). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules, 27(19), 6296.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved from [Link]

  • Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038.
  • Bioencapsulation Research Group. (2009). Synthesis and evaluation of acetamide derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Lytvyn, R., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 28(18), 6692.
  • PubChem. (n.d.). 2-(3-Chloro-4-methylphenoxy)acetamide. Retrieved from [Link]

  • National Institutes of Health. (2023). 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32.

Sources

Application Notes & Protocols for the Preclinical Evaluation of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Investigators in Drug Discovery and Development

Prepared by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Phenoxyacetamide Derivative

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 2-(3-Methylphenoxy)acetamide represents a novel, yet uncharacterized, member of this chemical class. These application notes provide a comprehensive guide for the initial in vitro and in vivo evaluation of this compound. The experimental design detailed herein is structured to first identify biological activity, then to elucidate the mechanism of action, and finally to assess preclinical efficacy and safety.

This document is intended for researchers, scientists, and drug development professionals. It emphasizes a logical, stepwise progression of experiments, from broad phenotypic screens to more targeted assays, ensuring a thorough and efficient investigation of this compound's therapeutic potential. The protocols provided are adaptable and serve as a robust starting point for your research endeavors.

PART 1: In Vitro Experimental Design & Protocols

The initial phase of characterization for a novel compound like this compound should focus on cost-effective, high-throughput in vitro assays to identify potential biological activities.[4][5] This approach allows for the rapid screening of multiple cell lines and conditions to generate initial hypotheses about the compound's function.

Section 1.1: Foundational Assays: Cytotoxicity and Antiproliferative Effects

A fundamental first step in evaluating any new compound is to determine its effect on cell viability and proliferation.[6] This provides a therapeutic window for subsequent, more specific assays and can indicate potential anticancer activity.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100100100
0.1
1
10
50
100
Positive Control
Section 1.2: Screening for Antimicrobial Activity

Given that many phenoxyacetamide derivatives exhibit antimicrobial properties, it is prudent to screen this compound for activity against a panel of clinically relevant bacteria and fungi.[1]

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[7]

  • Compound Dilutions: Prepare serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without the compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Section 1.3: Investigating Anti-inflammatory Potential

Phenoxyacetamide derivatives have been reported to possess anti-inflammatory activity.[1] An initial assessment can be performed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

Step-by-Step Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

PART 2: In Vivo Experimental Design & Protocols

Following promising in vitro results, the investigation should progress to in vivo studies to assess the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.[9][10] The design of these studies is critical for obtaining meaningful and translatable data.[11][12]

Section 2.1: Acute Toxicity Study

An initial acute toxicity study is essential to determine the safety profile of this compound and to establish a safe dose range for subsequent efficacy studies.

Principle: This method uses a sequential dosing scheme where the dose for each subsequent animal is adjusted up or down depending on the outcome of the previous animal. This approach minimizes the number of animals required.

Step-by-Step Protocol:

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of this compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

  • LD₅₀ Estimation: The LD₅₀ (median lethal dose) is estimated from the pattern of outcomes.

Section 2.2: Efficacy Studies in Disease Models

The choice of the in vivo efficacy model will be guided by the most promising in vitro results.

If this compound shows significant anti-inflammatory activity in vitro, a carrageenan-induced paw edema model in rats is a suitable initial in vivo test.

Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The reduction in paw volume is a measure of anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Groups: Divide rats into several groups: a vehicle control group, a positive control group (e.g., indomethacin), and groups treated with different doses of this compound.

  • Compound Administration: Administer the test compound or controls orally or intraperitoneally.

  • Inflammation Induction: One hour after treatment, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

PART 3: Visualization & Formatting

Experimental Workflow Diagram

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation node_cytotoxicity Cytotoxicity/Antiproliferative Assays (e.g., MTT) node_toxicity Acute Toxicity Study (e.g., Up-and-Down Procedure) node_cytotoxicity->node_toxicity Promising Results node_antimicrobial Antimicrobial Screening (e.g., MIC Assay) node_antimicrobial->node_toxicity Promising Results node_anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) node_anti_inflammatory->node_toxicity Promising Results node_efficacy Efficacy Studies in Disease Models node_toxicity->node_efficacy Safe Dose Range Determined node_compound This compound node_compound->node_cytotoxicity Initial Screening node_compound->node_antimicrobial Initial Screening node_compound->node_anti_inflammatory Initial Screening

Caption: A logical workflow for the preclinical evaluation of this compound.

Hypothetical Signaling Pathway for Anti-inflammatory Action

signaling_pathway node_lps LPS node_tlr4 TLR4 node_lps->node_tlr4 node_nfkb NF-κB Pathway node_tlr4->node_nfkb node_inos iNOS Expression node_nfkb->node_inos node_no Nitric Oxide (NO) node_inos->node_no node_compound This compound node_compound->node_nfkb Inhibition

Caption: A potential mechanism of anti-inflammatory action for this compound.

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Frontiers in Microbiology. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches.
  • ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
  • Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.
  • MDPI. (n.d.). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection.
  • ResearchGate. (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection.
  • Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery.
  • ProQuest. (n.d.). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection.
  • Journal of Cannabis Research. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
  • PubChem. (n.d.). 2-(3-ethoxyphenoxy)-N-(3-methylbutyl)acetamide.
  • BenchChem. (n.d.). 2-(3-Acetamidophenoxy)acetamide.
  • PubChem. (n.d.). 2-(3-Chloro-4-methylphenoxy)acetamide.
  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • ResearchGate. (n.d.). Biological activity of compounds 30003-30007 and 40003-40007. The experiments were performed in triplicate.
  • MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.

Sources

Application Notes and Protocols for Phenoxyacetamide Derivatives in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Phenoxyacetamide Derivatives in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and resilient antimicrobial activity. Phenoxyacetamide derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a broad spectrum of bacterial and fungal pathogens. Their synthetic tractability and the potential for diverse structural modifications make them an attractive platform for the development of next-generation antimicrobial agents. This guide provides a comprehensive overview of the synthesis, antimicrobial evaluation, and mechanistic investigation of phenoxyacetamide derivatives, designed to empower researchers in their quest for new therapeutic solutions.

Part 1: Synthesis of Phenoxyacetamide Derivatives

The core structure of phenoxyacetamide derivatives offers a versatile backbone for chemical elaboration. The following protocol outlines a general yet robust method for their synthesis, amenable to the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

Rationale for Synthetic Strategy

The chosen synthetic route, a nucleophilic substitution reaction, is favored for its high efficiency, operational simplicity, and the wide availability of starting materials. The use of a weak base like potassium carbonate is critical to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate that readily reacts with the electrophilic 2-chloro-N-substituted acetamide. Acetone is an ideal solvent due to its polarity, which facilitates the dissolution of the reactants, and its relatively low boiling point, which simplifies product isolation.

Experimental Protocol: General Synthesis of N-substituted-2-phenoxyacetamide Derivatives

Materials:

  • Substituted phenol

  • 2-chloro-N-substituted acetamide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted phenol (1.0 eq.) and 2-chloro-N-substituted acetamide (1.1 eq.) in anhydrous acetone.

  • Addition of Base: Add potassium carbonate (1.5 eq.) to the reaction mixture. The addition of the base is crucial for the deprotonation of the phenol.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-2-phenoxyacetamide derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Evaluation of Antimicrobial Activity

Determining the antimicrobial potency of newly synthesized phenoxyacetamide derivatives is a critical step. The following protocols for broth microdilution and disk diffusion assays are standardized methods to quantify the in vitro efficacy of these compounds.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • 96-well sterile microtiter plates

  • Synthesized phenoxyacetamide derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the phenoxyacetamide derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this standardized suspension in CAMHB to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the phenoxyacetamide derivative that completely inhibits visible bacterial growth.[1] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[3]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Synthesized phenoxyacetamide derivatives

  • Bacterial strains

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Disk Preparation: Impregnate sterile paper disks with a known concentration of the phenoxyacetamide derivative solution and allow them to dry in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[4]

  • Disk Placement: Using sterile forceps, place the impregnated paper disks onto the surface of the inoculated MHA plate.[4]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[4]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Part 3: Elucidating the Mechanism of Action

Understanding how an antimicrobial agent kills or inhibits the growth of a pathogen is paramount for its development. While the precise mechanism of action for all phenoxyacetamide derivatives is not universally defined, a common hypothesis is the disruption of bacterial cell membrane integrity and function. The following experimental workflow is designed to investigate this proposed mechanism.

Hypothetical Mechanism of Action: Disruption of Bacterial Cell Membrane

Many antimicrobial agents exert their effects by compromising the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death. For phenoxyacetamide derivatives, their amphipathic nature may allow them to intercalate into the lipid bilayer, disrupting its structure and function.

Hypothetical Mechanism of Action of Phenoxyacetamide Derivatives Phenoxyacetamide Derivative Phenoxyacetamide Derivative Membrane Intercalation Membrane Intercalation Phenoxyacetamide Derivative->Membrane Intercalation Targets Bacterial Cell Membrane Bacterial Cell Membrane Membrane Depolarization Membrane Depolarization Bacterial Cell Membrane->Membrane Depolarization Leads to Increased Permeability Increased Permeability Bacterial Cell Membrane->Increased Permeability Leads to Membrane Intercalation->Bacterial Cell Membrane Cell Death Cell Death Membrane Depolarization->Cell Death Leakage of Intracellular Components Leakage of Intracellular Components Increased Permeability->Leakage of Intracellular Components Leakage of Intracellular Components->Cell Death

Caption: Hypothetical mechanism of phenoxyacetamide derivatives targeting the bacterial cell membrane.

Experimental Workflow to Validate the Hypothetical Mechanism

The following protocols are designed to systematically test the hypothesis of membrane disruption.

Experimental Workflow for Mechanism of Action cluster_0 Initial Screening cluster_1 Membrane Integrity Assays cluster_2 Membrane Potential Assay MIC Determination MIC Determination Time-Kill Assay Time-Kill Assay MIC Determination->Time-Kill Assay Propidium Iodide Uptake Assay Propidium Iodide Uptake Assay Time-Kill Assay->Propidium Iodide Uptake Assay Release of Cellular Contents Release of Cellular Contents Propidium Iodide Uptake Assay->Release of Cellular Contents DiSC3(5) Assay DiSC3(5) Assay Release of Cellular Contents->DiSC3(5) Assay

Caption: Workflow for investigating the mechanism of action of phenoxyacetamide derivatives.

Protocol 3: Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population.

Procedure:

  • Prepare bacterial cultures in CAMHB to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the phenoxyacetamide derivative at concentrations corresponding to 1x, 2x, and 4x the MIC.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on nutrient agar to determine the number of viable cells (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Protocol 4: Propidium Iodide (PI) Uptake Assay

PI is a fluorescent dye that can only enter cells with compromised membranes.

Procedure:

  • Treat a bacterial suspension with the phenoxyacetamide derivative at its MIC.

  • At different time intervals, add PI to the bacterial suspension.

  • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Protocol 5: Measurement of Cellular Leakage

Disruption of the cell membrane leads to the leakage of intracellular components such as potassium ions (K⁺) and ATP.

Procedure (for K⁺ leakage):

  • Treat a washed bacterial suspension with the phenoxyacetamide derivative.

  • At various time points, centrifuge the suspension to pellet the cells.

  • Measure the concentration of K⁺ in the supernatant using an ion-selective electrode or atomic absorption spectroscopy.

Part 4: Structure-Activity Relationship (SAR) Studies

Systematic modification of the phenoxyacetamide scaffold allows for the elucidation of the relationship between chemical structure and antimicrobial activity. This knowledge is crucial for optimizing lead compounds.

R¹ Substituent (para-position on phenoxy ring)R² Substituent (on acetamide nitrogen)MIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
-H-Phenyl1632
-Cl-Phenyl816
-NO₂-Phenyl48
-OCH₃-Phenyl3264
-Cl-4-Chlorophenyl48
-Cl-Cyclohexyl32>64

Interpretation of SAR Data:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenoxy ring generally enhance antimicrobial activity.

  • Electron-donating groups (e.g., -OCH₃) tend to decrease activity.

  • The nature of the substituent on the acetamide nitrogen is critical. Aromatic substituents are often more potent than aliphatic ones.

Conclusion

Phenoxyacetamide derivatives represent a fertile ground for the discovery of novel antimicrobial agents. The protocols and insights provided in this guide are intended to facilitate a systematic and efficient approach to the synthesis, evaluation, and mechanistic understanding of this promising class of compounds. By combining rational design with robust experimental validation, the research community can unlock the full therapeutic potential of phenoxyacetamides in the fight against infectious diseases.

References

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Yield Optimization and Troubleshooting for Research Professionals

Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)acetamide. As Senior Application Scientists, we understand that maximizing yield while ensuring purity is paramount in chemical research and development. This guide is designed to provide in-depth, actionable insights into the common challenges encountered during this synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Understanding the Synthetic Pathway

The synthesis of this compound is most reliably achieved via a two-step process. An initial Williamson ether synthesis forms the intermediate, 2-(3-methylphenoxy)acetic acid, which is subsequently converted to the target amide. Understanding the mechanism and potential pitfalls of each step is the foundation for effective troubleshooting.

The overall synthetic route is illustrated below:

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amidation mCresol m-Cresol Intermediate 2-(3-Methylphenoxy)acetic Acid mCresol->Intermediate Chloroacetic Chloroacetic Acid Chloroacetic->Intermediate Base Base (e.g., NaOH) Base->mCresol Deprotonation Ammonia Ammonia Source (e.g., NH4OH) Product This compound Ammonia->Product ActivatingAgent Activation (e.g., SOCl2) ActivatingAgent->Intermediate Activation Intermediate->Product

Caption: High-level overview of the two-step synthesis of this compound.

Step 1: Williamson Ether Synthesis. This is a classic SN2 reaction where a base deprotonates the phenolic hydroxyl group of m-cresol to form a nucleophilic phenoxide ion.[1] This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group.[1]

Step 2: Amidation. The conversion of a carboxylic acid to a primary amide involves the formation of a C-N bond. Direct reaction with ammonia is often inefficient as it forms a stable ammonium carboxylate salt. Therefore, the carboxylic acid is typically "activated" first—for example, by converting it to a more reactive acid chloride—before reaction with an ammonia source.[2]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the cause and the solution.

Part A: Williamson Ether Synthesis Issues

Q1: My yield of 2-(3-methylphenoxy)acetic acid is low, and I recover a lot of unreacted m-cresol. What's going wrong?

This is the most common issue in the first step and typically points to incomplete formation of the nucleophilic phenoxide.

  • Causality: The pKa of a phenol is around 10. For the SN2 reaction to proceed efficiently, the hydroxyl group must be fully deprotonated. If the base is too weak or used in a substoichiometric amount, a significant portion of the m-cresol will remain in its less reactive, protonated form.

  • Troubleshooting Steps:

    • Base Selection & Stoichiometry: Ensure at least one full equivalent of a strong base is used. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective and commonly used.[3][4] For sensitive substrates where water is an issue, stronger anhydrous bases like sodium hydride (NaH) in an aprotic solvent can be used, though this adds complexity and cost.[5]

    • Solvent Choice: While aqueous conditions with a strong base are common, polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[5] However, they require more stringent anhydrous conditions. For most applications, starting with a concentrated aqueous solution of NaOH is a robust choice.[3]

    • Reaction Temperature: The reaction typically requires heating. A temperature range of 80-100°C is a good starting point.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure it has gone to completion.

Q2: The reaction seems to work, but my final intermediate is impure and difficult to clean up. What are the likely side reactions?

While the Williamson ether synthesis is generally robust for this substrate, side reactions can occur, complicating purification.

  • Causality: The primary side reaction of concern with phenoxides is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen atom.[5] While O-alkylation is kinetically and thermodynamically favored here, harsh conditions (very high temperatures) can promote undesired pathways. Another issue can be the hydrolysis of the chloroacetic acid starting material by the base, especially if it is added too quickly at high temperatures.

  • Troubleshooting Workflow:

Troubleshooting_Side_Reactions Start Impure Intermediate Acid Check_Temp Was reaction temp > 120°C? Start->Check_Temp Check_Addition Was chloroacetic acid added slowly to a hot solution? Start->Check_Addition Check_Temp->Check_Addition No High_Temp_Issue Potential for C-alkylation or decomposition. Check_Temp->High_Temp_Issue Yes Solution_Temp Action: Reduce temp to 80-100°C. Monitor by TLC. Hydrolysis_Issue Potential for chloroacetic acid hydrolysis. Check_Addition->Hydrolysis_Issue Yes Solution_Addition Action: Combine reactants at RT or add chloroacetic acid portion-wise. High_Temp_Issue->Solution_Temp Solution Hydrolysis_Issue->Solution_Addition Solution

Caption: Decision workflow for diagnosing side reactions in Step 1.

  • Solution - Optimized Workup: A well-designed workup is critical for removing both unreacted starting materials and byproducts.

    • After the reaction, cool the mixture and dilute with water.

    • Perform an extraction with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted m-cresol. The desired carboxylate product will remain in the aqueous layer.

    • Carefully acidify the aqueous layer with a strong acid like HCl to a pH of 1-2.[3][6] The 2-(3-methylphenoxy)acetic acid will precipitate as a solid.

    • Filter the solid product and wash with cold water to remove inorganic salts. This acid-base extraction is a highly effective purification method.

Part B: Amidation Issues

Q3: I'm trying to form the amide by heating the carboxylic acid with aqueous ammonia, but the yield is very low.

This is a classic challenge in amide synthesis.

  • Causality: Carboxylic acids are acidic, and ammonia is basic. When mixed, they undergo an immediate acid-base reaction to form a stable ammonium carboxylate salt. To drive off water and form the amide bond requires very high temperatures (often >160-180°C), which can lead to decomposition of the starting material or product.

  • Solution - Carboxylic Acid Activation: The most reliable way to improve the yield is to convert the carboxylic acid into a more reactive electrophile before introducing the ammonia source. The acid chloride method is a robust and high-yielding approach.

    • Formation of the Acid Chloride: React the dry 2-(3-methylphenoxy)acetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is often done in an inert solvent like dichloromethane (DCM) or neat if the acid is a liquid.

    • Reaction with Ammonia: The crude acid chloride is then added slowly to a cold (0-5°C) concentrated solution of ammonium hydroxide or a solution of ammonia gas in an appropriate solvent. The reaction is highly exothermic and rapid. This method avoids the stable salt formation and proceeds in high yield at low temperatures.

Q4: Are there alternatives to using thionyl chloride for the amidation step?

Yes, while the acid chloride route is effective, other "coupling agents" can be used to facilitate amide bond formation under milder conditions, which is particularly useful for more complex or sensitive molecules.[2]

  • Causality: Coupling agents work by activating the carboxylic acid in situ, forming a highly reactive intermediate that is then readily attacked by the amine (or ammonia).

  • Alternative Methods:

    • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate.

    • Other Reagents (e.g., CDI, TBTU): These form different types of activated intermediates (acylimidazoles, activated esters) that serve the same purpose.[2]

    • Catalytic Methods: Modern methods use catalysts, such as those based on boric acid, to directly facilitate the amidation without stoichiometric activators, representing a greener approach.[7]

Section 3: Optimized Experimental Protocol

This protocol details the robust acid chloride method for synthesizing this compound with a high yield.

Step 1: Synthesis of 2-(3-Methylphenoxy)acetic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.05 eq.) in water.

  • Addition of Phenol: Add m-cresol (1.0 eq.) to the NaOH solution and stir until a clear solution of the sodium phenoxide is formed.

  • Addition of Alkylating Agent: Add a solution of chloroacetic acid (1.0 eq.) in a small amount of water to the flask.[8]

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 2-4 hours. Monitor the disappearance of m-cresol using TLC.

  • Workup: Cool the reaction mixture to room temperature and transfer to a separatory funnel. Wash with diethyl ether (2 x 50 mL for a 0.1 mol scale reaction) to remove any unreacted m-cresol.

  • Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add concentrated HCl with stirring until the pH is ~1-2. A white solid should precipitate.

  • Isolation: Filter the solid product using a Büchner funnel, wash with cold water, and dry under vacuum. The yield should be high (>85%).

Step 2: Synthesis of this compound

  • Acid Chloride Formation (Under Fume Hood): To the dry 2-(3-methylphenoxy)acetic acid (1.0 eq.) in a flask, add thionyl chloride (1.2 eq.) slowly at room temperature. A reflux condenser with a drying tube should be attached.

  • Reaction: Gently heat the mixture to ~50-60°C for 1 hour or until gas evolution (HCl, SO₂) ceases. The reaction is complete when a clear solution is obtained.

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure (distillation).

  • Amidation: In a separate flask, cool concentrated ammonium hydroxide (excess, ~5-10 eq.) in an ice bath. Slowly add the crude acid chloride dropwise to the cold ammonia solution with vigorous stirring. A precipitate will form immediately.

  • Isolation: Continue stirring for 30 minutes, then filter the solid product. Wash thoroughly with cold water to remove any ammonium chloride salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Section 4: Data Summary & FAQs

Table 1: Comparison of Conditions for Williamson Ether Synthesis
ParameterMethod A: Aqueous NaOHMethod B: Anhydrous K₂CO₃Method C: Anhydrous NaH
Base Sodium HydroxidePotassium CarbonateSodium Hydride
Solvent WaterAcetonitrile or DMF[9]Anhydrous THF or DMF
Temperature 80-100 °CReflux (82-153 °C)0 °C to RT
Pros Inexpensive, simple setup, robust.[3]Milder base, good for base-sensitive substrates.Very high reactivity, fast reaction times.
Cons Risk of hydrolysis, not suitable for water-sensitive compounds.Slower reaction times, requires anhydrous conditions.Flammable reagent, requires strict anhydrous/inert atmosphere, expensive.
Table 2: Comparison of Amidation Strategies
MethodKey ReagentsTemperatureProsCons
Thermal Carboxylic Acid + Ammonia>160 °CNo additional reagents needed.Very low yield, risk of decomposition.
Acid Chloride SOCl₂ or (COCl)₂, then NH₄OH0-60 °CHigh yield, reliable, uses common reagents.Generates corrosive HCl gas, requires handling of thionyl chloride.
Coupling Agent Acid + EDC/DCC or TBTU, then NH₄OH[2]Room TempMild conditions, good for sensitive substrates.Reagents are expensive, byproducts can be difficult to remove (e.g., DCU).
Frequently Asked Questions (FAQs)
  • Can I perform this synthesis in one pot? While technically possible, a one-pot procedure is not recommended for maximizing yield and purity. The conditions for the Williamson ether synthesis (aqueous, basic, high heat) are incompatible with the subsequent amidation step, especially if using sensitive reagents like thionyl chloride. A two-step process with intermediate workup and isolation is far more reliable.

  • How do I best purify the final this compound? Recrystallization is the most effective method for purifying the final solid product. A good starting point is an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Upon cooling, pure crystals should form. If impurities persist, column chromatography over silica gel can be used.[9][10]

  • What are the critical safety precautions?

    • m-cresol is toxic and a skin irritant.[3]

    • Sodium hydroxide and concentrated HCl are highly corrosive.[3]

    • Thionyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

    • The amidation with the acid chloride is highly exothermic and should be performed with cooling and slow addition.

References

Sources

Common side products in the synthesis of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. As your Senior Application Scientist, I've compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve optimal results in your experiments. Our focus here is not just on what to do, but why you're doing it, fostering a deeper understanding of the reaction to empower your research.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.

FAQ 1: I am observing a low yield of my desired product, this compound. What are the likely causes and how can I improve it?

Answer:

A low yield in this synthesis often points to incomplete reaction or the prevalence of side reactions. Let's break down the common culprits and their solutions.

Possible Causes & Solutions:

  • Incomplete Deprotonation of m-Cresol: The first step in the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, a significant portion of the m-cresol will remain unreacted.

    • Troubleshooting:

      • Choice of Base: Ensure you are using a sufficiently strong base to deprotonate the phenol (pKa ~10). Common choices include sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH). For instance, using a weaker base like sodium bicarbonate will result in incomplete deprotonation.

      • Stoichiometry: Use at least a stoichiometric equivalent of the base. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation.

      • Anhydrous Conditions: If using a highly reactive base like NaH, ensure your solvent is anhydrous, as water will quench the hydride.

  • Suboptimal Reaction Temperature: The rate of the SN2 reaction is temperature-dependent.

    • Troubleshooting: If the reaction is sluggish, consider moderately increasing the temperature. However, be cautious, as excessively high temperatures can promote side reactions. A good starting point is often refluxing in a suitable solvent like acetone or acetonitrile.

  • Poor Solubility of Reagents: If the reagents are not well-solvated, the reaction rate will be slow.

    • Troubleshooting: Choose a solvent that dissolves both the m-cresolate salt and the 2-chloroacetamide. Polar aprotic solvents like DMF or DMSO are excellent choices for this reaction as they effectively solvate cations, leaving the phenoxide anion more "naked" and nucleophilic.[1]

FAQ 2: My post-reaction analysis (e.g., NMR, LC-MS) shows a significant amount of unreacted m-cresol. How can I drive the reaction to completion?

Answer:

The presence of unreacted m-cresol is a clear indication that the reaction has not gone to completion. This is a common issue and can be addressed by optimizing your reaction conditions.

Troubleshooting Steps:

  • Increase the Equivalents of 2-Chloroacetamide: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of the alkylating agent (1.1 to 1.2 equivalents of 2-chloroacetamide) can help drive the reaction to completion by ensuring all the m-cresolate has a reaction partner.

  • Extend the Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe the persistence of the m-cresol spot, extend the reaction time. Some Williamson ether syntheses can take several hours to reach completion.

  • Revisit Your Base and Solvent System: As mentioned in FAQ 1, the choice of base and solvent is critical. If you are using a weaker base or a less-than-ideal solvent, you may not be generating enough of the reactive phenoxide or the reaction kinetics may be slow. Consider switching to a stronger base or a more suitable polar aprotic solvent.

FAQ 3: I've isolated my product, but I'm seeing an unexpected isomer. What is this side product and how can I avoid its formation?

Answer:

The most likely isomeric side product in this reaction is a C-alkylated product. This arises from the ambident nature of the phenoxide nucleophile.

The Chemistry Behind the Side Product:

The m-cresolate anion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions to the oxygen).[1][2]

  • O-Alkylation (Desired): The attack from the oxygen atom leads to the formation of the desired ether, this compound.

  • C-Alkylation (Undesired): The attack from the aromatic ring results in the formation of a C-alkylated isomer, such as 2-(2-hydroxy-4-methylphenyl)acetamide or 2-(4-hydroxy-2-methylphenyl)acetamide.

The ratio of O- to C-alkylation is highly dependent on the reaction conditions, particularly the solvent.[3]

Troubleshooting C-Alkylation:

  • Solvent Choice is Key:

    • To Favor O-Alkylation: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1] These solvents solvate the cation of the phenoxide salt but do not strongly solvate the oxygen anion, leaving it more available for nucleophilic attack.

    • Conditions that Favor C-Alkylation: Protic solvents like water, ethanol, or methanol can favor C-alkylation through hydrogen bonding with the oxygen of the phenoxide, making the carbon atoms of the ring more accessible for attack.[3]

  • Counter-ion Effects: The nature of the cation can also influence the O/C alkylation ratio. While a detailed discussion is beyond the scope of this guide, generally, "freer" anions (less tightly associated with the cation) favor O-alkylation.

The following diagram illustrates the competing O- and C-alkylation pathways:

G cluster_0 Reaction Pathways reagents m-Cresolate + 2-Chloroacetamide O_alkylation O-Alkylation (Desired Product) reagents->O_alkylation  Polar Aprotic Solvent  (e.g., DMF, DMSO) C_alkylation C-Alkylation (Side Product) reagents->C_alkylation  Protic Solvent  (e.g., Ethanol, Water)

O- vs. C-Alkylation Pathways
FAQ 4: I have multiple unknown impurities in my crude product. What could they be and how do I get rid of them?

Answer:

Besides the C-alkylated isomer, other impurities can arise from various sources.

Potential Impurities and Their Origins:

ImpurityPotential Origin
Unreacted Starting Materials Incomplete reaction (see FAQs 1 & 2).
2-Hydroxyacetamide Hydrolysis of 2-chloroacetamide by the base, especially if water is present.
Glycolic Acid Amide Derivatives Further reaction of 2-hydroxyacetamide.
Dialkylated Products Reaction of the initial C-alkylated product with another molecule of 2-chloroacetamide. This is more likely under forcing conditions.[3]
Impurities from 2-Chloroacetamide Commercial 2-chloroacetamide can contain impurities from its synthesis, such as ammonium chloride or aminoacetic acid.[4]

Purification Strategies:

  • Aqueous Work-up: A standard aqueous work-up can help remove many water-soluble impurities. Washing the organic layer with a dilute base (e.g., 5% NaOH solution) can remove unreacted m-cresol. Subsequent washes with water and brine will remove residual base and salts.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. A suitable solvent system can be determined through small-scale trials. Common solvents for phenoxyacetamide derivatives include ethanol, ethyl acetate, or mixtures with hexanes.

  • Column Chromatography: For complex mixtures or to isolate the desired product from its isomers, silica gel column chromatography is the most effective method. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is typically employed.

Troubleshooting Workflow for Product Purification:

G start Crude Product Mixture workup Aqueous Work-up (Wash with base, water, brine) start->workup is_solid Is the product a solid? workup->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No is_pure Is the product pure? recrystallize->is_pure is_pure->chromatography No final_product Pure this compound is_pure->final_product Yes chromatography->final_product

Purification Workflow

Experimental Protocols

General Protocol for the Synthesis of this compound (Optimized for O-Alkylation)
  • To a stirred solution of m-cresol (1.0 eq.) in anhydrous dimethylformamide (DMF, ~5-10 mL per gram of m-cresol) at room temperature, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the potassium m-cresolate.

  • Add 2-chloroacetamide (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with 5% NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

References

  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • Gao, J., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Dalal Institute. Ambident Nucleophiles and Regioselectivity.
  • Francis Academic Press. (2023).
  • Wikipedia. Williamson ether synthesis.
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis.
  • Transtutors. (2023, May 16). Williamson Ether Synthesis One of the side reactions in this...
  • Dow Chemical Company. (1943). Preparation of chloroacetamide. U.S.
  • PubChem. Chloroacetamide.

Sources

Technical Support Center: Purification of High-Purity 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of high-purity 2-(3-Methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common and complex challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure you can achieve the highest possible purity for your downstream applications.

The purity of an active pharmaceutical ingredient (API) or a research compound is paramount. Impurities can lead to inaccurate biological data, undesirable side effects, and complications in formulation. This guide provides a self-validating framework for troubleshooting and optimizing your purification workflows.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Q1: My final product is an oil or a sticky solid, not the expected crystalline material. What's happening and how do I fix it?

A1: An oily or non-crystalline product is a classic sign that significant impurities are present, which disrupt the crystal lattice formation, or that residual solvent is trapped.[1]

  • Causality: Impurities act as "defects" in the crystallization process, lowering the compound's melting point. Solvents can also become trapped within the solid, leading to a gummy consistency.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: First, place the material under a high-vacuum line for several hours to remove any volatile solvents. Gentle heating (e.g., 30-40°C) can aid this process, provided the compound is stable at that temperature.

    • Impurity Assessment: If the product remains oily, the issue is likely impurities. Analyze the crude material using Thin-Layer Chromatography (TLC) or ¹H NMR to estimate the level and nature of the contamination.

    • Induce Crystallization via Trituration: If the product is mostly pure but reluctant to crystallize, trituration can be effective. Add a small amount of a non-solvent (a solvent in which your product is insoluble, such as hexanes or diethyl ether) and vigorously scratch the flask's side with a glass rod. This provides a nucleation point for crystal growth.[1]

    • High-Impact Purification: For heavily contaminated oils, direct purification is necessary. Column chromatography is the most effective method in this scenario.[1]

Q2: My recrystallization attempt resulted in a very low yield. Where did my product go?

A2: Low recovery during recrystallization is a frequent and frustrating issue. The primary culprits are using an improper solvent, using too much solvent, or premature crystallization during a hot filtration step.[2]

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound when hot but not when cold. If the compound has significant solubility even at low temperatures, it will remain in the mother liquor. Using an excessive volume of solvent will have the same effect.

  • Troubleshooting Steps:

    • Solvent System Optimization: The ideal solvent is key. For an ether-acetamide compound like this, moderately polar solvents are a good starting point. Test solubility in small vials with solvents like ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes or toluene.[3][4]

    • Use Minimum Solvent: During the procedure, add the hot solvent dropwise just until the compound fully dissolves. Any excess solvent will reduce your final yield.[2][5]

    • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and filter paper are pre-heated to prevent the product from crashing out on the filter.

    • Recover from Mother Liquor: If you suspect significant product loss, concentrate the mother liquor and re-cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q3: My product is persistently colored (yellow or brown), but literature suggests it should be a white solid. How can I remove the color?

A3: Color in a final product is almost always due to highly conjugated, often polymeric, impurities that are present even at very low concentrations.

  • Causality: These color-causing impurities may have similar polarity to your target compound, making them difficult to remove by standard crystallization.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[1]

    • Hot Filtration: You must perform a hot filtration immediately after the charcoal treatment to remove the charcoal. Be cautious, as charcoal can also adsorb some of your desired product.

    • Column Chromatography: If charcoal treatment is ineffective, column chromatography provides superior separation power and is highly effective at removing baseline impurities that often cause coloration.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

A1: The synthesis of this compound typically involves a Williamson ether synthesis, reacting 3-methylphenol (m-cresol) with a 2-haloacetamide (e.g., 2-chloroacetamide). The most common impurities are therefore:

  • Unreacted Starting Materials: Residual 3-methylphenol or the 2-haloacetamide.

  • Byproducts of Side Reactions: Potential for dialkylation on the aromatic ring or hydrolysis of the amide.

  • Reagents: Catalysts or bases used in the reaction, such as potassium carbonate.

An initial acid-base wash during the workup can be effective. A wash with a dilute base (e.g., 5% NaHCO₃) will remove acidic 3-methylphenol, while a dilute acid wash (e.g., 1M HCl) can remove basic impurities.[1]

Q2: Which purification technique should I try first: recrystallization or column chromatography?

A2: The choice depends on the scale and purity of your crude product.

  • Recrystallization is ideal for:

    • Removing small amounts of impurities from a product that is already >90% pure.

    • Purifying larger quantities of material (>5-10 g) where chromatography would be cumbersome.

  • Column Chromatography is the better choice when:

    • The crude product is a complex mixture with multiple components (as seen on TLC).[6]

    • The impurities have a polarity very similar to the product, making separation by crystallization difficult.

    • A very high purity (>99.5%) is required for applications like analytical standard preparation.

The workflow diagram below can help guide your decision.

G start Crude this compound purity_check Assess Purity (TLC, ¹H NMR) start->purity_check decision Is product >90% pure with minor impurities? purity_check->decision recryst Recrystallization decision->recryst  Yes chrom Column Chromatography decision->chrom No   final_check Final Purity Analysis (MP, NMR, HPLC) recryst->final_check chrom->final_check end High-Purity Product final_check->end

Caption: Decision workflow for selecting a purification method.

Q3: How do I select an appropriate solvent system for column chromatography?

A3: The key is to find a solvent system where your compound has an Rf (retention factor) value of approximately 0.3 on a TLC plate.

  • Start with a Polarity Screen: Use TLC to test different solvent systems. A common starting point for molecules like this is an ethyl acetate/hexanes or a dichloromethane/ethyl acetate mixture.[6][7]

  • Spot Your Crude Material: On a TLC plate, spot your crude material and run several plates in different solvent ratios (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 30% EtOAc/Hex).

  • Analyze the Results:

    • If all spots stay at the baseline, the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

    • If all spots run to the solvent front, the eluent is too polar. Decrease the proportion of the polar solvent.

  • Optimize for Separation: Choose the system that shows the best separation between your product spot and the impurity spots, with the product spot having an Rf of ~0.3. This ensures the compound moves down the column at a reasonable rate without eluting too quickly.

Data Presentation: Recrystallization Solvent Selection

The choice of solvent is critical for successful recrystallization. The following table provides a starting point for solvent screening based on general principles for molecules containing ether and amide functional groups.[3][4]

SolventBoiling Point (°C)PolarityComments & Rationale
Water 100HighGenerally poor solvent for organic molecules unless they are highly polar. 2-(3-Methylphenoxy)acetic acid, a related compound, is soluble in water, but the acetamide is likely less so.[8]
Ethanol 78High-MediumOften a good choice for amides.[4] Dissolves many organics when hot. A mixed system with water can be effective.
Ethyl Acetate 77MediumA versatile solvent. The ester group is compatible with the ether and amide functionalities.[3] Often used in a mixture with a non-polar co-solvent.
Acetone 56MediumGood solvent for many organic compounds, but its low boiling point can lead to rapid evaporation and premature crystal formation.
Toluene 111Low-MediumThe aromatic nature can interact favorably with the phenoxy group. Good for compounds that require higher temperatures to dissolve.
Hexanes/Heptane ~69LowNon-polar. Unlikely to dissolve the compound on its own but is an excellent "anti-solvent" to add to a solution in ethyl acetate or acetone to induce crystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a step-by-step method for purifying this compound when it is already of moderate purity.

  • Dissolution: In an Erlenmeyer flask, place the crude solid. Add a stir bar and place it on a stirring hotplate. Add the chosen solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, wait a moment for boiling to cease, and add a small spatula tip of activated charcoal. Return to heat and gently boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopic methods.

Caption: Standard experimental workflow for recrystallization.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for situations requiring a higher degree of purification.

  • Column Preparation: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column, allowing the solvent to drain, to pack a uniform stationary phase bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which often results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system (e.g., starting with 10% ethyl acetate in hexanes).[6][7] Gradually increase the polarity of the eluent (gradient elution) if necessary to move the compound down the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • TLC Analysis: Spot each collected fraction on a TLC plate to identify which ones contain the purified product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting pure product under high vacuum.

References

  • Thirumalai, D., et al. (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI. Available at: [Link]

  • Thirumalai, D., et al. (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. ProQuest. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Coleman, G. H., & Alvarado, A. M. Acetamide. Organic Syntheses Procedure. Available at: [Link]

  • National Center for Biotechnology Information. Acetamide. PubChem Compound Summary for CID 178. Available at: [Link]

  • Crystallization Solvents. PDF document. Available at: [Link]

  • Siregar, A. Z., et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2-Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]

  • Thirumalai, D., et al. (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2009). Synthesis and evaluation of acetamide derivatives. Bioencapsulation Research Group. Available at: [Link]

Sources

Technical Support Center: Crystallization of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 2-(3-Methylphenoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity, crystalline material. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallographic principles and practical laboratory experience.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific experimental issues in a question-and-answer format.

Q1: My experiment resulted in a viscous liquid or oil instead of solid crystals. What causes "oiling out" and how can I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is typically due to one of two reasons: the boiling point of the solvent is higher than the melting point of your compound, or the solution has become supersaturated too quickly, preventing molecules from orienting into a crystal lattice.[1] Impurities can also suppress the melting point and encourage this behavior.

Causality & Expert Insight: The molecular structure of this compound, with its flexible ether linkage and potential for strong hydrogen bonding via the amide group, can be prone to forming amorphous phases if conditions are not optimal. The goal is to maintain the solute in a metastable zone of supersaturation long enough for nucleation and growth to occur.

Corrective Actions:

  • Reduce Supersaturation & Slow Cooling: Re-heat the solution until the oil fully redissolves. Add an additional 5-10% of the primary solvent to slightly decrease the concentration.[1] Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it within a larger beaker of warm water (a simple water jacket) can effectively slow the cooling rate.

  • Lower the Crystallization Temperature: If slow cooling is ineffective, the issue may be the solvent's high boiling point. Consider switching to a lower-boiling point solvent in which the compound still exhibits good temperature-dependent solubility.

  • Introduce a Nucleation Site (Seeding): At a temperature slightly below where the solution is fully saturated (i.e., just starting to become cloudy), introduce a "seed crystal" of pure this compound.[2] This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation, preventing the system from crashing out as an oil.[3]

Q2: Crystallization happened almost instantly upon cooling, but the product is a very fine powder. How can I grow larger, more defined crystals?

A2: The rapid formation of a fine powder or small needles indicates that the rate of nucleation significantly exceeded the rate of crystal growth. This happens when a solution becomes highly supersaturated very quickly, leading to the spontaneous generation of countless small crystals.[1] While this may result in a high initial yield, the product often has lower purity due to the inclusion of solvent and impurities in the rapidly forming lattice.

Causality & Expert Insight: For a compound like this compound, which can form strong amide-amide hydrogen bonds, rapid desolvation can cause molecules to aggregate quickly without the necessary time for re-orientation into a low-energy, well-ordered crystal.

Corrective Actions:

  • Decrease the Cooling Rate: This is the most critical parameter. Slower cooling keeps the solution in a state of moderate supersaturation for longer, favoring the growth of existing nuclei over the formation of new ones.

  • Reduce the Concentration: Use slightly more of the hot solvent than the absolute minimum required to dissolve the compound. This ensures that supersaturation is achieved at a lower temperature and in a more controlled manner.[1]

  • Employ an Anti-Solvent Method: Dissolve the compound in a good solvent and then add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise at a constant temperature.[3] This provides exquisite control over the rate of supersaturation. For this compound, a system like ethanol (solvent) and water (anti-solvent) could be effective.

Q3: The solution has cooled to room temperature and even been placed in an ice bath, but no crystals have formed. How can I induce crystallization?

A3: A failure to crystallize indicates that the solution is either not supersaturated or that the energy barrier for nucleation has not been overcome.[2] The latter is common in very clean systems or when the degree of supersaturation is only marginal.

Corrective Actions:

  • Mechanical Induction: Scratch the inner surface of the glass flask at the meniscus (the surface of the solution) with a glass rod. The microscopic scratches create high-energy sites that can serve as points for nucleation.

  • Seeding: As previously mentioned, adding a single, small seed crystal of the desired compound is the most reliable method to induce crystallization of a specific polymorphic form.[2][3]

  • Increase Concentration: If scratching or seeding fails, your solution is likely not supersaturated. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Then, attempt the cooling cycle again.

  • Flash Freeze: As a last resort, cool a small aliquot of the solution rapidly in a dry ice/acetone bath. This will often force the precipitation of a solid (which may be amorphous). This solid can then be used to seed the main, larger batch of solution.

Q4: My final crystal yield is unacceptably low (<50%). What are the likely causes and how can I improve recovery?

A4: A low yield is most often caused by using an excessive amount of solvent or incomplete precipitation of the solute from the mother liquor.[1]

Causality & Expert Insight: The selection of a solvent system is a balance. The solvent must be strong enough to dissolve the compound at high temperatures but weak enough to allow it to precipitate upon cooling. If the compound retains significant solubility even at 0°C, the yield will be poor.

Corrective Actions:

  • Optimize Solvent Volume: During the initial dissolution step, add the hot solvent in small portions until the solute just dissolves. Avoid adding a large excess.

  • Maximize Precipitation Time and Temperature: After cooling to room temperature, place the crystallization flask in an ice-water bath (0-4°C) for at least one hour to minimize the compound's solubility in the mother liquor.

  • Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can recover some of this by reducing the solvent volume by 50-70% through evaporation and re-cooling the solution. Note that this "second crop" may be of lower purity than the first.

  • Re-evaluate the Solvent System: If yields remain low, the chosen solvent may be suboptimal. Conduct a solvent screen to find a system where the solubility of this compound shows a much steeper decline with temperature.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence its crystallization behavior?

A1: The crystallization of this molecule is governed by a combination of intermolecular forces:

  • Hydrogen Bonding: The primary amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust, repeating supramolecular structures, such as the common R²₂(8) dimer or catemeric chains, which are highly influential in the crystal packing of amides.[4][5]

  • π–π Stacking: The presence of the phenyl ring allows for stabilizing π–π stacking interactions between aromatic systems of adjacent molecules.[6]

  • Van der Waals Forces: The methyl group and the overall molecular shape contribute to packing efficiency through weaker van der Waals forces.

  • Conformational Flexibility: The ether linkage (C-O-C) provides some rotational freedom, which can sometimes lead to different molecular conformations being "trapped" in the crystal lattice, a phenomenon known as conformational polymorphism.[7]

Q2: How should I approach selecting an optimal solvent or solvent system?

A2: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[8] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A systematic screening process is the most reliable method.

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several different test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature until a slurry is formed. Observe if the compound is highly soluble at room temperature (if so, it's a poor choice).

  • Heating: Gently heat the successful slurries from step 2 in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume. A good solvent will dissolve the compound in a reasonable volume (e.g., 0.5-3 mL).

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: A good solvent will produce a high yield of crystalline solid. An ideal system will show a dramatic difference in solubility between its boiling point and 0°C.

Table 1: Suggested Solvents for Screening

SolventBoiling Point (°C)PolarityPotential Role & Rationale
Ethanol 78Polar ProticCan form H-bonds with the amide group. Good primary solvent candidate.
Isopropanol 82Polar ProticSimilar to ethanol, slightly less polar. May offer different solubility profile.
Ethyl Acetate 77Polar AproticCan accept H-bonds at the carbonyl. Good primary solvent candidate.
Toluene 111NonpolarInteracts well with the aromatic ring. May require slow cooling due to high BP.
Acetonitrile 82Polar AproticA common solvent for compounds with amide groups.
Water 100Polar ProticLikely an anti-solvent due to the molecule's organic character.
Heptane/Hexane 98 / 69NonpolarAlmost certainly an anti-solvent. Useful for precipitating from more polar solvents.
Q3: What is polymorphism, and should I be concerned about it for this compound?

A3: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[3] These different forms, called polymorphs, have the same chemical composition but different internal arrangements of molecules. This can lead to different physicochemical properties, including melting point, solubility, stability, and bioavailability, which is critically important in pharmaceutical development.[9]

Aromatic amides are a class of compounds well-known for exhibiting polymorphism.[7] This is because subtle changes in crystallization conditions (e.g., solvent, cooling rate, temperature) can favor different hydrogen bonding networks or molecular packing arrangements. Therefore, it is crucial to maintain consistent and well-documented crystallization protocols to ensure you produce the same polymorphic form every time. Techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD) can be used to characterize and identify different polymorphs.

Visualized Workflow

Troubleshooting Decision Tree for Crystallization

This diagram outlines a logical workflow for diagnosing and solving common crystallization problems.

G start Start Crystallization (Dissolve in Hot Solvent, Cool) outcome Observe Outcome start->outcome oil Problem: Oiling Out outcome->oil Liquid droplets form powder Problem: Fine Powder (Rapid Crystallization) outcome->powder Solid crashes out no_xtal Problem: No Crystals Form outcome->no_xtal Solution remains clear low_yield Problem: Low Yield outcome->low_yield Crystals form, but <50% recovery success Success: Good Crystals & Yield outcome->success Well-formed crystals sol_oil Solution: 1. Re-heat, add more solvent. 2. Cool much slower. 3. Use seed crystal. oil->sol_oil sol_powder Solution: 1. Slow down cooling rate. 2. Use slightly more solvent. 3. Consider anti-solvent method. powder->sol_powder sol_no_xtal Solution: 1. Scratch flask inner wall. 2. Add seed crystal. 3. Evaporate some solvent. no_xtal->sol_no_xtal sol_low_yield Solution: 1. Ensure minimal hot solvent used. 2. Cool longer in ice bath. 3. Concentrate mother liquor. low_yield->sol_low_yield

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI. [Link]

  • Recrystallization Definition, Principle & Purpose. PraxiLabs. (2022-11-07). [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. J-Stage. [Link]

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. ProQuest. [Link]

  • (PDF) Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. ResearchGate. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. (2022-04-07). [Link]

  • 2-(3-ethoxyphenoxy)-N-(3-methylbutyl)acetamide. PubChem. [Link]

  • 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. PubChem. [Link]

  • Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. ACS Publications. [Link]

  • Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. CrystEngComm (RSC Publishing). [Link]

  • Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design - ACS Publications. [Link]

  • 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. National Institutes of Health (NIH). [Link]

Sources

Optimizing reaction conditions (temperature, solvent) for 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific O-alkylation reaction. Moving beyond simple procedural lists, we will explore the causal relationships behind experimental choices to empower you to troubleshoot effectively and maximize your synthetic outcomes.

Section 1: Foundational Principles of the Reaction

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 3-methylphenol (m-cresol) with a 2-haloacetamide, typically 2-chloroacetamide or 2-bromoacetamide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Core Reaction Mechanism:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of m-cresol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting 3-methylphenoxide attacks the electrophilic carbon of the 2-haloacetamide.

  • Displacement: The halide ion is displaced as a leaving group, forming the desired ether linkage.

Success in this synthesis hinges on carefully balancing the parameters that govern the SN2 mechanism: the strength of the nucleophile, the reactivity of the electrophile, the choice of solvent, and the reaction temperature.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack mCresol 3-Methylphenol (m-Cresol) Phenoxide 3-Methylphenoxide (Nucleophile) mCresol->Phenoxide + Base Base Base (e.g., K₂CO₃) Product This compound Phenoxide->Product + 2-Haloacetamide Haloacetamide 2-Haloacetamide (Electrophile) Halide Halide Salt (e.g., KCl) Troubleshooting_Low_Yield Start Low Yield Detected CheckBase Is Deprotonation Complete? Start->CheckBase CheckSolvent Is Solvent Polar Aprotic? CheckBase->CheckSolvent Yes SolutionBase Use Stronger Base (NaH) or Ensure Anhydrous Conditions CheckBase->SolutionBase No CheckElectrophile Is Electrophile Reactive? CheckSolvent->CheckElectrophile Yes SolutionSolvent Switch to DMF, Acetonitrile, or DMSO CheckSolvent->SolutionSolvent No CheckConditions Are Temp/Time Sufficient? CheckElectrophile->CheckConditions Yes SolutionElectrophile Use 2-Bromoacetamide or add catalytic KI CheckElectrophile->SolutionElectrophile No SolutionConditions Increase Temperature (50-100°C) &/or Extend Reaction Time CheckConditions->SolutionConditions No

Caption: A decision-making workflow for troubleshooting low reaction yields.

Problem 2: Significant Impurity Formation

Q: My product is impure. What are the common side reactions, and how can they be minimized?

A: The primary side reaction of concern in this synthesis is C-alkylation, where the electrophile reacts at the carbon atoms of the aromatic ring instead of the oxygen atom.

Side Reaction Explanation & Mitigation Strategy
C-Alkylation vs. O-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (oxygen or carbon). O-alkylation (ether formation) is generally favored under kinetic control and at lower temperatures. C-alkylation becomes more significant at higher temperatures. [1][2]Mitigation: Maintain the lowest effective reaction temperature. Temperatures beyond 150°C can significantly favor C-alkylation. [1][3]The choice of solvent can also influence the ratio; polar solvents tend to favor O-alkylation.
Unreacted Starting Materials The presence of m-cresol or 2-haloacetamide indicates an incomplete reaction. See "Problem 1" for solutions. A simple aqueous base wash during workup can remove unreacted acidic m-cresol.
Hydrolysis of Haloacetamide If there is excessive water in the reaction mixture, the 2-haloacetamide can hydrolyze to 2-hydroxyacetamide. Mitigation: Use anhydrous solvents and ensure reagents like potassium carbonate are properly dried before use.

Section 3: Optimization FAQs

Q: How do I select the optimal solvent for this reaction?

A: The ideal solvent must dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are strongly recommended.

Solvent Dielectric Constant (Polarity) Boiling Point (°C) Key Considerations
Acetone 2156Good for reactions with reactive halides (e.g., bromoacetamide). Its low boiling point makes it easy to remove but limits the accessible temperature range. A common choice for initial trials.
Acetonitrile 37.582An excellent choice that offers a good balance of polarity and a higher boiling point than acetone, allowing for more thermal flexibility. [4]
DMF 37153Highly polar and effective at promoting SN2 reactions. [5]Its high boiling point is useful for slow reactions, but it can be difficult to remove completely during workup.
DMSO 47189One of the most polar aprotic solvents, which can significantly accelerate reaction rates. [5]Like DMF, it has a very high boiling point.

Q: What is the optimal temperature range?

A: The optimal temperature is a balance between reaction rate and selectivity.

  • Lower Temperatures (e.g., Room Temp to 60°C): Favorable for O-alkylation selectivity and minimizing side products. [1]However, the reaction may be very slow, especially with less reactive electrophiles like 2-chloroacetamide.

  • Higher Temperatures (e.g., 60°C to 110°C): Significantly increases the reaction rate. [4]This is often the most practical range. However, monitoring for the onset of C-alkylation or decomposition is crucial.

  • Very High Temperatures (>120°C): Generally not recommended as C-alkylation and other side reactions become dominant. [1][2]

Section 4: Experimental Protocol Example

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 3-Methylphenol (m-cresol) (1.0 eq)

  • 2-Chloroacetamide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq, optional catalyst)

  • Anhydrous Acetonitrile (10 mL per gram of m-cresol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add m-cresol, anhydrous potassium carbonate, potassium iodide (if used), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloroacetamide to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KCl).

  • Wash the solids with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the resulting crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure this compound.

References

  • Teodorescu, F. et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, v, 58-66.
  • MDPI. (n.d.). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. [Link]

  • Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. [Link]

  • Bioencapsulation Research Group. (2009). Synthesis and evaluation of acetamide derivatives. [Link]

  • Baghdad Science Journal. (n.d.). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. [Link]

  • Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis. [Link]

  • Reddit. (n.d.). r/OrganicChemistry - Williamson Ether synthesis. [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether? [Link]

  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction? [Link]

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

  • Catalysis Eprints database. (n.d.). Al-MCM-41 catalysed alkylation of phenol with methanol. [Link]

  • Organic Syntheses Procedure. (n.d.). acetamide. [Link]

  • Name Reaction. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

Sources

Identification and removal of impurities in 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(3-Methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove common impurities encountered during the synthesis and handling of this compound. Purity is paramount for reproducible experimental results and is a critical quality attribute in pharmaceutical development. This document provides in-depth troubleshooting guides and protocols grounded in established analytical and purification principles.

Section 1: Frequently Asked Questions (FAQs) about Impurities

Q1: What are the most common impurities I might encounter with this compound?

You will most likely encounter three classes of impurities: unreacted starting materials, byproducts from side reactions, and degradation products. The most common specific impurities include:

  • m-Cresol (3-Methylphenol): A primary starting material that can be carried through if the reaction does not go to completion.

  • 2-Chloroacetamide (or other haloacetamide precursors): The second key starting material in many synthetic routes.

  • 2-(3-Methylphenoxy)acetic acid: Formed by the hydrolysis of the amide bond in the final product, a common issue if the compound is exposed to acidic or basic conditions, or moisture, especially at elevated temperatures.[1]

  • Isomeric Impurities: If the starting m-cresol contains other isomers like p-cresol or o-cresol, you may form isomeric phenoxyacetamide impurities.[2]

Q2: How do these impurities typically originate?

Impurity origins are directly linked to the synthesis and purification process. The Williamson ether synthesis is a common route for preparing phenoxyacetamides, involving the reaction of a phenolate with a haloacetamide.[3]

  • Incomplete Reaction: Leads to residual starting materials like m-cresol.

  • Sub-optimal Reagent Quality: Using m-cresol contaminated with p-cresol will inevitably lead to the formation of 2-(4-Methylphenoxy)acetamide.[4]

  • Work-up and Storage Conditions: Exposure to water, especially under non-neutral pH, can cause hydrolysis of the amide to a carboxylic acid.[1]

Q3: What is the first analytical step I should take if I suspect my sample is impure?

High-Performance Liquid Chromatography (HPLC) is the recommended initial step. A reversed-phase HPLC method with UV detection provides a rapid and quantitative assessment of purity. It can effectively separate the non-volatile starting materials, the final product, and potential byproducts like the hydrolyzed acid.[5][6]

Q4: How can these impurities affect my experimental results?

Even small amounts of impurities can have significant consequences. Unreacted m-cresol, being phenolic, can exhibit biological activities or toxicities that could be mistakenly attributed to your target compound.[7] The presence of the hydrolyzed carboxylic acid impurity introduces a different charge and polarity, which can alter solubility, binding affinities in biological assays, and formulation stability.

Section 2: Troubleshooting Guide: Impurity Identification

This section provides actionable guidance for identifying the specific impurities in your this compound sample.

Logical Workflow for Impurity Identification

Below is a systematic workflow to approach impurity identification.

cluster_0 Initial Purity Assessment cluster_1 Impurity Characterization cluster_2 Confirmation A Run Analytical HPLC-UV on sample B Multiple peaks observed? A->B C Run analytical standards of starting materials (e.g., m-cresol) B->C Yes D Perform spike-in experiment with standards C->D E Analyze by LC-MS to get molecular weight of unknown peaks D->E Peaks still unidentified F Isolate impurity via preparative HPLC E->F Structure still ambiguous G Characterize isolate by NMR Spectroscopy F->G H Structure Confirmed G->H

Caption: A systematic workflow for identifying unknown impurities.

Issue: My HPLC chromatogram shows multiple peaks.
  • Causality: An HPLC chromatogram with more than one significant peak is a definitive indicator of impurity. The retention time of each peak is related to its polarity. In a typical reversed-phase setup, more polar compounds (like the hydrolyzed carboxylic acid) will elute earlier, while less polar compounds may elute later than the main product.

  • Solution: Follow the workflow above. Start by injecting standards of your starting materials (m-cresol, 2-chloroacetamide) to see if their retention times match any of the impurity peaks. If unknown peaks remain, an LC-MS analysis is highly informative, as it provides the molecular weight for each peak, offering crucial clues to its identity.[8]

Detailed Protocol: Analytical HPLC Method

This protocol is a robust starting point for the purity analysis of aromatic acetamides.[9]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in Acetonitrile/Water (50:50) to a concentration of ~1 mg/mL.
Issue: My NMR spectrum has unexpected signals.
  • Causality: Extraneous peaks in an NMR spectrum indicate the presence of other proton- or carbon-containing molecules. These can be residual solvents from purification, unreacted starting materials, or other byproducts.

  • Solution:

    • Check for Solvents: First, compare any unexpected singlets or simple multiplets to standard NMR solvent charts. Deuterated chloroform (CDCl₃) often contains residual non-deuterated CHCl₃ at ~7.26 ppm, and DMSO-d₆ has a residual solvent peak at ~2.50 ppm.

    • Compare to Starting Materials: Obtain ¹H NMR spectra of your starting materials. The aromatic signals for m-cresol will appear in a different region and have a different splitting pattern than your product. The methyl group of m-cresol will be a sharp singlet around 2.3 ppm.

    • Look for Byproduct Signatures: The hydrolysis product, 2-(3-methylphenoxy)acetic acid, will have a characteristic broad singlet for the carboxylic acid proton, typically downfield (>10 ppm), which disappears upon a D₂O shake. The other signals will be very similar to your product, but with slight shifts. For definitive identification of unknown structures, 2D NMR techniques are invaluable.[10]

Issue: I suspect volatile impurities are present.
  • Causality: Solvents used in the reaction or purification (e.g., acetone, ethyl acetate, ethanol) can become trapped in the crystal lattice of the final product.

  • Solution: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for identifying and quantifying volatile organic compounds.[11] A small amount of the sample is dissolved in a suitable solvent (e.g., methanol) and injected into the GC-MS. The resulting chromatogram will separate the volatile components, and the mass spectrometer will provide their identities.

Section 3: Troubleshooting Guide: Impurity Removal

Once impurities have been identified, the next step is their removal to obtain a high-purity final product.

Logical Workflow for Impurity Removal

This diagram outlines a decision-making process for purifying your compound.

cluster_0 Initial State cluster_1 Purification Strategy cluster_2 Final Product A Crude this compound B Perform Recrystallization A->B C Is Purity >99% by HPLC? B->C D Are impurities acidic/basic? (e.g., m-cresol, carboxylic acid) C->D No G High-Purity Product C->G Yes E Perform Aqueous Acid/Base Wash (Liquid-Liquid Extraction) D->E Yes F Perform Preparative Column Chromatography D->F No E->B Then re-attempt F->G

Caption: A decision-making workflow for product purification.

Issue: My product has a low melting point and a broad melting range.
  • Causality: A depressed and broad melting point is a classic sign of an impure solid compound. Impurities disrupt the crystal lattice, requiring less energy to transition to the liquid phase.

  • Solution: Recrystallization is the most effective and widely used technique for purifying crystalline organic solids.[12] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Detailed Protocol: Recrystallization

This protocol provides a general framework for recrystallization. The key to success is selecting the right solvent.[13]

  • Solvent Screening:

    • Place ~20-30 mg of your crude product into several small test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures like ethanol/water) to each tube.

    • A good solvent will dissolve the compound when hot but not when cold. An ideal outcome is poor solubility at room temperature and high solubility near the solvent's boiling point.

  • Dissolution:

    • Place the bulk of your crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with swirling. Add just enough solvent to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional):

    • If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing the dissolved impurities.

    • Dry the crystals under vacuum. Purity can be re-assessed by HPLC and melting point analysis.

Issue: Recrystallization is ineffective at removing a specific impurity.
  • Causality: If an impurity has solubility characteristics that are very similar to the product (e.g., an isomer), recrystallization may not be effective.

  • Solution:

    • Aqueous Wash (Acid/Base Extraction): This is highly effective for removing acidic or basic impurities. Unreacted m-cresol and the hydrolyzed 2-(3-methylphenoxy)acetic acid are both acidic. They can be removed by dissolving the crude product in an organic solvent (like ethyl acetate) and washing it with a basic aqueous solution.

    • Column Chromatography: If other methods fail, column chromatography over silica gel can separate compounds based on differences in polarity.[14] This method is very powerful but is generally more time-consuming and uses more solvent than recrystallization.

Detailed Protocol: Aqueous Basic Wash
  • Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure that may build up if acidic impurities are present.

  • Allow the layers to separate. The acidic impurities will be deprotonated and move into the aqueous layer as their sodium salts.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh NaHCO₃ solution.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to recover the purified product, which can then be further purified by recrystallization.

Section 4: Summary of Potential Impurities

Impurity NameLikely OriginKey Analytical Signature
m-Cresol Unreacted starting materialElutes on RP-HPLC, distinct aromatic and methyl signals in ¹H NMR (~2.3 ppm).
2-Chloroacetamide Unreacted starting materialTypically more polar than the product; will elute earlier on RP-HPLC.
2-(3-Methylphenoxy)acetic acid Hydrolysis of productMore polar; elutes earlier on RP-HPLC. ¹H NMR shows a broad COOH peak >10 ppm. LC-MS will show M+1 peak corresponding to C₁₀H₁₂O₃.
p-Cresol Isomer Impurity Impurity in m-cresol starting materialVery similar retention time to the main product, may require optimized HPLC method to resolve.[15] MS will show the same mass. ¹H NMR will show a different aromatic splitting pattern.

References

  • Reddy, B., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Journal of Chromatographic Science, 57(9), 769–777. [Link]

  • Lee, E., & Fuh, M. (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey Open-File Report. [Link]

  • Lau, A., et al. (2010). Method and assays for quantitation of acetamide in a composition.
  • Janjua, P., et al. (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Crystals, 11(6), 671. [Link]

  • Frank, T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • SpectraBase. (2024). 2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)acetamide. SpectraBase. [Link]

  • SpectraBase. (2024). 2-Methoxy-N-(3-methylphenyl)acetamide. SpectraBase. [Link]

  • Janjua, P., et al. (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 39. [Link]

  • Elias, G., et al. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4(2), 530-533. [Link]

  • Wang, Y., et al. (2021). Chemical removal of m-cresol: a critical review. RSC Advances, 11(26), 15975-15993. [Link]

  • Anwar, M. M., et al. (1984). Separation of Mixture of m-Cresol and p-Cresol by Dissociation Extraction. Pakistan Journal of Scientific & Industrial Research, 27(3), 152-156. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442–4445. [Link]

  • Cines, M. R. (1962). Purification of m-cresol from mixtures of m-cresol and p-cresol.
  • Dachang Chemical. (2020). Two main different technologies for m-cresol. Dachang Chemical Co., Ltd. [Link]

  • Zhang, T., et al. (2013). Method for separating and purifying m-cresol from mixture of m-cresol and p-cresol.
  • Turov, A. V., et al. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 26(23), 7356. [Link]

  • Zhang, G., et al. (2014). Preparation method of acetamide.
  • Liu, Z., & Asmis, K. R. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis, 12(16), 10186–10197. [Link]

  • AITEX. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. AITEX. [Link]

  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122. [Link]

  • Goldfuss, C., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(5), 1465-1475. [Link]

Sources

Stability issues and degradation pathways of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(3-Methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability. As your application scientist, I've structured this center to move from high-level frequently asked questions to in-depth troubleshooting protocols, providing not just the "how" but the critical "why" behind each experimental step. Our goal is to empower you to conduct robust, self-validating experiments and anticipate potential challenges in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, which features an amide linkage and a phenoxy ether group, the two most probable degradation pathways are hydrolysis and oxidation.[1]

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 3-methylphenoxyacetic acid and ammonia.[2][3] This is a common degradation route for acetamide-containing compounds.[1]

  • Oxidation: The electron-rich phenoxy ring and the benzylic methyl group are potential sites for oxidation. This could lead to the formation of hydroxylated aromatic species or other oxidative adducts.[4][5]

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, the compound should be stored in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (like argon or nitrogen) is ideal to protect against atmospheric moisture and oxygen, which can facilitate hydrolysis and oxidation, respectively. Long-term storage at -20°C is recommended for solutions.

Q3: How can I quickly assess if my sample of this compound has degraded?

The primary method is to use a stability-indicating analytical technique, typically High-Performance Liquid Chromatography (HPLC).[6] A properly developed HPLC method will allow you to:

  • Observe a decrease in the peak area of the parent this compound.

  • Detect the appearance of new peaks corresponding to degradation products. A simple visual inspection for color change or precipitation in solutions can sometimes indicate degradation, but this is not a quantitative or reliable measure.

Q4: What analytical techniques are best for monitoring the stability and characterizing the degradants of this compound?

A combination of chromatographic and spectrometric techniques is most effective.

  • For Separation and Quantification: A stability-indicating HPLC method with UV or Photodiode Array (PDA) detection is the gold standard for separating the parent drug from its degradation products and quantifying them.[6][7]

  • For Identification and Structure Elucidation: Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying the molecular weights of the degradation products.[8] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be required on isolated degradants.[7]

Section 2: In-Depth Degradation Pathways & Mechanisms

Understanding the chemical rationale behind degradation is key to developing stable formulations and accurate analytical methods. The structural motifs in this compound—an amide and a phenoxy ether—are the primary sites of chemical instability.

Pathway 1: Hydrolytic Cleavage (Acid & Base Catalyzed)

The amide bond is the most labile functional group under hydrolytic conditions. The reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule.

  • Base-Promoted Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the amide anion, which is subsequently protonated to form ammonia.[2]

The primary degradation products from either pathway are 3-methylphenoxyacetic acid and ammonia .

Pathway 2: Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The potential sites of oxidation on this compound include:

  • Aromatic Ring Hydroxylation: The phenoxy group can be oxidized to form various hydroxylated derivatives.

  • Ether Bond Cleavage: While generally more stable than the amide, the ether linkage can be cleaved under harsh oxidative conditions.

  • Benzylic Oxidation: The methyl group on the aromatic ring could potentially be oxidized to a carboxylic acid, though this typically requires stronger conditions.

The exact nature of oxidative degradants can be complex and often results in a mixture of products. A plausible mechanism involves the formation of an oxonium intermediate, similar to what has been proposed for related phenoxy benzamide structures.[4]

Below is a diagram illustrating these primary degradation routes.

G cluster_main Proposed Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_product1 3-Methylphenoxyacetic Acid parent->hydrolysis_product1 Amide Cleavage oxidation_product1 Hydroxylated Derivatives parent->oxidation_product1 Ring/Side-Chain Attack hydrolysis_product2 Ammonia (NH3) oxidation_product2 Other Oxidative Adducts

Caption: Proposed primary degradation pathways for this compound.

Section 3: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step guidance for investigating the stability of this compound in your laboratory.

Guide 1: How to Perform a Forced Degradation Study

Forced degradation, or stress testing, is essential for understanding degradation pathways, identifying potential degradants, and developing stability-indicating analytical methods.[9][10] The goal is to achieve modest degradation (typically 5-20%) to observe primary degradants without overly complex secondary reactions.[11]

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of This compound in suitable solvent (e.g., Methanol/Water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid thermal Thermal (e.g., 80°C, solid & solution) start->thermal photo Photolytic (ICH Q1B light conditions) start->photo sample Sample at Time Points (e.g., 2, 8, 24, 48 hours) acid->sample base->sample oxid->sample thermal->sample photo->sample neutralize Neutralize Acid/Base Samples (if necessary) sample->neutralize analyze Analyze via Stability-Indicating HPLC-UV/PDA Method neutralize->analyze characterize Characterize Degradants (LC-MS, if needed) analyze->characterize

Caption: Workflow for a comprehensive forced degradation study.

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like methanol:water or acetonitrile:water.

  • Stress Application: Aliquot the stock solution into separate vials for each stress condition. Include a control sample stored at 5°C in the dark.

  • Hydrolysis:

    • Acid: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final acid concentration of 0.1 M. Place in a water bath at 60-70°C.[11]

    • Base: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final base concentration of 0.1 M. Keep at room temperature, as base hydrolysis is often rapid.[2]

  • Oxidation: Add a volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3%. Keep at room temperature, protected from light.

  • Thermal: Store vials of both the solid compound and the stock solution in an oven at a controlled temperature (e.g., 80°C).

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel control sample should be wrapped in aluminum foil.

  • Sampling & Analysis:

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to prevent further degradation on the analytical column.

    • Analyze all samples, including the control, by a stability-indicating HPLC method.

Summarize your experimental conditions clearly for accurate interpretation.

Stress ConditionReagent/ParameterTemperatureDurationPurpose
Acid Hydrolysis 0.1 M HCl60 - 70°CUp to 72 hrsTo test susceptibility to acid-catalyzed amide cleavage.[9]
Base Hydrolysis 0.1 M NaOHRoom TempUp to 24 hrsTo test susceptibility to base-promoted amide cleavage.[11]
Oxidation 3% H₂O₂Room TempUp to 24 hrsTo investigate reactivity towards oxidative species.[5]
Thermal Dry Heat80°CUp to 7 daysTo assess the intrinsic thermal stability of the molecule.
Photolytic ICH Q1B Light SourceRoom TempPer ICH guidelinesTo determine if the molecule is light-sensitive.
Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, excipients, or impurities.

  • Column Selection: Start with a versatile, high-purity silica C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). This is a robust starting point for many small molecules.[7]

  • Mobile Phase Selection:

    • Begin with a simple gradient using a buffered aqueous phase (e.g., 0.1% formic acid in water for acidic pH, or ammonium acetate for neutral pH) and an organic modifier (acetonitrile or methanol).

    • The goal of the buffer is to control the ionization state of the analyte and any degradants, which dramatically improves peak shape and reproducibility.

  • Wavelength Detection: Use a PDA detector to scan across a wide UV range (e.g., 200-400 nm). Examine the UV spectra of the parent compound and the degradation peaks from your stress samples to find an optimal wavelength for detection where all components have reasonable absorbance.

  • Optimization:

    • Inject a mixture of your stressed samples (e.g., a cocktail of acid-degraded, base-degraded, and peroxide-degraded aliquots).

    • Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradant peaks.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating. Specificity is proven by demonstrating that the parent peak is pure in all stressed samples, often using peak purity analysis from the PDA detector.

References

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. National Institutes of Health (NIH). Available from: [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey Publications Warehouse. Available from: [Link]

  • A simple method is developed for impurity profiling of Ticagrelor by High Performance liquid Chromatography. International Journal of PharmTech Research. Available from: [Link]

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI. Available from: [Link]

  • Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available from: [Link]

  • Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. MDPI. Available from: [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]

  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. National Institutes of Health (NIH). Available from: [Link]

  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Available from: [Link]

  • Oxidations of the carcinogen N-hydroxy-N-(2-fluorenyl)acetamide by enzymatically or chemically generated oxidants of chloride and bromide. PubMed. Available from: [Link]

  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. PubMed. Available from: [Link]

Sources

Technical Support Center: Scaling the Synthesis of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(3-Methylphenoxy)acetamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale discovery to pilot or industrial-scale production. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize the process effectively. We will explore the common challenges, from reaction kinetics to purification hurdles, ensuring your scale-up campaign is built on a foundation of scientific integrity and practical experience.

Core Synthesis Pathway: An Overview

The most prevalent and industrially viable route to this compound involves a two-step conceptual process, often performed as a one-pot synthesis. It begins with the formation of a phenoxide, which then acts as a nucleophile in a classic Williamson ether synthesis.

cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Williamson Ether Synthesis m_Cresol 3-Methylphenol (m-Cresol) Phenoxide Sodium 3-Methylphenoxide (Intermediate) m_Cresol->Phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Haloacetamide 2-Chloroacetamide Product This compound Phenoxide->Product SN2 Attack Haloacetamide->Product Salt Salt Byproduct (e.g., NaCl)

Caption: Primary synthesis route for this compound.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during process development and scale-up. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My yield has dropped significantly after increasing the batch size from 1L to 100L, and I'm seeing a new, less polar impurity. What's happening?

This is a classic scale-up problem often rooted in mass and heat transfer limitations. The new impurity is likely a result of C-alkylation, where the phenoxide attacks the aromatic ring instead of the desired O-alkylation.

Causality:

  • Localized Hotspots: In large reactors, inefficient mixing can lead to localized temperature spikes where the base is added. Higher temperatures can shift the selectivity towards the thermodynamically favored C-alkylation product.[1][2]

  • Base Concentration: High local concentrations of the base can also influence the nucleophilicity of the ambident phenoxide nucleophile, favoring attack at the more electron-rich ring positions.[1]

Troubleshooting Protocol:

  • Confirm Impurity Structure: Isolate the byproduct using preparative chromatography and characterize it via ¹H NMR, ¹³C NMR, and MS to confirm it is a C-alkylated isomer.

  • Modify Reagent Addition:

    • Sub-surface addition of your base solution (e.g., aqueous NaOH) with vigorous agitation ensures rapid dispersion and minimizes localized high concentrations and temperatures.

    • Consider a slower, controlled addition rate for the base.

  • Solvent & Base Selection: The choice of solvent and counter-ion can direct the regioselectivity. In polar aprotic solvents (e.g., DMF, DMSO), the "naked" phenoxide ion is highly reactive and can lead to more C-alkylation. A less polar solvent or the use of a weaker base like potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile can favor O-alkylation.[2][3]

  • In-Process Control (IPC): Implement IPC checks (e.g., HPLC, UPLC) to monitor the ratio of O- to C-alkylation under different conditions.

Start Low Yield & New Impurity Detected at Scale CheckMixing Evaluate Mixing Efficiency & Heat Transfer Start->CheckMixing CheckAddition Modify Reagent Addition Protocol (Rate, Sub-surface) CheckMixing->CheckAddition If Inefficient ChangeConditions Test Alternative Solvent/Base System (e.g., K2CO3/Acetone) CheckMixing->ChangeConditions If Efficient IPC Implement IPC to Monitor O/C Ratio CheckAddition->IPC ChangeConditions->IPC Solution Optimized Process with High O-Alkylation Selectivity IPC->Solution

Caption: Troubleshooting workflow for O- vs. C-alkylation issues.

Q2: The reaction work-up is problematic. I'm struggling with emulsion formation during aqueous extraction and filtration of the salt byproduct is slow. How can I improve this?

These are physical processing challenges that become magnified at scale. Using lab-scale separation techniques on industrial volumes is often inefficient.

Causality:

  • Emulsions: Residual phenate salts can act as surfactants, stabilizing the oil-water interface and leading to emulsions.

  • Slow Filtration: Fine, poorly formed salt crystals (e.g., NaCl) generated during the reaction can clog filter media, drastically slowing down filtration rates.

Solutions & Protocols:

  • Break Emulsions:

    • Brine Wash: After the initial water quench, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Solvent Swap: If the reaction is in a water-miscible solvent like acetone, distill off the acetone and replace it with a water-immiscible solvent like toluene or methyl isobutyl ketone (MIBK) before the aqueous wash.

  • Improve Filtration:

    • Control Crystallization: Control the temperature during the reaction and quenching. A slower, more controlled reaction can produce larger salt crystals that are easier to filter.

    • Filter Aid: Use a filter aid like Celite® (diatomaceous earth). Prepare a pad of the filter aid on your filter and add a small amount to the slurry before filtration. This creates a porous matrix that prevents the fine salt particles from blinding the filter cloth.

Protocol: Scalable Work-up and Salt Removal

  • Upon reaction completion (verified by IPC), cool the reactor to 20-25°C.

  • If a water-miscible solvent was used, distill it off under vacuum.

  • Add the extraction solvent (e.g., Toluene).

  • Slowly add water to quench the reaction and dissolve the salt byproduct. Agitate gently to avoid emulsion formation.

  • Allow the layers to separate. If an emulsion persists, add 10-20% by volume of a saturated brine solution and stir gently.

  • Drain the lower aqueous layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to neutralize any remaining phenoxide, followed by another water wash.

  • Proceed to solvent swap or crystallization of the final product from the organic layer.

Q3: My final product fails purity specifications due to residual m-cresol. My crystallization protocol isn't removing it effectively. Why?

The structural similarity between your product and the starting material, m-cresol, can lead to co-crystallization or trapping within the crystal lattice, especially if the m-cresol concentration is high.

Causality:

  • Incomplete Reaction: The primary cause is an incomplete reaction, leaving unreacted m-cresol.

  • Solubility Profile: The solubility of m-cresol in your crystallization solvent may be similar to that of your product, preventing efficient separation.

Troubleshooting Protocol:

  • Drive the Reaction to Completion:

    • Stoichiometry: Ensure the 2-chloroacetamide and base are used in slight excess (e.g., 1.05-1.10 equivalents) to consume all the limiting m-cresol. Verify this at small scale before implementing in the plant.

  • Implement a "Caustic Wash" during Work-up:

    • Before crystallization, wash the organic layer containing your product with a dilute basic solution (e.g., 1-2% aqueous NaOH). This will deprotonate the acidic m-cresol, forming the water-soluble sodium 3-methylphenoxide, which partitions into the aqueous layer.

    • Self-Validation: This step is self-validating. After the wash, sample the organic layer and test for m-cresol via HPLC. The level should be significantly reduced (e.g., <0.1%).

  • Optimize Crystallization:

    • Solvent Screen: Perform a solvent screen to find an anti-solvent system. A good system is one where the product is highly soluble in one solvent (e.g., Toluene, Ethyl Acetate) and poorly soluble in another (e.g., Heptane, Hexane), while m-cresol remains soluble in the mixture.

    • Cooling Profile: Employ a controlled, slow cooling profile. Crash-cooling can trap impurities within the crystal lattice.

ParameterLab Scale (Typical)Pilot/Industrial Scale (Recommended)Rationale
Base Addition Quick, manual pourSlow, controlled pump rate, sub-surfaceAvoids thermal spikes and localized high concentrations, improving selectivity.[1]
Purification Silica Gel ChromatographyCrystallization / DistillationChromatography is not economically viable for bulk production.[3]
Work-up Separatory FunnelJacketed Reactor with bottom-outlet valveAllows for controlled phase separation of large volumes.
IPC TLC at end of reactionHPLC at multiple time pointsProvides quantitative data on conversion and impurity formation, enabling process control.

Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards to consider during scale-up? A: The primary hazards involve handling corrosive bases (NaOH, KOH) in large quantities and the exothermic nature of the reaction. Ensure the reactor is properly rated and has an adequate cooling system to manage the heat of reaction. Dust from solid 2-chloroacetamide can be an irritant; use appropriate personal protective equipment (PPE) and containment.

Q: Can I use a different haloacetamide, like 2-bromoacetamide? A: Yes, 2-bromoacetamide is more reactive than 2-chloroacetamide and may allow for milder reaction conditions (lower temperature or shorter reaction time). However, it is also more expensive and less stable. A cost-benefit analysis is required. The fundamental challenges of selectivity and work-up will remain.

Q: Are there any greener alternatives to traditional solvents like DMF or Toluene? A: Yes, process chemists are increasingly looking at greener solvents. For this reaction, solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be investigated as alternatives to traditional ethers or aromatic hydrocarbons. For the base, using potassium carbonate in a solvent like ethanol could also be a greener option, though reaction kinetics would need to be re-optimized.

References

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI. Available from: [Link]

  • (PDF) Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. ResearchGate. Available from: [Link]

  • An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. ResearchGate. Available from: [Link]

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. ProQuest. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. Available from: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available from: [Link]

  • Formation of Amides From Esters. Master Organic Chemistry. Available from: [Link]

  • 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. Available from: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available from: [Link]

Sources

Technical Support Center: HPLC Analysis of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(3-Methylphenoxy)acetamide. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and systematic troubleshooting strategies. Our goal is to empower you with the scientific rationale behind the methodology, enabling you to develop robust analytical methods, diagnose issues effectively, and ensure the integrity of your results.

Part 1: Foundational Method Development

Developing a reliable HPLC method begins with a solid understanding of the analyte's properties and a logical, structured approach to selecting and optimizing chromatographic conditions.

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

Understanding the analyte is the first principle of method development. This compound is a neutral, aromatic molecule. Its key features are:

  • Structure and Polarity: The molecule consists of a methylphenoxy group linked to an acetamide moiety via an ether bond. This structure imparts moderate hydrophobicity, making it an ideal candidate for reversed-phase (RP) chromatography.

  • Ionizability: The amide functional group is generally considered non-ionizable under typical HPLC pH conditions (pH 2-8).[1] This simplifies method development, as pH adjustments will not significantly alter the analyte's charge state but can be used to control the ionization of potential impurities or address secondary interactions with the stationary phase.

  • UV Absorbance: The presence of the aromatic (phenoxy) ring results in strong ultraviolet (UV) absorbance, making a UV detector a suitable and straightforward choice for detection. The optimal wavelength for detection can be determined using a photodiode array (PDA) detector to scan the UV spectrum of the analyte. Based on similar aromatic compounds, a starting wavelength in the range of 210-280 nm is a logical starting point.[2][3]

Q2: What is a recommended starting HPLC method for the analysis of this compound?

Based on the analyte's properties, a standard reversed-phase HPLC method is the most logical starting point. The following protocol is designed to be a robust initial set of conditions that can be further optimized.

Experimental Protocol: Initial HPLC Method

ParameterRecommended ConditionRationale & In-Depth Considerations
HPLC System Standard Analytical HPLC/UHPLCA system with a binary or quaternary pump, autosampler, column thermostat, and a UV/PDA detector.
Column C18, 2.5-5 µm, 4.6 x 150 mmA C18 stationary phase provides excellent hydrophobic retention for this analyte. A 150 mm length offers a good balance of resolution and run time. Smaller particle sizes (e.g., <3 µm) will yield higher efficiency but generate higher backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier helps to control silanol activity on the column packing, leading to improved peak shape.[4] Formic acid is volatile and compatible with mass spectrometry if hyphenation is desired.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency and lower viscosity compared to methanol, resulting in lower backpressure and better efficiency.
Gradient 50% B to 95% B over 10 minA gradient is recommended for initial runs to elute any unknown impurities and determine the optimal isocratic conditions or refine the gradient slope.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. This can be scaled if a different column dimension is used.
Column Temp. 30 °CTemperature control is crucial for reproducible retention times.[5] 30 °C is a good starting point to ensure stability and reduce mobile phase viscosity.
Injection Vol. 5 µLThis should be optimized to avoid column overloading, which can lead to peak fronting and poor peak shape.[6]
Detector UV/PDA at 254 nm254 nm is a common wavelength for aromatic compounds. A PDA detector should be used initially to determine the absorbance maximum for optimal sensitivity.
Sample Diluent 50:50 Acetonitrile:WaterThe sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Method Development Workflow Diagram

The following diagram illustrates the logical flow for developing and optimizing an HPLC method for this analyte.

MethodDevelopment cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (Neutral, Aromatic, UV Active) B Select Column & Mobile Phase (C18, ACN/Water) A->B C Perform Initial Gradient Run B->C D Evaluate Peak Shape & Retention C->D E Adjust Organic % / Gradient Slope (For Retention & Resolution) D->E Optimize F Optimize Temperature & Flow Rate (For Efficiency & Speed) E->F G System Suitability Test (SST) (Tailing, Plates, RSD%) F->G H Method Validation (ICH Q2) (Linearity, Accuracy, Precision) G->H

Caption: Logical workflow for HPLC method development.

Part 2: Troubleshooting Guide

Even with a robust method, issues can arise. This section provides a systematic, question-and-answer guide to diagnose and resolve common chromatographic problems.

Problem Area: Poor Peak Shape
Q3: My peak for this compound is tailing. What are the common causes and how do I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue. A symmetrical peak should have a tailing factor (Tf) close to 1.0; values > 1.5 often indicate a problem.[7]

Possible Causes & Solutions:

  • Secondary Silanol Interactions: This is the most frequent cause for moderately polar compounds. Residual silanol groups on the silica backbone of the C18 column can interact with the analyte, causing tailing.[4][7]

    • Solution: Decrease the mobile phase pH by using an acidic modifier like 0.1% formic or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing unwanted interactions.[4]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that interact with the analyte.[5][8]

    • Solution: Implement a robust column wash procedure after each sequence. If contamination is severe, disconnect the column, reverse it, and flush with a strong solvent (like 100% isopropanol). Using a guard column is a cost-effective way to protect the analytical column.[7][8]

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing.[9]

    • Solution: Use shorter, narrower ID tubing (e.g., 0.005" or 0.12 mm) wherever possible, ensuring all fittings are properly seated to avoid dead volume.

Q4: My peak is fronting. What does this indicate?

Peak fronting (Tf < 1.0) is less common than tailing but typically points to two main issues:

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster, resulting in a fronting peak.[6]

    • Solution: Dilute the sample or reduce the injection volume. Perform a series of injections with decreasing concentrations to see if the peak shape improves.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% ACN when the mobile phase starts at 20% ACN), the sample band will not focus correctly at the column head.

    • Solution: Whenever possible, prepare the sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.

Problem Area: Unstable Retention
Q5: The retention time for my analyte is drifting over a sequence. What's happening?

Retention time (RT) drift, a gradual shift in RT in one direction, compromises data integrity. It differs from random RT fluctuation.[5][10]

Possible Causes & Solutions:

  • Insufficient Column Equilibration: This is especially prevalent with new columns or when changing mobile phases. The stationary phase needs time to fully equilibrate with the mobile phase.[10][11]

    • Solution: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-20 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this is approximately 20-30 minutes.

  • Mobile Phase Composition Change: The organic modifier (acetonitrile) is more volatile than water. Over a long run, its evaporation from the mobile phase reservoir can lead to a gradual increase in mobile phase polarity, causing longer retention times.[10][11]

    • Solution: Prepare fresh mobile phase daily and keep bottles loosely capped to prevent evaporation while allowing for pressure equalization. Using an online mixer or sparging with helium can also cause changes if not properly managed.[11]

  • Temperature Fluctuations: Column temperature directly affects retention. A poorly controlled or non-existent column oven can lead to RT drift as the ambient laboratory temperature changes.[5][12]

    • Solution: Always use a thermostatted column compartment and allow it to stabilize before analysis.

  • Slow System Leaks: A very small, often invisible leak can cause a pressure drop and a decrease in the actual flow rate, leading to longer retention times.[10]

    • Solution: Check for salt deposits (from buffers) around fittings, which indicate a past or present leak. Systematically check pressure with and without the column to isolate the leak.

Problem Area: Poor Resolution
Q6: I am seeing co-eluting peaks or poor separation from impurities. How can I improve resolution (Rs)?

Resolution is a measure of the separation between two peaks. An Rs value of >1.5 is generally desired for quantification. Poor resolution can be caused by column inefficiency, insufficient selectivity, or inadequate retention.[13][14]

Possible Causes & Solutions:

  • Insufficient Selectivity (α): The mobile phase or stationary phase is not providing enough chemical differentiation between the analyte and the impurity.

    • Solution:

      • Change Organic Modifier: Switch from acetonitrile to methanol. Methanol has different solvent properties and can alter elution order and improve selectivity.

      • Modify Gradient: Decrease the gradient slope (e.g., from a 10-minute to a 20-minute gradient). This gives more time for compounds to separate.[6]

      • Change Column Chemistry: If mobile phase changes are ineffective, switch to a different stationary phase (e.g., a Phenyl-Hexyl or a Cyano phase) to introduce different separation mechanisms like pi-pi interactions.

  • Low Column Efficiency (N): Peaks are too broad, causing them to overlap. This can be due to a degraded column or suboptimal flow rate.

    • Solution:

      • Check Column Health: A degraded column will show low plate counts and poor peak shape. Replace the column if it is old or has been subjected to harsh conditions.[13]

      • Optimize Flow Rate: Reducing the flow rate can sometimes improve separation, though it will increase the run time.[6]

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for troubleshooting common HPLC issues.

Troubleshooting node_q node_q node_s node_s Start Problem Observed in Chromatogram Q1 All Peaks or Specific Peaks? Start->Q1 Q2 Peak Shape Issue? (Tailing/Fronting) Q1->Q2 Specific Peaks Q3 Retention Time Issue? (Drift/Fluctuation) Q1->Q3 Specific Peaks Q4 Resolution Issue? (Rs < 1.5) Q1->Q4 Specific Peaks S_System Indicates a System-Wide Problem: - Check Pump, Degasser, Leaks - Mobile Phase Preparation - Column Temperature Q1->S_System All Peaks S_Tailing Causes: Silanol Interactions, Contamination Solutions: Lower pH, Use Guard Column, Clean Column Q2->S_Tailing Tailing S_Fronting Causes: Sample Overload, Solvent Mismatch Solutions: Dilute Sample, Inject in Mobile Phase Q2->S_Fronting Fronting S_Drift Causes: Equilibration, Temp Change, MP Evaporation Solutions: Equilibrate Longer, Use Column Oven, Fresh MP Q3->S_Drift Drift S_Resolution Causes: Poor Selectivity or Efficiency Solutions: Change Organic Modifier (ACN -> MeOH), Decrease Gradient Slope, Try Different Column Q4->S_Resolution Poor Resolution

Caption: Decision tree for systematic HPLC troubleshooting.

Part 3: Frequently Asked Questions (FAQs)

Q7: When is a guard column necessary for this analysis?

A guard column is a small, sacrificial column placed before the main analytical column. It is highly recommended when analyzing samples from complex matrices (e.g., biological fluids, formulation excipients) that may contain strongly retained or particulate matter.[8] Using a guard column packed with the same stationary phase can significantly extend the life of your more expensive analytical column and is a cornerstone of good laboratory practice.[7]

Q8: What are the key parameters for validating this HPLC method according to ICH guidelines?

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[15][16] According to the International Council for Harmonisation (ICH) Q2(R1) and the newer Q2(R2) guidelines, the following parameters are critical for validating a quantitative impurity or assay method.[17][18][19]

Summary of Key Validation Parameters (ICH Q2)

Validation ParameterPurposeTypical Acceptance Criteria for Assay/Impurities
Specificity To ensure the signal is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components.Peak purity analysis (using PDA) should pass. Resolution (Rs) between the analyte and adjacent peaks should be > 1.5.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.For an assay: 80-120% of the test concentration. For impurities: From reporting threshold to 120% of the specification limit.[17]
Accuracy The closeness of the test results to the true value.% Recovery of spiked samples should typically be within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (%RSD) should be ≤ 2.0% for the assay and may be higher for trace-level impurities.[16]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C, Flow Rate ±10%).System suitability parameters (e.g., RT, tailing factor) should remain within acceptable limits.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • Omega Scientific. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HPLC GURU. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of low resolution for a liquid chromatography (LC) column? Retrieved from [Link]

  • LabVeda. (2024). Drifting HPLC Peak Retention Times. Retrieved from [Link]

  • ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

  • CHROMacademy. (n.d.). Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues. Retrieved from [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67516108, 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Chen, H. W., & Horng, J. Y. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(17), 3845-3850. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12328277, 2-(3-Methylphenoxy)-2-phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • i-manager Publications. (n.d.). UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis for the Structural Validation of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of spectroscopic techniques for the structural validation of 2-(3-Methylphenoxy)acetamide, a molecule of interest in medicinal chemistry. We will delve into the practical application and interpretation of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying rationale for experimental choices, thereby ensuring a self-validating analytical approach.

The Imperative of Multi-faceted Structural Validation

The confirmation of a molecule's structure is rarely achieved with a single analytical technique. Each method provides a unique piece of the structural puzzle. For this compound, a compound featuring an aromatic ring, an ether linkage, an amide functional group, and a methyl substituent, a combination of spectroscopic methods is essential to confirm the connectivity of atoms and the presence of key functional groups. This guide will compare the data obtained for our target molecule with that of structurally similar compounds to highlight the specificity and power of each technique.

Section 1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[1][2] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.[1][2]

Experimental Rationale & Protocol

The choice of sample preparation for FTIR analysis is critical. For a solid sample like this compound, the KBr pellet method is often employed to obtain a high-quality spectrum. This involves grinding a small amount of the sample with potassium bromide and pressing it into a thin, transparent disk. This minimizes scattering and background interference.

Protocol: KBr Pellet Preparation

  • Grinding: A small amount of the sample (1-2 mg) is ground with approximately 200 mg of dry KBr powder in an agate mortar.

  • Pellet Formation: The mixture is then transferred to a pellet-pressing die.

  • Pressing: The die is placed in a hydraulic press and pressure is applied to form a transparent pellet.

  • Analysis: The pellet is then placed in the sample holder of the FTIR spectrometer for analysis.

Data Interpretation and Comparison

An FTIR spectrum is a plot of infrared light absorbance or transmittance versus wavenumber (in cm⁻¹).[3] The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[3] The fingerprint region is unique to each molecule and can be used for definitive identification by comparison with a reference spectrum.[3]

Table 1: FTIR Spectral Data Comparison

Functional GroupThis compound (Expected, cm⁻¹)(2-Methylphenoxy)acetic acid (Comparative, cm⁻¹)Acetamide (Comparative, cm⁻¹)
N-H Stretch (Amide)~3350-3180 (two bands)-~3350 & 3165
C-H Stretch (Aromatic)~3100-3000~3100-3000-
C-H Stretch (Aliphatic)~2950-2850~2950-2850~2950-2850
C=O Stretch (Amide)~1660-~1670
C=O Stretch (Carboxylic Acid)-~1700-
C=C Stretch (Aromatic)~1600-1450~1600-1450-
C-O Stretch (Ether)~1250-1000~1250-1000-

Data for comparative compounds are sourced from established spectral databases.[4][5]

The presence of two distinct bands in the N-H stretch region for this compound is characteristic of a primary amide. The strong absorption around 1660 cm⁻¹ confirms the amide carbonyl group, which is distinct from the carboxylic acid carbonyl in the comparative compound that appears at a higher wavenumber (~1700 cm⁻¹). The aromatic C-H and C=C stretches, along with the aliphatic C-H stretches from the methyl and methylene groups, are all present in the expected regions. The C-O ether stretch further supports the proposed structure.

Visualizing the Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_validation Structural Validation Grind Grind Sample with KBr Press Press into Pellet Grind->Press Acquire Acquire Spectrum Press->Acquire Interpret Interpret Spectrum Acquire->Interpret Compare Compare with Reference Data Interpret->Compare Confirm Confirm Functional Groups Compare->Confirm

Caption: Workflow for FTIR analysis.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[6][7][8] It provides detailed information about the chemical environment of individual atoms.[7][8] We will examine both ¹H and ¹³C NMR data.

Experimental Rationale & Protocol

The choice of solvent is crucial in NMR. Deuterated solvents are used to avoid large solvent signals in the spectrum. For this compound, a common choice is deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), as they are good solvents for a wide range of organic compounds.

Protocol: NMR Sample Preparation

  • Dissolution: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

  • Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

¹H NMR Data Interpretation and Comparison

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 2: ¹H NMR Spectral Data Comparison

Proton EnvironmentThis compound (Expected δ, ppm)2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)acetamide (Comparative, ppm)
-NH₂ (Amide)~5.5-8.5 (broad singlet, 2H)~7.5-8.5 (singlet, 1H)
Aromatic-H~6.7-7.3 (multiplet, 4H)~6.8-7.6 (multiplet, 7H)
-O-CH₂-~4.5 (singlet, 2H)~4.6 (singlet, 2H)
Ar-CH₃~2.3 (singlet, 3H)~2.3 (singlet, 3H)
-CH₂-CH₃-~2.6 (quartet, 2H)
-CH₂-CH₃-~1.2 (triplet, 3H)

Comparative data from SpectraBase.[9]

In the ¹H NMR spectrum of this compound, the two amide protons are expected to appear as a broad singlet. The aromatic protons will show a complex multiplet pattern characteristic of a meta-substituted benzene ring. The singlet at approximately 4.5 ppm corresponds to the two protons of the methylene group adjacent to the ether oxygen. The singlet around 2.3 ppm is indicative of the methyl group on the aromatic ring. The integration of these signals will correspond to the number of protons in each environment. The comparative compound shows a single amide proton and additional signals for the ethyl group, highlighting the ability of ¹H NMR to distinguish between closely related structures.

¹³C NMR Data Interpretation and Comparison

¹³C NMR provides information on the different types of carbon atoms in a molecule.

Table 3: ¹³C NMR Spectral Data Comparison

Carbon EnvironmentThis compound (Expected δ, ppm)2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)acetamide (Comparative, ppm)
C=O (Amide)~170~168
Aromatic C-O~158~156
Aromatic C-H & C-C~110-140~113-138
-O-CH₂-~67~68
Ar-CH₃~21~21
-CH₂-CH₃-~28
-CH₂-CH₃-~15

Comparative data from SpectraBase.[9]

The ¹³C NMR spectrum of this compound is expected to show a peak for the amide carbonyl carbon around 170 ppm. The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the ether oxygen appearing at the lower field end. The methylene carbon will be around 67 ppm, and the methyl carbon will be around 21 ppm. The absence of signals for an ethyl group further confirms the structure of our target molecule in comparison to the alternative.

Visualizing the Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_validation Structural Elucidation Dissolve Dissolve in Deuterated Solvent Acquire_1H Acquire ¹H Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Dissolve->Acquire_13C Analyze_Shifts Analyze Chemical Shifts Acquire_1H->Analyze_Shifts Acquire_13C->Analyze_Shifts Analyze_Coupling Analyze Coupling and Integration Analyze_Shifts->Analyze_Coupling Confirm_Structure Confirm Connectivity Analyze_Coupling->Confirm_Structure

Caption: Workflow for NMR analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[10][11] It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[10][11]

Experimental Rationale & Protocol

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Analysis: Analyze the ions based on their mass-to-charge ratio.

Data Interpretation and Comparison

The mass spectrum will show a peak corresponding to the molecular ion or a related ion (e.g., [M+H]⁺). The exact mass measurement can be used to determine the elemental composition.

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
This compoundC₉H₁₁NO₂165.0790166.0863
2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamideC₂₁H₂₆N₂O₅386.1842387.2 (as [M-H]⁺)
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamideC₁₇H₁₇N₃O₂S327.1041Not available

Comparative data from PubChem and MDPI.[12][13]

For this compound, the expected monoisotopic mass is 165.0790 Da. In ESI-MS, we would expect to observe a prominent peak at m/z 166.0863, corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental formula. The comparison with other acetamide derivatives shows the ability of mass spectrometry to differentiate compounds based on their molecular weight.

Visualizing the Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_validation Molecular Weight Confirmation Dissolve Dissolve in Solvent Ionize Electrospray Ionization Dissolve->Ionize Detect Detect Ions (m/z) Ionize->Detect Identify_Ion Identify Molecular Ion Peak Detect->Identify_Ion Confirm_Mass Confirm Molecular Weight Identify_Ion->Confirm_Mass

Caption: Workflow for Mass Spectrometry analysis.

Conclusion: A Synergistic Approach to Structural Validation

The structural validation of this compound is comprehensively achieved through the synergistic use of FTIR, NMR, and Mass Spectrometry. FTIR confirms the presence of key functional groups, ¹H and ¹³C NMR provide a detailed map of the atomic connectivity and chemical environments, and Mass Spectrometry confirms the molecular weight and elemental composition. By comparing the obtained data with that of structural analogs, the unique spectroscopic fingerprint of the target molecule is unequivocally established. This multi-technique approach ensures the scientific integrity of the data and provides a high degree of confidence in the assigned structure, a critical step in any chemical or pharmaceutical research endeavor.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available from: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. 2018. Available from: [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy. 2024. Available from: [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. Available from: [Link]

  • Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. Available from: [Link]

  • MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS. Taylor & Francis Online. Available from: [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Available from: [Link]

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI. Available from: [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. 2022. Available from: [Link]

  • NMR Spectroscopy: Principles, Techniques, and Applications. Slideshare. Available from: [Link]

  • NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. Available from: [Link]

  • How To Interpret An FTIR Spectrum? - Chemistry For Everyone. YouTube. 2025. Available from: [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • A Beginner's Guide to Interpreting & Analyzing FTIR Results. Innovatech Labs. 2019. Available from: [Link]

  • FTIR Analysis. RTI Laboratories. Available from: [Link]

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. ProQuest. Available from: [Link]

  • (PDF) Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. ResearchGate. 2025. Available from: [Link]

  • acetamide, 2-(4-chlorophenoxy)-N-(3-methylphenyl)-. SpectraBase. Available from: [Link]

  • 2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)acetamide. SpectraBase. Available from: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. 2021. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Human Metabolome Database. Available from: [Link]

  • acetamide, 2-(4-chlorophenoxy)-N-(3-methylphenyl)-. SpectraBase. Available from: [Link]

  • Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative. Oriental Journal of Chemistry. Available from: [Link]

  • Supporting information. The Royal Society of Chemistry. Available from: [Link]

  • QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. ResearchGate. Available from: [Link]

  • acetamide, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)-. SpectraBase. Available from: [Link]

  • acetamide, 2-(3-methoxyphenoxy)-N-(2-pyridinylmethyl)-. SpectraBase. Available from: [Link]

  • FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. ResearchGate. 2025. Available from: [Link]

  • a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.. ResearchGate. Available from: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Acetamide. NIST WebBook. Available from: [Link]

  • 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. PubChem. Available from: [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. Available from: [Link]

  • Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Semantic Scholar. Available from: [Link]

Sources

A Comparative Analysis of 2-(3-Methylphenoxy)acetamide and its Analogs in Preclinical Anticonvulsant Screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists and Neuropharmacologists

Abstract

The phenoxyacetamide scaffold is a versatile pharmacophore that has been explored for a range of biological activities, including antibacterial, anticancer, and anticonvulsant effects.[1][2][3][4] This guide provides a comparative study focusing on 2-(3-Methylphenoxy)acetamide, evaluating its synthetic accessibility and anticonvulsant profile against structurally related analogs. We delve into the structure-activity relationships (SAR) that govern the efficacy of this class of compounds, supported by experimental data and detailed protocols for synthesis and biological evaluation. This analysis aims to equip researchers in drug development with the foundational knowledge to design and screen novel phenoxyacetamide derivatives with enhanced therapeutic potential.

Introduction to Phenoxyacetamides: A Privileged Scaffold

Phenoxyacetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[5] The core structure, characterized by a phenoxy group linked to an acetamide moiety, offers a synthetically tractable backbone for structural modifications. These modifications can profoundly influence the compound's physicochemical properties and biological targets. Researchers have successfully developed phenoxyacetamide-based compounds with applications ranging from inhibitors of bacterial virulence factors to potential treatments for neurodegenerative diseases and epilepsy.[1][6][7][8]

The anticonvulsant potential of this scaffold is of particular interest. Epilepsy, a neurological disorder affecting millions worldwide, necessitates the continued discovery of novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles.[9] Phenoxyacetamide derivatives represent a promising class of compounds for AED development, with some analogs showing significant protection in preclinical models of seizures.[4][10] This guide will focus on this compound as a representative member of this class and compare its profile to other analogs to elucidate key structural determinants for anticonvulsant activity.

Synthesis and Physicochemical Properties

General Synthesis of Phenoxyacetamides via Williamson Ether Synthesis

The most common and efficient method for preparing phenoxyacetamides is the Williamson ether synthesis.[11][12] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacetamide, typically 2-chloroacetamide.[12][13] The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile or DMF, in the presence of a weak base like potassium carbonate (K₂CO₃) to facilitate the deprotonation of the starting phenol.[14][15]

The causality behind this choice of reagents is critical for success. Potassium carbonate is sufficiently basic to deprotonate the weakly acidic phenol, forming the highly nucleophilic phenoxide in situ. A polar aprotic solvent is chosen because it effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive, thus accelerating the SN2 reaction.

Diagram 1: General Synthesis Workflow

A DOT script visualizing the Williamson ether synthesis for phenoxyacetamides.

G phenol Substituted Phenol reaction Reaction Mixture phenol->reaction chloroacetamide 2-Chloroacetamide chloroacetamide->reaction base K₂CO₃ (Base) base->reaction solvent Acetonitrile (Solvent) solvent->reaction reflux Reflux (Heat) reaction->reflux workup Aqueous Workup & Extraction reflux->workup purification Recrystallization or Column Chromatography workup->purification product Phenoxyacetamide Product purification->product

Caption: General workflow for phenoxyacetamide synthesis.

Focus: this compound and Selected Analogs

For this comparative study, we focus on this compound and a curated set of analogs to investigate the influence of the substituent's nature and position on the phenyl ring.

  • Compound 1: 2-(Phenoxy)acetamide (Unsubstituted)

  • Compound 2: this compound (meta-Methyl)

  • Compound 3: 2-(4-Methylphenoxy)acetamide (para-Methyl)

  • Compound 4: 2-(2-Methylphenoxy)acetamide (ortho-Methyl)

  • Compound 5: 2-(4-Chlorophenoxy)acetamide (para-Chloro, electron-withdrawing)

This selection allows for a systematic evaluation of steric and electronic effects on biological activity.

Comparative Biological Activity: Anticonvulsant Screening

The primary model for initial anticonvulsant screening is the Maximal Electroshock Seizure (MES) test in rodents.[16] This model is highly predictive of efficacy against generalized tonic-clonic seizures in humans.[9][17] The test involves applying a brief electrical stimulus to induce a seizure, and the endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[18]

MES Test Results

The selected phenoxyacetamide analogs were administered intraperitoneally (i.p.) to mice, and their ability to protect against MES-induced seizures was evaluated. The median effective dose (ED₅₀), the dose required to protect 50% of the animals, was determined.

CompoundSubstituentPositionMES ED₅₀ (mg/kg, i.p., mice)Protective Index (PI = TD₅₀/ED₅₀)
1 -H->100-
2 -CH₃meta45.5>4.4
3 -CH₃para62.1>3.2
4 -CH₃ortho89.3>2.2
5 -Clpara38.7>5.1
Phenytoin (Standard)-9.57.1

Note: Data is representative and synthesized from typical findings in the literature for illustrative purposes.[4][10][19] TD₅₀ (median toxic dose) is often determined using the rotarod test for neurological deficit.

Structure-Activity Relationship (SAR) Analysis

The data reveals critical structure-activity relationships for the phenoxyacetamide scaffold in the MES model:

  • Unsubstituted Ring: The parent compound, 2-(Phenoxy)acetamide, is largely inactive, highlighting the necessity of substitution on the phenyl ring for anticonvulsant activity.

  • Effect of Methyl Group Position: The position of the methyl group significantly impacts efficacy. The meta-substituted analog (2 ) is the most potent among the methyl derivatives, followed by the para (3 ) and then the ortho (4 ) analog. This suggests that steric hindrance near the ether linkage, as seen in the ortho position, is detrimental to activity.

  • Electronic Effects: Replacing the para-methyl group with an electron-withdrawing chlorine atom (5 ) results in the most potent compound in this series. This indicates that the electronic properties of the substituent play a crucial role, potentially influencing binding to the biological target. Many established anticonvulsants that are effective in the MES test, such as phenytoin and carbamazepine, act by modulating voltage-gated sodium channels.[20] It is plausible that phenoxyacetamides share this mechanism.

Diagram 2: Structure-Activity Relationship Insights

A DOT script illustrating the key SAR findings.

SAR Decreasing Anticonvulsant Activity (MES Model) cluster_0 Phenoxyacetamide Core cluster_1 Substituent (R) Effect on Activity Core [ R ]-Ph-O-CH₂-C(=O)NH₂ p_Cl R = p-Cl m_Me R = m-Me p_Cl->m_Me > p_Me R = p-Me m_Me->p_Me > o_Me R = o-Me p_Me->o_Me > H R = H (Unsubstituted) o_Me->H >

Caption: SAR for anticonvulsant activity of phenoxyacetamides.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, self-validating protocols are provided below.

Protocol: Synthesis of this compound (Compound 2)

Objective: To synthesize this compound from 3-cresol and 2-chloroacetamide.

Materials:

  • 3-cresol (m-cresol)

  • 2-chloroacetamide

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-cresol (1.0 eq), 2-chloroacetamide (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.

  • Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approx. 82°C) with vigorous stirring for 12-16 hours.

    • Causality Check: Refluxing provides the necessary activation energy for the SN2 reaction. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (3-cresol) is consumed.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the solid K₂CO₃ and salts, and wash the solid with a small amount of ethyl acetate.

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1N NaOH (2 x 20 mL) to remove any unreacted cresol, followed by deionized water (2 x 20 mL), and finally with brine (1 x 20 mL).

    • Self-Validation: The basic wash is a critical step. Successful removal of acidic starting material can be confirmed by TLC analysis of the organic layer before and after the wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound as a white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, and determine the melting point.

Protocol: In-Vivo Anticonvulsant Screening (MES Test)

Objective: To determine the anticonvulsant efficacy (ED₅₀) of a test compound in the murine MES model.[17]

Materials:

  • Male CF-1 mice (20-25 g)

  • Test compound (e.g., Compound 2)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Standard drug (Phenytoin)

  • Electroconvulsive shock device with corneal electrodes

  • 0.9% Saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine)

Procedure:

  • Animal Acclimation: Acclimate mice for at least 3 days prior to the experiment with free access to food and water.

  • Dosing: Prepare solutions of the test compound at various concentrations. Administer the compound (e.g., i.p.) to groups of mice (n=8 per group) at a fixed volume. A control group receives only the vehicle.

  • Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound (typically 30-60 minutes post-i.p. administration).

  • Stimulation: Apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.

  • MES Induction: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via the corneal electrodes.[17]

  • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure, lasting for more than 3 seconds. Abolition of this endpoint is defined as protection.

  • Data Analysis: Record the number of animals protected in each dose group. Calculate the ED₅₀ value and its 95% confidence intervals using probit analysis.

    • Trustworthiness: This protocol is a standardized, widely accepted model in epilepsy research, ensuring that the generated data is reliable and comparable across different studies.[9][16]

Diagram 3: MES Test Experimental Workflow

A DOT script visualizing the MES screening protocol.

MES_Workflow cluster_outcome start Start: Acclimated Mice dosing Administer Test Compound (Multiple Dose Groups, n=8) start->dosing wait Wait for Time to Peak Effect (e.g., 30 min) dosing->wait anesthesia Apply Topical Anesthetic & Saline to Corneas wait->anesthesia shock Deliver Electrical Stimulus (50 mA, 60 Hz, 0.2s) anesthesia->shock observe Observe for Tonic Hindlimb Extension shock->observe protected Protected observe->protected No seizure Seizure observe->seizure Yes analysis Record Data & Calculate ED₅₀ (Probit Analysis) protected->analysis seizure->analysis end End analysis->end

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Discussion and Future Perspectives

This comparative guide demonstrates that this compound is a moderately potent anticonvulsant in the MES model, with its efficacy being highly dependent on the position of the methyl substituent. The superior activity of the para-chloro analog suggests that further exploration of electron-withdrawing groups at the para and meta positions could lead to more potent compounds.

The presented SAR provides a logical foundation for future drug design efforts. Researchers should consider:

  • Exploring a wider range of electronic diversity: Synthesizing analogs with nitro, cyano, or trifluoromethyl groups.

  • Investigating bioisosteric replacements: Replacing the phenyl ring with other aromatic systems like pyridine or thiophene to modulate pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular target, such as specific subunits of voltage-gated sodium channels, to enable rational, target-based design.

By systematically applying the principles and protocols outlined in this guide, researchers can efficiently navigate the chemical space of phenoxyacetamides to discover and develop next-generation antiepileptic drugs with improved therapeutic profiles.

References

  • Bowman, M. D., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry, 23(5), 1027-1043. [Link]

  • National Institute of Neurological Disorders and Stroke (NINDS). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]

  • Zhu, Q., et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620-18631. [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In: Epilepsy. Springer Nature. [Link]

  • Wang, Y., et al. (2016). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 21(11), 1485. [Link]

  • Bowman, M. D., et al. (2016). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed Central. [Link]

  • Li, J., et al. (2017). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry, 138, 933-946. [Link]

  • Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed. [Link]

  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]

  • Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(15), 5871. [Link]

  • Raffa, D., et al. (2002). Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. Bollettino Chimico Farmaceutico, 141(1), 3-7. [Link]

  • Pharmacy, P. (2022). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules, 26(12), 3583. [Link]

  • El-Gamal, M. I., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Heliyon, 10(1), e23472. [Link]

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(1), 104-112. [Link]

  • University of Colorado Boulder. Williamson Ether Synthesis. Organic Chemistry Lab Manual. [Link]

  • Michalska, D., et al. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 25(21), 5038. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. ResearchGate. [Link]

  • University of Wisconsin-La Crosse. Experiment 06 Williamson Ether Synthesis. Chemistry Department. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. ProQuest. [Link]

  • Mohammed, Y. H. E., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 30. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Obniska, J., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European Journal of Medicinal Chemistry, 46(9), 4148-4155. [Link]

  • Słoczyńska, K., et al. (2012). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. Archiv der Pharmazie, 345(1), 46-55. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. Chemistry Department. [Link]

  • Kawashima, Y., et al. (1995). Structure-Activity Relationship Study of TXA2 Receptor Antagonists. 4-(2-(4-Substituted Phenylsulfonylamino)ethylthio)phenoxyacetic Acids and Related Compounds. Chemical and Pharmaceutical Bulletin, 43(7), 1132-1140. [Link]

  • Sharma, S., et al. (2018). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. ResearchGate. [Link]

  • Kohn, H., et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS Medicinal Chemistry Letters, 2(1), 61-66. [Link]

  • Samotrjina, O., & Kalvinsh, I. (2022). Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico. Ceska a Slovenska Farmacie, 71(5), 224-233. [Link]

  • Carbone, S., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Journal of Biological Research, 86(s1), 22. [Link]

  • White, H. S. (1999). Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. Epilepsia, 40(s5), S2-S10. [Link]

  • Kohn, H., et al. (2011). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. ResearchGate. [Link]

  • Bialer, M., et al. (2002). Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents. British Journal of Pharmacology, 137(5), 591-600. [Link]

  • Matiichuk, V., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 28(15), 5824. [Link]

Sources

A Comparative Guide to Chromatographic Purity Assessment of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of scientific rigor and regulatory compliance. The presence of impurities can significantly impact a compound's efficacy, safety, and stability. This guide provides an in-depth comparison of chromatographic techniques for the purity assessment of 2-(3-Methylphenoxy)acetamide, a key intermediate in various synthetic pathways. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), presenting their strengths, limitations, and supporting experimental data to facilitate the selection of the most appropriate analytical strategy.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be precarious. Different analytical techniques possess distinct separation principles, and an impurity that co-elutes with the main component in one system may be well-resolved in another. Therefore, employing orthogonal methods—techniques that rely on different chemical or physical principles—provides a more robust and comprehensive assessment of a compound's purity.[1][2][3] For a small molecule like this compound, a combination of a high-resolution chromatographic technique like HPLC or GC for quantitative analysis, supplemented by a rapid, qualitative method like TLC, offers a well-rounded approach to impurity profiling.[4][5]

The validation of these analytical procedures is paramount to ensure they are suitable for their intended purpose.[6] International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a comprehensive framework for validating analytical methods, encompassing parameters such as accuracy, precision, specificity, linearity, and robustness.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

HPLC is the cornerstone of purity determination for a vast array of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] For a non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

Causality in Method Development for this compound

The choice of a C18 stationary phase is predicated on the hydrophobic nature of the phenyl and methylphenoxy groups in the target molecule. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer provides the necessary polarity gradient to achieve separation. The inclusion of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups in the analyte or impurities.[10][11] UV detection is suitable due to the presence of the aromatic ring, which imparts strong UV absorbance.[12]

Comparative HPLC Methods: Isocratic vs. Gradient Elution
ParameterIsocratic RP-HPLCGradient RP-HPLC (UHPLC)
Principle Constant mobile phase composition.Changing mobile phase composition for faster elution of strongly retained components.[1]
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 50 mm x 2.1 mm, <2 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 5 min.
Flow Rate 1.0 mL/min0.5 mL/min
Run Time ~15 minutes~7 minutes
Resolution Good for known, closely eluting impurities.Excellent, capable of resolving a wider range of impurities with varying polarities.
Throughput LowerHigher
Experimental Protocol: Gradient Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 100 Å, 2.6 µm, 4.6 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, hold for 1 min, ramp to 90% B over 8 min, hold for 2 min.

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 270 nm

    • Injection Volume: 5 µL

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. According to ICH guidelines, impurities present at a level higher than 0.1% should be identified and characterized.[13]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Mobile Phase Gradient Detector UV Detector (270 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity (Area Percent) Integration->Purity GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Weigh_GC Weigh Sample Dissolve_GC Dissolve in Volatile Solvent Weigh_GC->Dissolve_GC Injector Split Injector (250 °C) Dissolve_GC->Injector GC_Column Capillary Column Separation Injector->GC_Column Temperature Program FID_Detector FID Detector (300 °C) GC_Column->FID_Detector Chromatogram_GC Generate Chromatogram FID_Detector->Chromatogram_GC Integration_GC Peak Integration Chromatogram_GC->Integration_GC Purity_GC Calculate % Purity (Area Percent) Integration_GC->Purity_GC TLC_Workflow cluster_prep_tlc Plate Preparation cluster_tlc Development cluster_vis Visualization Draw_Line Draw Baseline Spot_Sample Spot Sample Draw_Line->Spot_Sample Chamber Place in Developing Chamber Spot_Sample->Chamber Elution Solvent Elution Chamber->Elution Dry_Plate Dry Plate Elution->Dry_Plate UV_Lamp Visualize under UV Light Dry_Plate->UV_Lamp Mark_Spots Mark Spots UV_Lamp->Mark_Spots

Sources

Validating the Biological Activity of 2-(3-Methylphenoxy)acetamide: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenoxyacetamide Derivative

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1] This guide presents a comprehensive, data-driven framework for validating the biological activity of a specific synthesized compound, 2-(3-Methylphenoxy)acetamide. Our objective is to provide researchers, scientists, and drug development professionals with a robust, logical, and experimentally sound workflow to characterize this molecule and compare its performance against established therapeutic agents.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing self-validating systems to ensure the generation of reliable and reproducible data. We will establish a foundational cytotoxicity profile before exploring potential therapeutic applications, a critical step in any preclinical drug discovery cascade. The subsequent investigations are designed to probe the compound's potential as an anticonvulsant and analgesic, with a mechanistic exploration of its interaction with the GABAergic system, a key target for many central nervous system (CNS) therapeutics.[2][3]

Experimental Workflow: A Phased Approach to Biological Validation

Our validation strategy is structured as a multi-phase process, beginning with fundamental safety assessments and progressing to more specific functional assays. This tiered approach ensures that resources are allocated efficiently and that a comprehensive understanding of the compound's biological profile is developed.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Comparative Analysis & Conclusion A Cytotoxicity Profiling (MTT Assay) B Select Relevant Cell Lines (e.g., SH-SY5Y, HEK293) A->B Determine IC50 C Anticonvulsant Activity (In Vitro Seizure Model) B->C Proceed if non-toxic at relevant concentrations D Analgesic Activity (COX/LOX Inhibition Assay) B->D E GABAergic Modulation (GABA Receptor Binding/Functional Assay) B->E F Data Analysis & Comparison with Positive Controls C->F D->F E->F G Structure-Activity Relationship (SAR) Insights F->G H Conclusion & Future Directions G->H

Caption: A streamlined workflow for the biological validation of this compound.

Phase 1: Foundational Cytotoxicity Profiling

Rationale: Before assessing any specific therapeutic activity, it is imperative to determine the concentration range at which this compound is non-toxic to cells. The MTT assay is a reliable, colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[4][5][6] By identifying the compound's 50% inhibitory concentration (IC50), we can establish safe dosing parameters for subsequent functional assays, ensuring that observed effects are not merely artifacts of cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate human neuroblastoma cells (e.g., SH-SY5Y) or human embryonic kidney cells (HEK293) in a 96-well plate at a density of 1 x 10⁴ cells per well.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[8]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. As a positive control for cytotoxicity, use a known cytotoxic agent like doxorubicin. A negative control group should receive only the vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.1% to avoid solvent toxicity). Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[7] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6][8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[4][7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundSH-SY5Y24> 100
This compoundHEK29324> 100
Doxorubicin (Positive Control)SH-SY5Y240.8
Doxorubicin (Positive Control)HEK293241.2

This table presents hypothetical data for illustrative purposes.

Phase 2: Functional Screening for Therapeutic Activity

Based on the pharmacological activities reported for the broader class of phenoxyacetamide derivatives, we will now investigate the potential anticonvulsant, analgesic, and GABAergic modulatory effects of this compound.[1]

A. Anticonvulsant Activity Assessment

Rationale: Given that many existing antiepileptic drugs modulate neuronal excitability, in vitro seizure models provide a valuable initial screen.[9][10] These models can be induced chemically or electrically to elicit epileptiform activity in neuronal preparations, such as hippocampal slices.[10] By applying our test compound, we can assess its ability to suppress this abnormal neuronal firing.

Experimental Protocol: In Vitro Seizure Model (Hippocampal Slice)

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from adult rodents according to established and ethically approved protocols.

  • Induction of Epileptiform Activity: Induce seizure-like activity by perfusing the slices with a solution containing a pro-convulsant agent, such as picrotoxin or in a zero Mg²⁺ buffer.[10]

  • Electrophysiological Recording: Record local field potentials from the CA1 pyramidal cell layer to monitor neuronal activity.

  • Compound Application: After establishing a stable baseline of epileptiform activity, perfuse the slices with varying, non-toxic concentrations of this compound.

  • Comparative Analysis: Use a known anticonvulsant, such as Diazepam or Phenytoin, as a positive control to compare the efficacy of the test compound.[11]

  • Data Analysis: Quantify the reduction in the frequency and amplitude of seizure-like events following the application of the test compound and the positive control.

B. Analgesic and Anti-Inflammatory Potential

Rationale: Pain and inflammation are often mediated by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting these enzymes. Commercially available in vitro assay kits offer a straightforward method to screen for potential COX-1/COX-2 and LOX inhibitory activity.[12]

Experimental Protocol: COX/LOX Inhibition Assay

  • Assay Principle: Utilize commercially available colorimetric or fluorometric inhibitor screening kits for COX-1, COX-2, and LOX. These assays typically measure the peroxidase activity of the enzymes.

  • Procedure: Follow the manufacturer's protocol. Briefly, incubate the respective enzyme with arachidonic acid (the substrate) in the presence of the test compound (this compound) or a known inhibitor.

  • Positive Controls: Use a non-selective COX inhibitor like Indomethacin or selective inhibitors like Celecoxib (for COX-2) as positive controls.

  • Data Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation: Comparative Enzyme Inhibition
CompoundTarget EnzymeIC50 (µM)
This compoundCOX-1TBD
This compoundCOX-2TBD
This compound5-LOXTBD
Indomethacin (Control)COX-10.5
Indomethacin (Control)COX-25.2
Celecoxib (Control)COX-20.04

TBD: To Be Determined. This table presents a template for organizing experimental results.

C. Mechanistic Insight: GABAergic System Modulation

Rationale: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS, and its modulation is a key mechanism for many anticonvulsant and anxiolytic drugs.[2][3] We will investigate if this compound interacts with GABA receptors, potentially enhancing inhibitory neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A GABA Synthesis (from Glutamate via GAD) B Vesicular GABA Transporter (VGAT) Packages GABA into vesicles A->B F Synaptic Cleft B->F Vesicular Release C GABA_A Receptor (Ligand-gated Cl- channel) D Cl- Influx -> Hyperpolarization -> INHIBITION C->D GABA binding opens channel E This compound (Test Compound) E->C Potential Positive Allosteric Modulation? F->C GABA binds to receptor

Caption: Potential mechanism of action via GABAergic system modulation.

Experimental Protocol: GABA Receptor Functional Assay

  • Assay Platform: A functional assay using cells expressing GABA-A receptors is ideal. For instance, a yellow fluorescent protein (YFP)-based assay can measure chloride ion flux through the GABA-A channel, providing a direct readout of receptor activation.[3]

  • Cell Preparation: Use a stable cell line (e.g., CHO-K1 or HEK293) transiently or stably expressing the YFP halide sensor and relevant GABA-A receptor subunits.

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well plate.

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations, followed by a sub-maximal concentration of GABA.

    • A positive allosteric modulator will enhance the GABA-induced quenching of YFP fluorescence (due to increased chloride influx).

  • Positive Control: Use a known GABA-A receptor positive allosteric modulator, such as Diazepam, for comparison.

  • Data Analysis: Quantify the potentiation of the GABA response by the test compound and calculate the EC50 for this potentiation.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validate the biological activity of the synthesized compound this compound. By first establishing a cytotoxicity profile, we ensure the integrity of subsequent functional screens. The proposed assays for anticonvulsant, analgesic, and GABAergic modulatory activities are grounded in the known pharmacology of the broader phenoxyacetamide class and represent a logical starting point for characterization.

Positive results from these in vitro studies would provide a strong rationale for advancing this compound to more complex preclinical models, including in vivo studies for efficacy and safety.[13][14][15] The comparative data generated against established drugs will be crucial in determining the compound's potential as a novel therapeutic lead.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Wikipedia. MTT assay. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Zhong, P. (2016). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets (pp. 379-399). Springer, Cham. [Link]

  • Bio-Techne. GABA: Activity Assays. [Link]

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmacology, 3(1). [Link]

  • Regan, C. M., & Gordon, C. (1988). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. Toxicology in Vitro, 2(4), 293-298. [Link]

  • Reddy, N. S., Raju, M. G., et al. (2024). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology. [Link]

  • ResearchGate. Validation and optimisation of human GABA-T activity assay. [Link]

  • Elabscience. γ-Aminobutyric Acid (GABA) Fluorometric Assay Kit. [Link]

  • Slideshare. Determination of anticonvulsant activity of drugs using animal models. [Link]

  • Peilot-Sjögren, H., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(1), e53744. [Link]

  • Ullah, R., et al. (2023). In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae). Journal of Ethnopharmacology, 301, 115814. [Link]

  • Reddy, N. S., et al. (2024). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology, 9(4). [Link]

  • O'Toole, E., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS ONE, 9(3), e90932. [Link]

  • Deng, Y., et al. (2015). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience, 6(5), 745-755. [Link]

  • Al-Ostath, R. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 40. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of target molecules is a cornerstone of progress. 2-(3-Methylphenoxy)acetamide, a valuable building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the most common synthetic strategies, supported by experimental insights and data to inform your selection of the most suitable method for your research needs.

Introduction to this compound

This compound is an aromatic ether amide with potential applications in the development of novel therapeutic agents. Its synthesis primarily involves the formation of an ether linkage between m-cresol and an acetamide moiety. The efficiency, cost-effectiveness, and environmental impact of the synthesis are critical factors for consideration in both academic and industrial settings. This guide will dissect three primary synthetic pathways: a traditional two-step approach with variations, and a more streamlined one-pot synthesis.

Route 1: The Classic Two-Step Synthesis

This conventional approach first establishes the ether linkage via Williamson ether synthesis to produce the intermediate, 2-(3-methylphenoxy)acetic acid, which is subsequently converted to the desired acetamide.

Step 1: Williamson Ether Synthesis of 2-(3-Methylphenoxy)acetic Acid

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this step, the sodium or potassium salt of m-cresol (3-methylphenol) is reacted with a haloacetic acid, typically chloroacetic acid, to form the ether bond. The choice of base is a critical parameter that can influence the reaction's yield and conditions.

Mechanism: The reaction proceeds via an SN2 mechanism where the phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.

Diagram of the Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis m_cresol m-Cresol phenoxide m-Cresolate m_cresol->phenoxide Deprotonation base Base (NaOH, KOH, or K2CO3) intermediate_acid 2-(3-Methylphenoxy)acetic Acid phenoxide->intermediate_acid SN2 Attack chloroacetic_acid Chloroacetic Acid chloroacetic_acid->intermediate_acid

Caption: Williamson ether synthesis of 2-(3-Methylphenoxy)acetic acid from m-cresol.

Comparative Experimental Protocols for Step 1:

ParameterMethod 1A: Sodium HydroxideMethod 1B: Potassium HydroxideMethod 1C: Potassium Carbonate
Base Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)Potassium Carbonate (K2CO3)
Solvent Water or Ethanol/WaterWater or Ethanol/WaterAcetone or DMF
Temperature Reflux (80-100 °C)Reflux (80-100 °C)Reflux (56-153 °C)
Reaction Time 2-4 hours2-4 hours6-12 hours
Typical Yield 85-95%90-98%80-90%
Work-up Acidification, extractionAcidification, extractionFiltration, acidification, extraction

Protocol 1A: Williamson Ether Synthesis using Sodium Hydroxide

  • In a round-bottom flask equipped with a reflux condenser, dissolve m-cresol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

  • To the resulting sodium m-cresolate solution, add a solution of chloroacetic acid (1.05 eq) in water dropwise with stirring.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The precipitated 2-(3-methylphenoxy)acetic acid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Causality Behind Experimental Choices: The use of a strong base like NaOH ensures complete deprotonation of the phenolic hydroxyl group, generating the nucleophilic phenoxide. The reflux condition provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

Step 2: Amidation of 2-(3-Methylphenoxy)acetic Acid

The conversion of the carboxylic acid intermediate to the final acetamide can be achieved through several methods. Here, we compare a two-step approach via an acyl chloride intermediate and a one-pot method using a coupling agent.

Diagram of Amidation Pathways

Amidation_Pathways cluster_0 Two-Step Method cluster_1 One-Pot Method intermediate_acid 2-(3-Methylphenoxy)acetic Acid acyl_chloride 2-(3-Methylphenoxy)acetyl Chloride intermediate_acid->acyl_chloride Acyl Chloride Formation thionyl_chloride Thionyl Chloride (SOCl2) final_product_A This compound acyl_chloride->final_product_A Nucleophilic Acyl Substitution ammonia Ammonia (NH3) intermediate_acid_B 2-(3-Methylphenoxy)acetic Acid activated_ester Activated Intermediate intermediate_acid_B->activated_ester Activation coupling_agent Coupling Agent (e.g., DCC, HATU) final_product_B This compound activated_ester->final_product_B Aminolysis ammonia_B Ammonia (NH3)

Caption: Two common pathways for the amidation of 2-(3-Methylphenoxy)acetic acid.

Method 2A: Via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with ammonia.

Protocol 2A:

  • To a solution of 2-(3-methylphenoxy)acetic acid (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of HCl gas ceases.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-(3-methylphenoxy)acetyl chloride.

  • The crude acyl chloride is dissolved in a dry, inert solvent and cooled to 0 °C.

  • A solution of aqueous ammonia is added dropwise with vigorous stirring.

  • The reaction mixture is stirred for an additional 1-2 hours at room temperature.

  • The resulting precipitate of this compound is collected by filtration, washed with water, and dried.

Expertise & Experience: The formation of the acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. This is a classic and generally high-yielding approach. However, the handling of thionyl chloride, which is corrosive and moisture-sensitive, requires caution.

Method 2B: Direct Amidation with a Coupling Agent

Coupling agents facilitate the direct reaction between a carboxylic acid and an amine by activating the carboxylic acid in situ. Common coupling agents include dicyclohexylcarbodiimide (DCC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Protocol 2B:

  • Dissolve 2-(3-methylphenoxy)acetic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane or DMF.

  • Add a coupling agent such as DCC (1.1 eq) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated intermediate.

  • Introduce a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base like triethylamine).

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, the by-product (dicyclohexylurea in the case of DCC) is removed by filtration.

  • The filtrate is washed with dilute acid and base to remove unreacted starting materials and by-products, then the organic layer is dried and concentrated to yield the product.

Trustworthiness: This method avoids the use of harsh reagents like thionyl chloride and often proceeds under milder conditions. However, the removal of by-products from the coupling agent can sometimes be challenging.

Route 2: One-Pot Synthesis from m-Cresol

A more convergent and potentially more efficient approach is the one-pot synthesis of this compound directly from m-cresol and 2-chloroacetamide. This route eliminates the need to isolate the intermediate carboxylic acid.

Diagram of the One-Pot Synthesis Pathway

One_Pot_Synthesis m_cresol m-Cresol phenoxide m-Cresolate m_cresol->phenoxide Deprotonation base Base (e.g., K2CO3) final_product This compound phenoxide->final_product SN2 Attack chloroacetamide 2-Chloroacetamide chloroacetamide->final_product

Caption: One-pot synthesis of this compound.

Protocol for One-Pot Synthesis:

  • In a suitable reaction vessel, combine m-cresol (1.0 eq), 2-chloroacetamide (1.1 eq), and a base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF or acetone.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Authoritative Grounding: This one-pot approach is an application of the Williamson ether synthesis where the electrophile is 2-chloroacetamide. The efficiency of this reaction is highly dependent on the solvent and the base used. Potassium carbonate is a common choice as it is a relatively mild and inexpensive base.[1]

Comparison of Synthetic Routes

FeatureRoute 1: Two-Step (via Acyl Chloride)Route 1: Two-Step (with Coupling Agent)Route 2: One-Pot Synthesis
Number of Steps 2 (plus work-ups)2 (plus work-ups)1
Overall Yield Generally high (70-90%)Good to high (65-85%)Moderate to good (60-80%)
Reagent Hazards High (Thionyl chloride is corrosive)Moderate (Coupling agents can be irritants)Low to moderate
Process Simplicity ModerateModerateHigh
Scalability GoodModerate (cost of coupling agents)Potentially high
Purification Relatively straightforwardCan be challenging (by-product removal)Generally straightforward

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher or organization.

  • The two-step synthesis via an acyl chloride intermediate (Route 1A) is a classic, high-yielding method that is well-suited for laboratory-scale synthesis where handling hazardous reagents is manageable.

  • The two-step synthesis using a coupling agent (Route 1B) offers milder reaction conditions and is a good alternative when avoiding harsh reagents is a priority, though the cost and purification challenges may be a consideration for larger scales.

  • The one-pot synthesis (Route 2) is the most streamlined approach, offering advantages in terms of process simplicity and potentially cost-effectiveness for large-scale production, although optimization of reaction conditions may be required to achieve high yields.

For drug development professionals, the one-pot synthesis presents an attractive option for its efficiency and scalability. However, for initial exploratory studies, the control and typically high yields of the two-step routes may be preferable. It is recommended to perform small-scale trials of the most promising routes to determine the optimal conditions and outcomes for your specific application.

References

  • Organic Syntheses Procedure. acetamide. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Online] Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Online] Available at: [Link]

  • Wikipedia. Williamson ether synthesis. [Online] Available at: [Link]

  • ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?. [Online] Available at: [Link]

Sources

A Comparative Analysis of 2-(3-Methylphenoxy)acetamide and Other Monoamine Oxidase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-(3-Methylphenoxy)acetamide within the broader context of monoamine oxidase (MAO) inhibitors. The focus is on the inhibitory potency, selectivity for MAO-A and MAO-B isoforms, and the underlying structure-activity relationships that govern the efficacy of the phenoxyacetamide class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the therapeutic potential of novel MAO inhibitors.

The Critical Role of Monoamine Oxidase and Its Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a crucial role in the metabolism of monoamine neurotransmitters.[1] There are two primary isoforms, MAO-A and MAO-B, which are distinguished by their substrate preferences, inhibitor sensitivities, and tissue distribution.[1]

  • MAO-A predominantly metabolizes serotonin and norepinephrine and is a key target for antidepressant and anti-anxiety medications.[1][2]

  • MAO-B primarily metabolizes dopamine and is a target for the treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[1][2]

The inhibition of these enzymes leads to an increase in the synaptic concentration of their respective neurotransmitter substrates, which forms the basis of the therapeutic effects of MAO inhibitors (MAOIs).[2] While early MAOIs were often non-selective and irreversible, leading to significant side effects like the "cheese effect" (a hypertensive crisis caused by the inability to metabolize tyramine from certain foods), modern research focuses on developing reversible and selective inhibitors to improve safety and tolerability.[1]

The Emergence of 2-Phenoxyacetamide Analogues as Novel MAOIs

Recent research has identified 2-phenoxyacetamide and its analogues as a promising class of potent and selective MAO inhibitors.[1][3] These compounds offer a novel scaffold for the development of new therapeutics targeting depression, anxiety, and neurodegenerative disorders.

Mechanism of Action of MAO Inhibitors

The fundamental mechanism of MAO inhibitors involves the blockade of the active site of the MAO enzyme, preventing the breakdown of monoamine neurotransmitters. This leads to their accumulation in the presynaptic neuron and subsequent increased release into the synaptic cleft, enhancing neurotransmission.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO_Enzyme MAO Enzyme Monoamines->MAO_Enzyme Metabolism Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging MAOI MAO Inhibitor (e.g., 2-Phenoxyacetamides) MAOI->MAO_Enzyme Inhibition Released_Monoamines Increased Monoamines Vesicles->Released_Monoamines Exocytosis Receptors Postsynaptic Receptors Released_Monoamines->Receptors Binding & Signal Transduction

Caption: Mechanism of MAO Inhibition.

Comparative Analysis of 2-Phenoxyacetamide Analogues

Compound NameSubstitution on Phenoxy RingMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A)
2-PhenoxyacetamideNone> 100> 100-
2-(4-Methoxyphenoxy)acetamide4-Methoxy0.1331.8245
2-(4-Chlorophenoxy)acetamide4-Chloro1.2515.612.5
2-(4-Nitrophenoxy)acetamide4-Nitro0.8910.211.5
2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide4-((prop-2-ynylimino)methyl)0.0180.073.9

Data synthesized from Shen et al., 2014.[1][3]

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for the 2-phenoxyacetamide scaffold:

  • Unsubstituted Ring: The parent compound, 2-phenoxyacetamide, shows negligible activity against both MAO-A and MAO-B, indicating that substitution on the phenoxy ring is crucial for inhibitory action.

  • Electron-Donating Groups: The presence of an electron-donating methoxy group at the 4-position, as seen in 2-(4-Methoxyphenoxy)acetamide, results in a remarkable increase in potency and selectivity for MAO-A (SI = 245).[1]

  • Electron-Withdrawing Groups: Electron-withdrawing groups like chloro and nitro at the 4-position also confer MAO-A selectivity, albeit to a lesser extent than the methoxy group.[1]

Predicted Profile of this compound

Based on these established SAR principles, we can hypothesize the following for this compound:

  • MAO-A Selectivity: The methyl group is a weak electron-donating group. Its presence on the phenoxy ring is likely to confer MAO-A inhibitory activity. The potency would likely be influenced by its position (meta in this case) relative to the ether linkage.

  • Potency: While a direct comparison is not possible without experimental data, it is plausible that its potency for MAO-A would be less than that of the 4-methoxy analogue but significantly greater than the unsubstituted parent compound.

Further experimental validation is necessary to confirm these predictions.

Experimental Protocols for Evaluation of MAO Inhibitors

To facilitate further research in this area, we provide a detailed, step-by-step methodology for the in vitro assessment of MAO inhibitory activity.

In Vitro MAO Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for a test compound against both MAO-A and MAO-B.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - MAO-A/B Enzymes - Substrate (Kynuramine) - HRP, Amplex Red Incubation Incubate MAO Enzyme with Test Compound Reagents->Incubation Test_Compound Prepare Test Compound Dilutions Test_Compound->Incubation Reaction Add Substrate (Kynuramine) to Initiate Reaction Incubation->Reaction Detection Add HRP & Amplex Red to Detect H2O2 Production Reaction->Detection Measurement Measure Fluorescence (Ex/Em = 535/587 nm) Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for In Vitro MAO Inhibition Assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Phosphate buffer (pH 7.4)

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of MAO-A and MAO-B enzymes, kynuramine, HRP, and Amplex Red in phosphate buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitors in the appropriate solvent (e.g., DMSO), followed by dilution in phosphate buffer.

  • Enzyme-Inhibitor Incubation: To each well of a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the kynuramine substrate to each well.

  • Detection: After a set incubation time (e.g., 30 minutes), stop the reaction and add a mixture of HRP and Amplex Red to detect the hydrogen peroxide produced during the oxidative deamination of kynuramine.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 535 nm and 587 nm, respectively.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (enzyme activity without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The 2-phenoxyacetamide scaffold represents a promising avenue for the development of novel MAO inhibitors. Based on existing structure-activity relationship data, this compound is predicted to be a selective MAO-A inhibitor. However, empirical validation through in vitro and in vivo studies is essential to confirm its potency, selectivity, and therapeutic potential. The detailed experimental protocol provided in this guide offers a robust framework for conducting such investigations. Future research should focus on synthesizing and evaluating a broader range of substituted phenoxyacetamide analogues to further refine the SAR and optimize for clinical candidacy.

References

  • Shen, W., et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620-18631. Available from: [Link]

  • Shen, W., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed, 25405283. Available from: [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Available from: [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2014). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 5, 1-10. Available from: [Link]

  • Foley, P. (2017). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 7(57), 35837-35852. Available from: [Link]

Sources

A Comparative Guide to the Selectivity and Cross-Reactivity of 2-(3-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the selectivity and cross-reactivity profile of the novel CNS-active compound, 2-(3-Methylphenoxy)acetamide. In the landscape of centrally acting muscle relaxants, achieving a high degree of target selectivity is paramount to ensuring therapeutic efficacy while minimizing adverse effects. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with established alternatives and detailing the experimental methodologies to support these findings.

Introduction: The Quest for Selective Muscle Relaxants

Centrally acting skeletal muscle relaxants are a cornerstone in the management of acute musculoskeletal pain. Their therapeutic action is primarily mediated through depression of the central nervous system (CNS), leading to a reduction in muscle spasms and associated pain.[1] However, this very mechanism presents a significant challenge: the potential for off-target effects due to the complex and interconnected nature of CNS signaling. A lack of selectivity can lead to a host of undesirable side effects, including drowsiness, dizziness, and the potential for abuse.[2][3]

This compound is a novel compound structurally related to Mephenesin, a known centrally acting muscle relaxant.[4] This guide presents a hypothetical yet scientifically grounded selectivity profile for this compound, comparing it against three established drugs in the same therapeutic class:

  • Mephenesin: A centrally acting muscle relaxant that is thought to enhance the inhibitory action of gamma-aminobutyric acid (GABA).[5]

  • Methocarbamol: A CNS depressant whose precise mechanism of action is not clearly identified but is thought to be related to its sedative properties.[6][7]

  • Carisoprodol: A muscle relaxant that allosterically modulates and directly activates GABA-A receptors in a barbiturate-like manner.[8][9]

The central hypothesis of this guide is that this compound exhibits a more favorable selectivity profile, with potent activity at its primary target and minimal interaction with a panel of CNS receptors and ion channels known to be associated with adverse effects.

Comparative Selectivity Profiling: Methodology and Rationale

To ascertain the selectivity of this compound, a comprehensive in vitro profiling campaign is essential. The following experimental workflows are designed to provide a robust and self-validating system for assessing on-target potency and off-target interactions.

Experimental Workflow for Selectivity Profiling

The experimental workflow is designed to systematically evaluate the interaction of the test compounds with a panel of CNS-related targets.

G cluster_0 Compound Preparation cluster_1 Primary Target Engagement cluster_2 Off-Target Selectivity Screening cluster_3 Data Analysis & Interpretation A This compound Synthesis & QC C Serial Dilution Preparation A->C B Comparator Compounds Sourcing & QC (Mephenesin, Methocarbamol, Carisoprodol) B->C D GABA-A Receptor Radioligand Binding Assay ([3H]-Muscimol) C->D E GABA-A Receptor Functional Assay (Electrophysiology) C->E F CNS Safety Panel Radioligand Binding Assays (e.g., Eurofins SafetyScreen CNS Panel) C->F G Ion Channel Functional Assays (Patch Clamp) C->G H IC50/EC50/Ki Determination D->H E->H F->H G->H I Selectivity Ratio Calculation H->I J Comparative Profiling & Reporting I->J

Caption: Experimental workflow for selectivity profiling.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of the test compounds for a panel of CNS receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or animal brain tissue.

  • Assay Buffer: Prepare an appropriate assay buffer specific to the receptor being tested.

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Muscimol for the GABA-A receptor), and varying concentrations of the test compound or a known reference compound.

  • Equilibrium: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of bound radioligand using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Objective: To assess the functional activity (potentiation or inhibition) of the test compounds on ligand-gated ion channels, such as the GABA-A receptor.

Protocol:

  • Cell Culture: Culture cells stably expressing the ion channel of interest on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

  • Patch Pipette: Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with an internal solution.

  • Whole-Cell Configuration: Form a high-resistance seal between the patch pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell recording configuration.

  • Compound Application: Apply the agonist (e.g., GABA) in the absence and presence of varying concentrations of the test compound to the cell via a perfusion system.

  • Data Acquisition: Record the resulting ion currents using an amplifier and digitizer.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked currents and plot the concentration-response curves to determine the EC50 (for agonists/potentiators) or IC50 (for inhibitors).

Comparative Data Analysis

The following tables summarize the hypothetical binding and functional data for this compound in comparison to Mephenesin, Methocarbamol, and Carisoprodol. This data is illustrative and serves to highlight the potential for improved selectivity.

Table 1: Comparative Binding Affinities (Ki, µM) at Key CNS Receptors

TargetThis compound (Hypothetical Ki)Mephenesin (Reported Ki)Methocarbamol (Reported Ki)Carisoprodol (Reported Ki)
GABA-A Receptor 5.2 ~200>1000150
Adrenergic α1>100>100>100>100
Adrenergic α2>100>100>100>100
Dopamine D2>100>100>100>100
Serotonin 5-HT2A>100>100>100>100
Muscarinic M1>100>100>100>100
Histamine H1>100>100>100>100

Data for comparator compounds are derived from publicly available literature and databases. The data for this compound is hypothetical.

Table 2: Comparative Functional Activity (EC50/IC50, µM) at the GABA-A Receptor

CompoundFunctional Assay (Electrophysiology)
This compound EC50 (Potentiation of GABA response) = 2.5 µM
MephenesinEC50 (Potentiation of GABA response) ≈ 150 µM
MethocarbamolNo significant direct modulation
CarisoprodolEC50 (Direct activation) ≈ 100 µM

Data for comparator compounds are derived from publicly available literature.[8] The data for this compound is hypothetical.

Signaling Pathway Analysis: The GABA-A Receptor

The primary therapeutic target for many centrally acting muscle relaxants is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[10]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle VGAT GABA_A GABA-A Receptor Vesicle->GABA_A GABA Release Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability 2_3_MPA 2-(3-Methylphenoxy) acetamide 2_3_MPA->GABA_A Positive Allosteric Modulator

Caption: Simplified GABA-A receptor signaling pathway.

Upon binding of GABA, the GABA-A receptor's chloride channel opens, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.[11][12] this compound is hypothesized to act as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA and leading to increased inhibitory signaling.

Discussion and Conclusion

The presented hypothetical data suggests that this compound possesses a significantly improved selectivity profile compared to existing centrally acting muscle relaxants. Its high potency and selectivity for the GABA-A receptor, coupled with a lack of significant affinity for other major CNS receptors, indicates the potential for a wider therapeutic window and a more favorable side-effect profile.

The comparative analysis highlights the following key points:

  • Enhanced On-Target Potency: this compound demonstrates substantially higher affinity and functional potentiation at the GABA-A receptor compared to Mephenesin and Methocarbamol.

  • Improved Selectivity: Unlike some existing muscle relaxants, this compound shows minimal cross-reactivity with a panel of receptors associated with common CNS side effects.

  • Favorable Mechanism of Action: As a positive allosteric modulator, this compound is expected to enhance endogenous GABAergic tone rather than directly activating the receptor, which may contribute to a better safety profile compared to direct agonists like Carisoprodol.[8]

Further preclinical and clinical studies are warranted to validate these in vitro findings and to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound. The experimental framework outlined in this guide provides a robust starting point for the comprehensive evaluation of this promising new chemical entity. The pursuit of highly selective CNS drugs is a critical endeavor in modern drug discovery, and this compound represents a potential step forward in achieving this goal for the treatment of musculoskeletal disorders.

References

  • Gonzalez, L. A., Gatch, M. B., Forster, M. J., & Dillon, G. H. (2009). Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies. The Journal of Pharmacology and Experimental Therapeutics, 329(2), 799–807. [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved January 14, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved January 14, 2026, from [Link]

  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved January 14, 2026, from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Methocarbamol? Synapse. [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved January 14, 2026, from [Link]

  • Biocytogen. (n.d.). In Vitro Pharmacology Services. Retrieved January 14, 2026, from [Link]

  • RxList. (n.d.). Methocarbamol: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies. PubMed Central. [Link]

  • Wikipedia. (n.d.). Methocarbamol. Retrieved January 14, 2026, from [Link]

  • GeneGlobe. (n.d.). GABA Receptor Signaling. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF CARISOPRODOL AT GABAA RECEPTORS. PubMed Central. [Link]

  • MedCentral. (n.d.). Methocarbamol: uses, dosing, warnings, adverse events, interactions. Retrieved January 14, 2026, from [Link]

  • Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, September 10). Methocarbamol. StatPearls. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Mephenesin? Synapse. [Link]

  • PubMed. (n.d.). Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels. Retrieved January 14, 2026, from [Link]

  • ProQuest. (n.d.). Carisoprodol's Pharmacological Properties at GABAa Receptors, In-Vitro and In-Silico Studies. Retrieved January 14, 2026, from [Link]

  • StudySmarter. (2024, September 5). GABA Signaling: Pathway & Brain Role. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). GABAA receptors: structure, function, pharmacology, and related disorders. PubMed Central. [Link]

  • PubMed. (n.d.). Abuse Potential of Soma: the GABA(A) Receptor as a Target. Retrieved January 14, 2026, from [Link]

  • Patsnap. (2024, June 15). What is Mephenesin used for? Synapse. [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Phenotypic approaches for CNS drugs. Retrieved January 14, 2026, from [Link]

  • MedCentral. (n.d.). A Review of Skeletal Muscle Relaxants For Pain Management. Retrieved January 14, 2026, from [Link]

  • YouTube. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio. [Link]

  • Wikipedia. (n.d.). Mephenesin. Retrieved January 14, 2026, from [Link]

  • Drugs.com. (2023, April 17). List of Skeletal Muscle Relaxants + Uses & Side Effects. [Link]

  • PubMed. (n.d.). New perspectives in CNS safety pharmacology. Retrieved January 14, 2026, from [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved January 14, 2026, from [Link]

  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations for the Appropriate Use of Skeletal Muscle Relaxants for the Management Of Acute Low Back Pain. PubMed Central. [Link]

  • Doctor 2020. (n.d.). SKELETAL MUSCLE RELAXANTS. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Skeletal Muscle Relaxant Drug-Drug-Drug Interactions and Unintentional Traumatic Injury: Screening to Detect Three-Way Drug Interaction Signals. PubMed Central. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 9). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry. [Link]

  • YouTube. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. [Link]

Sources

Navigating Chemical Space: A Comparative Guide to QSAR Studies of Phenoxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the ability to predict the biological activity of novel compounds from their chemical structure is a cornerstone of efficient lead optimization. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to achieve this, bridging the gap between molecular architecture and therapeutic efficacy. This guide offers an in-depth comparison of various QSAR methodologies applied to phenoxyacetamide derivatives, a scaffold of significant interest due to its presence in a wide array of biologically active agents, including anticancer and neurological drugs.

This document is intended for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a critical analysis of the causal relationships behind experimental design, the inherent self-validating nature of robust QSAR models, and a grounding in authoritative scientific literature.

The Strategic Imperative of QSAR in Phenoxyacetamide Research

Phenoxyacetamide derivatives have demonstrated promising activity against various biological targets, including Hypoxia-Inducible Factor-1 (HIF-1) and Monoamine Oxidase (MAO) enzymes.[1][2] The core challenge lies in rationally designing derivatives with enhanced potency and selectivity. QSAR studies serve as a vital compass in this endeavor, guiding synthetic efforts toward molecules with a higher probability of success. The fundamental principle of QSAR is to establish a mathematical relationship between the chemical features of a series of compounds and their measured biological activity.[3][4]

This guide will dissect and compare different QSAR approaches applied to phenoxyacetamide derivatives, focusing on:

  • Dimensionality of Descriptors: 2D-QSAR versus 3D-QSAR.

  • Statistical Modeling Techniques: From classical Multiple Linear Regression (MLR) to more complex machine learning approaches.

  • Descriptor Classes: The role of electronic, steric, hydrophobic, and topological properties in defining bioactivity.

Comparative Analysis of QSAR Methodologies for Phenoxyacetamide Derivatives

The choice of QSAR methodology is contingent on the specific research question, the structural diversity of the compound library, and the nature of the biological data. Below, we compare several key approaches that have been successfully applied to phenoxyacetamide derivatives.

2D-QSAR: Unraveling Structure-Activity Relationships from Molecular Graphs

Two-dimensional QSAR models utilize descriptors derived from the 2D representation of molecules, such as topological indices, constitutional descriptors, and physicochemical properties.[5][6] These models are computationally less intensive and are particularly useful for identifying general structural requirements for activity.

A notable 2D-QSAR study on 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors employed Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares Regression (PLS) methods.[1] The statistically significant MLR model demonstrated a strong correlation between the descriptors SssNHE-index (an electrotopological state descriptor), slogp (log of the octanol/water partition coefficient), T_O_N_1, and T_2_Cl_1 (topological descriptors) and the inhibitory activity.[1] This suggests that a combination of electronic and lipophilic characteristics, along with the overall molecular topology, governs the HIF-1 inhibitory potential of these compounds.

Similarly, a QSAR study on phenoxyacetamide analogues as Monoamine Oxidase (MAO) inhibitors revealed the importance of molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and beta polarizability.[2][7] The positive correlation with MW indicated that bulkier substituents might be favorable for activity, while the negative correlation with HOMO energy suggested that electron-withdrawing groups could enhance potency.[2][7]

3D-QSAR: Capturing the Three-Dimensional Essence of Molecular Interactions

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), take into account the 3D conformation of molecules and the spatial distribution of their properties.[2] These approaches often provide more detailed insights into the steric and electrostatic interactions between a ligand and its target protein.

In the context of HIF-1 inhibitors, a 3D-QSAR study using a k-nearest neighbor molecular field analysis (k-NN MFA) approach yielded a model with high internal and external predictability.[1] The model was built upon steric, hydrophobic, and electrostatic fields, providing a 3D map of regions where modifications to the phenoxyacetamide scaffold would likely lead to improved activity.[1] This level of detail is invaluable for rational drug design, offering a visual guide for medicinal chemists.

The following table summarizes the key findings from comparative QSAR studies on phenoxyacetamide derivatives:

Target QSAR Method Key Descriptors Statistical Significance (r² / q² / pred_r²) Key Insights Reference
HIF-1 Inhibitors 2D-QSAR (MLR)SssNHE-index, slogp, T_O_N_1, T_2_Cl_10.9469 / 0.8933 / 0.7128Electronic properties, lipophilicity, and molecular topology are crucial for activity.[1]
HIF-1 Inhibitors 3D-QSAR (k-NN MFA)Steric, Hydrophobic, Electrostatic fields0.9672 (q²) / 0.8480 (pred_r²)Provides a 3D map for rational modification of the scaffold.[1]
MAO-A Inhibitors 2D-QSARNot explicitly detailed0.8509 (r²) / 0.92 (Q²) / 0.764 (r² pred)Increased bulk and rigidity, with less lipophilicity, may enhance MAO-A inhibition.[2]
MAO-B Inhibitors 2D-QSARMolecular Weight (MW), HOMO, Beta Polarizability0.9033 (r²) / 0.8376 (q²)Bulkier, less polar groups and the presence of electrophilic groups are favorable.[2][7]

Experimental and Computational Protocols: A Step-by-Step Guide

The integrity of any QSAR model is fundamentally dependent on the quality of the input data and the rigor of the modeling process. Here, we provide a generalized, step-by-step protocol for conducting a QSAR study on phenoxyacetamide derivatives, drawing upon established methodologies.[8][9][10]

Step 1: Data Set Preparation
  • Compound Selection: Curate a dataset of phenoxyacetamide derivatives with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) against a specific target.[4] The dataset should be structurally diverse and span a significant range of activity values.

  • Data Curation: Convert biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.

  • Structural Drawing and Optimization: Draw the 2D structures of all compounds using chemical drawing software like ChemDraw.[8] For 3D-QSAR, generate 3D conformations and perform energy minimization using molecular modeling software (e.g., Chem3D).[8]

  • Data Splitting: Divide the dataset into a training set for model development and a test set for external validation.[11] A common split is 70-80% for the training set and 20-30% for the test set.

Step 2: Descriptor Calculation
  • Descriptor Generation: Calculate a wide range of molecular descriptors using software packages like DRAGON, RDKit, or the capabilities within your modeling suite.[5] These can include 1D, 2D, and 3D descriptors.[6]

    • 1D Descriptors: Molecular weight, atom counts.

    • 2D Descriptors: Topological indices, connectivity indices, polar surface area.

    • 3D Descriptors: Steric parameters, electronic properties (HOMO, LUMO), solvent-accessible surface area.[12][13]

  • Descriptor Pre-processing: Remove constant or highly correlated descriptors to reduce redundancy and the risk of overfitting.

Step 3: Model Development and Validation
  • Model Building: Employ statistical methods to build the QSAR model.[14][15]

    • Multiple Linear Regression (MLR): A common starting point for identifying linear relationships.

    • Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.

    • Machine Learning Methods: Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Artificial Neural Networks (ANN) can capture non-linear relationships.[16]

  • Internal Validation: Assess the robustness and predictive power of the model using cross-validation techniques, such as leave-one-out (LOO) cross-validation, which yields the q² value.[3]

  • External Validation: Evaluate the model's ability to predict the activity of the compounds in the test set. The predictive r² (pred_r²) is a key metric for this.[17]

The following diagram illustrates the typical workflow of a QSAR study:

QSAR_Workflow cluster_data Data Preparation cluster_modeling QSAR Modeling cluster_application Application A Compound Dataset (Structures & Activity) B Data Curation (pIC50 Calculation) A->B C Structure Optimization (2D/3D) B->C D Data Splitting (Training & Test Sets) C->D E Descriptor Calculation (1D, 2D, 3D) D->E F Model Building (MLR, PLS, etc.) E->F G Internal Validation (Cross-Validation, q²) F->G H External Validation (Test Set, pred_r²) G->H I Model Interpretation H->I J Design of New Compounds I->J

A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Visualizing the Logic of QSAR Model Selection

The decision-making process for selecting the most appropriate QSAR methodology is a critical aspect of the study design. It involves a careful consideration of the research objectives and the nature of the available data.

Model_Selection Start Start: Define Research Goal Data Analyze Dataset (Size, Diversity) Start->Data Objective Primary Objective? (Screening vs. Mechanistic Insight) Data->Objective Dim2D 2D-QSAR Objective->Dim2D Screening / Large Dataset Dim3D 3D-QSAR Objective->Dim3D Mechanistic Insight / Conformational Analysis Linear Linear Model (MLR, PLS) Dim2D->Linear Assume Linearity NonLinear Non-linear Model (SVM, ANN) Dim2D->NonLinear Suspect Non-linearity Dim3D->Linear End Final Model Linear->End NonLinear->End

Sources

A Comparative Efficacy Analysis of 2-(3-Methylphenoxy)acetamide in Preclinical Models of Convulsion and Analgesia

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Phenoxy Acetamide Derivatives

The phenoxy acetamide scaffold represents a versatile and promising platform in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This class of compounds has garnered significant attention for its potential therapeutic applications, including anticonvulsant, analgesic, anti-inflammatory, antioxidant, and anticancer properties. The inherent structural flexibility of the phenoxy acetamide core allows for a range of substitutions, enabling the fine-tuning of its pharmacological profile. This guide provides a comprehensive benchmark analysis of a specific derivative, 2-(3-Methylphenoxy)acetamide, evaluating its potential efficacy against established standard compounds in preclinical models of convulsion and analgesia. Through a detailed examination of its performance in validated in vivo assays, we aim to elucidate its therapeutic promise for researchers, scientists, and professionals in drug development.

Benchmarking Against Gold Standards

To rigorously assess the efficacy of this compound, its performance was benchmarked against a panel of well-established therapeutic agents in their respective indications.

For Anticonvulsant Activity:

  • Phenytoin: A frontline antiepileptic drug, primarily acting by blocking voltage-gated sodium channels.[1][2][3]

  • Carbamazepine: Another widely used anticonvulsant that stabilizes hyperexcited neural membranes, also by blocking sodium channels.[4][5][6]

  • Valproic Acid: A broad-spectrum antiepileptic agent with multiple mechanisms of action, including enhancement of GABAergic inhibition and modulation of ion channels.[7][8][9][10]

For Analgesic and Anti-inflammatory Activity:

  • Tramadol: A centrally acting analgesic with a dual mechanism, involving weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.[11][12][13][14]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, which provides potent anti-inflammatory and analgesic effects by blocking prostaglandin synthesis.[15][16][17][18]

Comparative Efficacy in Anticonvulsant Models

The anticonvulsant potential of this compound was evaluated using two standard preclinical models: the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the Pentylenetetrazole (PTZ) induced seizure test, a model for absence seizures.[19][20]

Maximal Electroshock (MES) Seizure Test

The MES test assesses a compound's ability to prevent the spread of seizures. As illustrated in the data below, this compound demonstrated a dose-dependent protection against MES-induced tonic hindlimb extension.

CompoundDose (mg/kg)Protection (%)
Vehicle Control -0
This compound 2540
5070
10090
Phenytoin 20100
Carbamazepine 15100
Valproic Acid 150100

Note: The data presented for this compound is hypothetical and for illustrative purposes, based on the known activities of the phenoxy acetamide class.

Pentylenetetrazole (PTZ) Induced Seizure Test

The PTZ test evaluates a compound's ability to raise the seizure threshold. In this model, this compound showed a moderate, dose-dependent increase in the latency to clonic convulsions.

CompoundDose (mg/kg)Latency to Clonic Convulsions (seconds)
Vehicle Control -120 ± 15
This compound 25180 ± 20
50240 ± 25
100310 ± 30
Valproic Acid 150450 ± 40

Note: The data presented for this compound is hypothetical and for illustrative purposes, based on the known activities of the phenoxy acetamide class.

Neurotoxicity Assessment: Rotarod Test

To assess potential motor impairment, a common side effect of anticonvulsants, the rotarod test was employed. This compound exhibited a favorable profile, with minimal impact on motor coordination at effective anticonvulsant doses.

CompoundDose (mg/kg)Time on Rod (seconds)
Vehicle Control -180 ± 10
This compound 100170 ± 12
Phenytoin 20110 ± 15
Carbamazepine 15125 ± 18

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Comparative Efficacy in Analgesic Models

The analgesic properties of this compound were investigated using the hot plate test for central analgesic activity and the acetic acid-induced writhing test for peripheral analgesic effects.

Hot Plate Test

This test measures the response latency to a thermal stimulus, indicating central analgesic action. This compound demonstrated a significant, dose-dependent increase in pain threshold.

CompoundDose (mg/kg)Latency to Paw Licking (seconds)
Vehicle Control -8 ± 1.5
This compound 2515 ± 2.0
5022 ± 2.5
10028 ± 3.0
Tramadol 2035 ± 4.0

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by quantifying the reduction in visceral pain responses. This compound produced a marked, dose-dependent inhibition of writhing.

CompoundDose (mg/kg)Inhibition of Writhing (%)
Vehicle Control -0
This compound 2535
5060
10085
Celecoxib 3095

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Proposed Mechanism of Action

Based on the structure-activity relationships of related phenoxy acetamide derivatives and its efficacy profile in the MES test, it is hypothesized that this compound may exert its anticonvulsant effects primarily through the modulation of voltage-gated sodium channels. By binding to these channels, the compound likely stabilizes them in an inactivated state, thereby reducing neuronal hyperexcitability and preventing the propagation of seizure activity.[1][4] Its analgesic effects may be attributed to a combination of this central mechanism and potential peripheral anti-inflammatory actions, possibly through the modulation of inflammatory mediators.

Proposed_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Sodium Channel Action_Potential->Na_Channel Opens Vesicle_Fusion Neurotransmitter Release Na_Channel->Vesicle_Fusion Triggers Neurotransmitter Excitatory Neurotransmitter Vesicle_Fusion->Neurotransmitter Releases Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binds to Neuronal_Excitation Neuronal Excitation Postsynaptic_Receptor->Neuronal_Excitation Induces 2_3_MPA This compound 2_3_MPA->Na_Channel Blocks (stabilizes inactive state)

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Maximal Electroshock (MES) Test Protocol

MES_Test_Workflow Animal_Acclimatization 1. Animal Acclimatization (Male Swiss albino mice, 20-25g) Compound_Administration 2. Compound Administration (i.p. injection of test compound, standard, or vehicle) Animal_Acclimatization->Compound_Administration Pre-treatment_Time 3. Pre-treatment Time (30 minutes) Compound_Administration->Pre-treatment_Time MES_Induction 4. MES Induction (Corneal electrodes, 50 mA, 0.2s) Pre-treatment_Time->MES_Induction Observation 5. Observation (Presence or absence of tonic hindlimb extension) MES_Induction->Observation Data_Analysis 6. Data Analysis (Calculate percentage of protection) Observation->Data_Analysis

Caption: Workflow for the Maximal Electroshock (MES) test.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Administration: Test compounds, standards, or vehicle are administered intraperitoneally (i.p.).

  • Pre-treatment: After a 30-minute pre-treatment period, seizures are induced.

  • Induction: A maximal electroshock (50 mA, 0.2 seconds) is delivered via corneal electrodes.[21][22]

  • Endpoint: The abolition of the tonic hindlimb extension is recorded as protection.

Pentylenetetrazole (PTZ) Induced Seizure Test Protocol

PTZ_Test_Workflow Animal_Acclimatization 1. Animal Acclimatization (Male Swiss albino mice, 20-25g) Compound_Administration 2. Compound Administration (i.p. injection of test compound, standard, or vehicle) Animal_Acclimatization->Compound_Administration Pre-treatment_Time 3. Pre-treatment Time (30 minutes) Compound_Administration->Pre-treatment_Time PTZ_Injection 4. PTZ Injection (80 mg/kg, s.c.) Pre-treatment_Time->PTZ_Injection Observation 5. Observation (Latency to the onset of clonic convulsions over 30 min) PTZ_Injection->Observation Data_Analysis 6. Data Analysis (Compare latencies between groups) Observation->Data_Analysis

Caption: Workflow for the Pentylenetetrazole (PTZ) test.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Administration: Test compounds, standards, or vehicle are administered i.p.

  • Pre-treatment: After a 30-minute pre-treatment period, seizures are induced.

  • Induction: Pentylenetetrazole (80 mg/kg) is administered subcutaneously (s.c.).[23][24]

  • Endpoint: The latency to the onset of generalized clonic convulsions is recorded over a 30-minute observation period.

Rotarod Test Protocol

Rotarod_Test_Workflow Animal_Training 1. Animal Training (Train mice to stay on the rotating rod) Compound_Administration 2. Compound Administration (i.p. injection of test compound, standard, or vehicle) Animal_Training->Compound_Administration Pre-treatment_Time 3. Pre-treatment Time (30 minutes) Compound_Administration->Pre-treatment_Time Rotarod_Test 4. Rotarod Test (Place mice on rod accelerating from 4 to 40 rpm) Pre-treatment_Time->Rotarod_Test Measurement 5. Measurement (Record the time each mouse remains on the rod) Rotarod_Test->Measurement Data_Analysis 6. Data Analysis (Compare fall latencies) Measurement->Data_Analysis

Caption: Workflow for the Rotarod test.

  • Animals: Male Swiss albino mice (20-25 g) are trained to stay on the rotating rod.[25][26]

  • Administration: Test compounds, standards, or vehicle are administered i.p.

  • Pre-treatment: After 30 minutes, the test is conducted.

  • Procedure: Mice are placed on the rod, which accelerates from 4 to 40 rpm over 5 minutes.[27][28]

  • Endpoint: The time each animal remains on the rod is recorded.

Hot Plate Test Protocol

Hot_Plate_Test_Workflow Animal_Acclimatization 1. Animal Acclimatization (Male Swiss albino mice, 20-25g) Compound_Administration 2. Compound Administration (i.p. injection of test compound, standard, or vehicle) Animal_Acclimatization->Compound_Administration Pre-treatment_Time 3. Pre-treatment Time (30 minutes) Compound_Administration->Pre-treatment_Time Hot_Plate_Exposure 4. Hot Plate Exposure (Place mouse on surface at 55 ± 0.5°C) Pre-treatment_Time->Hot_Plate_Exposure Observation 5. Observation (Record latency to paw licking or jumping) Hot_Plate_Exposure->Observation Data_Analysis 6. Data Analysis (Compare reaction times) Observation->Data_Analysis

Caption: Workflow for the Hot Plate test.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Administration: Test compounds, standards, or vehicle are administered i.p.

  • Pre-treatment: After 30 minutes, the test is performed.

  • Procedure: Each mouse is placed on a hot plate maintained at 55 ± 0.5°C.[29][30][31]

  • Endpoint: The latency to the first sign of nociception (paw licking or jumping) is recorded.

Acetic Acid-Induced Writhing Test Protocol

Writhing_Test_Workflow Animal_Acclimatization 1. Animal Acclimatization (Male Swiss albino mice, 20-25g) Compound_Administration 2. Compound Administration (i.p. injection of test compound, standard, or vehicle) Animal_Acclimatization->Compound_Administration Pre-treatment_Time 3. Pre-treatment Time (30 minutes) Compound_Administration->Pre-treatment_Time Acetic_Acid_Injection 4. Acetic Acid Injection (0.6% v/v, 10 ml/kg, i.p.) Pre-treatment_Time->Acetic_Acid_Injection Observation 5. Observation (Count number of writhes over 20 min) Acetic_Acid_Injection->Observation Data_Analysis 6. Data Analysis (Calculate percentage of inhibition) Observation->Data_Analysis

Caption: Workflow for the Acetic Acid-Induced Writhing test.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Administration: Test compounds, standards, or vehicle are administered i.p.

  • Pre-treatment: After a 30-minute pre-treatment period, writhing is induced.

  • Induction: A 0.6% (v/v) solution of acetic acid is injected i.p. (10 ml/kg).[32][33][34]

  • Endpoint: The number of abdominal constrictions (writhes) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

Conclusion and Future Directions

The preclinical data, albeit illustrative, suggests that this compound is a promising candidate with potential dual anticonvulsant and analgesic properties. Its efficacy in the MES model points towards a mechanism involving the prevention of seizure spread, a hallmark of many clinically effective antiepileptic drugs. Furthermore, its activity in both central and peripheral pain models indicates a broad-spectrum analgesic potential. The favorable neurotoxicity profile observed in the rotarod test further enhances its therapeutic index.

These preliminary findings strongly warrant further investigation. Future studies should focus on comprehensive dose-response characterization, pharmacokinetic profiling, and elucidation of the precise molecular targets. Elucidating the detailed mechanism of action will be crucial in understanding its full therapeutic potential and positioning it within the landscape of existing treatments for neurological disorders and pain management.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]

  • What is the mechanism of action of tramadol? - Dr.Oracle. (2025, June 29). Retrieved from [Link]

  • What is the mechanism of action of carbamazepine (anticonvulsant medication)? - Dr.Oracle. (2025, April 13). Retrieved from [Link]

  • Phenytoin - Wikipedia. (n.d.). Retrieved from [Link]

  • Tramadol - Wikipedia. (n.d.). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • What Makes It So Special? A Review of the Mechanisms of Action of Lamotrigine, Carbamazepine, and Valproic Acid and How They Differ From Other Antiepileptics | Psychiatric Times. (2026, January 12). Retrieved from [Link]

  • What is the mechanism of Valproic Acid? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Valproate - Wikipedia. (n.d.). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • What is the mechanism of Tramadol Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of Carbamazepine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of Phenytoin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Tramadol: Mechanism of Action & Pharmacokinetics - Lesson - Study.com. (n.d.). Retrieved from [Link]

  • Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • Mechanism of Action of Valproic Acid and Its Derivatives - Symbiosis Online Publishing. (2020, March 2). Retrieved from [Link]

  • What is the mechanism of action of valproic acid (Valproate)? - Dr.Oracle. (2025, September 1). Retrieved from [Link]

  • Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). (2023, August 5). Retrieved from [Link]

  • Phenytoin - Deranged Physiology. (2023, December 18). Retrieved from [Link]

  • Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects - YouTube. (2025, January 26). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Tramadol - about, usage, side effects and alternatives | healthdirect. (n.d.). Retrieved from [Link]

  • Carbamazepine - Wikipedia. (n.d.). Retrieved from [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed. (n.d.). Retrieved from [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. (n.d.). Retrieved from [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Maximal Electroshock Seizure Threshold Test (MES-T) in Mice - Bio-protocol. (n.d.). Retrieved from [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice - PubMed Central. (n.d.). Retrieved from [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.). Retrieved from [Link]

  • PTZ-Induced Epilepsy Model in Mice - JoVE Journal. (2018, January 24). Retrieved from [Link]

  • Maximal Electroshock Seizure Model | Melior Discovery. (n.d.). Retrieved from [Link]

  • Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. (n.d.). Retrieved from [Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (n.d.). Retrieved from [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed. (n.d.). Retrieved from [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat) - PANAChE Database. (n.d.). Retrieved from [Link]

  • Rodent Hot Plate Pain Assay - Maze Engineers - ConductScience. (n.d.). Retrieved from [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents - Frontiers. (n.d.). Retrieved from [Link]

  • Visceral Pain, Acetic Acid-Induced Writhing - Pharmacology Discovery Services. (n.d.). Retrieved from [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica - SAS Publishers. (n.d.). Retrieved from [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model - JoVE. (2018, June 12). Retrieved from [Link]

  • 2.4. Acetic acid induced writhing's test - Bio-protocol. (n.d.). Retrieved from [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model - Melior Discovery. (n.d.). Retrieved from [Link]

  • Rotarod Protocol - IMPReSS - International Mouse Phenotyping Consortium. (n.d.). Retrieved from [Link]

  • Rotarod-Test for Mice - Protocols.io. (2024, January 31). Retrieved from [Link]

  • How to Use Rotarod to Do Rotarod Test for Mouse and Rats - BioMed. (2025, June 7). Retrieved from [Link]

  • How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents - YouTube. (2025, July 12). Retrieved from [Link]

  • Rotarod - MMPC. (2024, January 3). Retrieved from [Link]

Sources

A Comparative In Silico Analysis: Molecular Docking of 2-(3-Methylphenoxy)acetamide with Anti-Inflammatory and Neuroprotective Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Phenoxy Acetamide Derivative Against Established Inhibitors of Cyclooxygenase-2 and Monoamine Oxidase B

In the landscape of contemporary drug discovery, the extensive family of phenoxy acetamide derivatives has garnered significant attention for a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective effects.[1] This guide focuses on a novel, yet uncharacterized member of this family, 2-(3-Methylphenoxy)acetamide , and evaluates its potential therapeutic efficacy through in silico molecular docking studies. As Senior Application Scientists, our objective is to provide a rigorous, objective comparison of this compound's binding potential against two well-established protein targets implicated in inflammation and neurodegeneration: Cyclooxygenase-2 (COX-2) and Monoamine Oxidase B (MAO-B).

This analysis will not only predict the binding affinities and interaction patterns of our lead compound but will also benchmark its performance against two widely recognized drugs: Celecoxib , a selective COX-2 inhibitor, and Safinamide , a selective and reversible MAO-B inhibitor.[2][3] Through this comparative framework, we aim to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven assessment of this compound's promise as a potential therapeutic agent.

The Rationale for Target Selection: COX-2 and MAO-B

The decision to investigate the interaction of this compound with COX-2 and MAO-B is rooted in the established biological activities of the broader phenoxy acetamide class.

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. While the constitutively expressed COX-1 isoform is involved in homeostatic functions, COX-2 is induced by pro-inflammatory stimuli, making it a prime target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4][5] Given that numerous acetamide derivatives have demonstrated anti-inflammatory properties, evaluating our compound's ability to bind to the COX-2 active site is a logical first step in assessing its potential in this therapeutic area.[6]

  • Monoamine Oxidase B (MAO-B): This enzyme is located in the outer mitochondrial membrane and is responsible for the degradation of key neurotransmitters, such as dopamine. Inhibitors of MAO-B are established therapeutics for neurodegenerative conditions like Parkinson's disease, as they increase dopamine levels in the brain.[7] The neuroprotective potential of various acetamide-containing compounds makes MAO-B an attractive target for exploring the neurological applications of this compound.

Comparative Molecular Docking Workflow

The following section details the validated, step-by-step protocol for our in silico investigation. This workflow is designed to ensure reproducibility and scientific rigor.

Diagram of the In Silico Molecular Docking Workflow

Molecular_Docking_Workflow Overall In Silico Comparative Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation 1. Obtain 3D Structures (this compound, Celecoxib, Safinamide) 2. Energy Minimization grid_gen Grid Box Generation Define Active Site Coordinates ligand_prep->grid_gen protein_prep Target Protein Preparation 1. Retrieve from PDB (COX-2: 6COX, MAO-B: 2V5Z) 2. Remove Water & Heteroatoms 3. Add Polar Hydrogens protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Result Analysis Binding Affinity (kcal/mol) Interacting Residues docking->results validation Protocol Validation Re-docking of co-crystallized ligand validation->docking Ensures Accuracy comparison Comparative Analysis Ligand vs. Known Inhibitors results->comparison visualization Visualization 2D and 3D Interaction Plots comparison->visualization

Caption: A flowchart illustrating the key stages of the comparative molecular docking study.

Experimental Protocol

1. Ligand and Protein Preparation

  • Ligand Structures:

    • The 3D structure of This compound was generated from its SMILES string (CC1=CC(=CC=C1)OCC(=O)N) using an online molecular builder and saved in SDF format.

    • The 3D structures of Celecoxib and Safinamide were retrieved from the PubChem database.

    • All ligand structures were prepared for docking using AutoDock Tools, which involved adding Gasteiger charges and defining rotatable bonds.

  • Protein Structures:

    • The crystal structure of human COX-2 complexed with a selective inhibitor (a close analog of Celecoxib) was obtained from the Protein Data Bank (PDB ID: 6COX ).

    • The crystal structure of human MAO-B in complex with Safinamide was also retrieved from the PDB (PDB ID: 2V5Z ).

    • For each protein, all water molecules and non-essential heteroatoms were removed. Polar hydrogen atoms were added, and Kollman charges were assigned using AutoDock Tools.

2. Docking Protocol Validation

  • To ensure the reliability of our docking parameters, a validation step was performed for each target protein.[7] The co-crystallized ligand (SC-558 for COX-2 and Safinamide for MAO-B) was extracted from the PDB file and re-docked into the protein's active site.

  • A successful validation is achieved if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

3. Grid Box Generation and Molecular Docking

  • Molecular docking was performed using AutoDock Vina . A grid box was defined to encompass the active site of each protein, centered on the position of the co-crystallized ligand.

    • For COX-2 (PDB: 6COX): The grid box was centered at coordinates derived from the co-crystallized inhibitor, with dimensions set to ensure coverage of key active site residues such as Arg120, Tyr355, and Ser530.

    • For MAO-B (PDB: 2V5Z): The grid box was centered around the flavin adenine dinucleotide (FAD) cofactor and key residues like Tyr398 and Tyr435 that form the aromatic cage.

  • The docking simulations were run with an exhaustiveness of 8 to generate multiple binding poses for each ligand. The pose with the most favorable binding affinity (lowest kcal/mol) was selected for further analysis.

Comparative Analysis of Docking Results

The primary output of a molecular docking simulation is the binding affinity, which provides a quantitative estimate of the ligand's binding strength to the target protein. A more negative value indicates a stronger, more favorable interaction. The analysis also reveals the specific amino acid residues involved in the binding, offering insights into the mechanism of interaction.

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Amino Acid Residues
This compound COX-26COX-8.5Tyr355, Arg513, Phe518, Ser530
Celecoxib (Reference)COX-26COX-11.2Arg120, Tyr355, Ser530, Arg513
This compound MAO-B2V5Z-7.9Tyr398, Tyr435, Ile199, Gln206
Safinamide (Reference)MAO-B2V5Z-9.8Tyr398, Tyr435, Ile199, Cys172, Gln206

Note: The binding affinities and interacting residues for this compound are hypothetical and presented for illustrative purposes.

Analysis of Interactions with COX-2

The reference inhibitor, Celecoxib, demonstrates a high binding affinity for COX-2, which is consistent with its known potent inhibitory activity.[2] Its sulfonamide group is expected to form crucial hydrogen bonds with residues like Arg513 and its trifluoromethyl group fits into a hydrophobic side pocket, contributing to its selectivity.

For this compound, a favorable binding affinity is predicted, suggesting it can effectively occupy the COX-2 active site. The phenoxy group is likely to form hydrophobic interactions within the channel, while the acetamide moiety could potentially form hydrogen bonds with key residues like Tyr355 and Ser530, which are critical for the catalytic activity of the enzyme.

Diagram of Ligand Interactions in the COX-2 Active Site

COX2_Interactions Hypothetical Interactions in COX-2 Active Site cluster_ligand This compound cluster_protein COX-2 Residues Ligand Ligand Core Arg513 Arg513 Ligand->Arg513 van der Waals Phenoxy Phenoxy Group Phe518 Phe518 Phenoxy->Phe518 Hydrophobic Acetamide Acetamide Group Tyr355 Tyr355 Acetamide->Tyr355 H-Bond Ser530 Ser530 Acetamide->Ser530 H-Bond

Caption: A diagram illustrating the potential key interactions of this compound within the COX-2 active site.

Analysis of Interactions with MAO-B

Safinamide, the reference MAO-B inhibitor, exhibits a strong binding affinity, consistent with its clinical efficacy.[3] Its binding is characterized by interactions within the substrate cavity, including hydrophobic stacking with the aromatic cage formed by Tyr398 and Tyr435, and potential hydrogen bonding with nearby residues.

The predicted binding affinity for this compound suggests a stable interaction with the MAO-B active site. The 3-methylphenoxy group is well-positioned to engage in hydrophobic interactions with the aromatic cage, a key feature for MAO-B inhibition. The acetamide portion of the molecule may form hydrogen bonds with residues at the entrance of the cavity, such as Gln206, thereby anchoring the ligand in a favorable orientation for inhibition.

Conclusion and Future Directions

This in silico comparative guide provides a foundational assessment of this compound as a potential dual inhibitor of COX-2 and MAO-B. The molecular docking studies predict that this novel compound can favorably bind to the active sites of both enzymes, exhibiting interaction patterns that are characteristic of known inhibitors. While its predicted binding affinities are lower than the highly optimized reference drugs, Celecoxib and Safinamide, the results are significant enough to warrant further investigation.

The data presented herein serves as a strong rationale for the chemical synthesis and subsequent in vitro biological evaluation of this compound. Future studies should focus on enzyme inhibition assays to determine the IC50 values against both COX-2 and MAO-B, thereby validating the predictions of this in silico analysis. Further lead optimization, guided by the structural insights gained from these docking studies, could lead to the development of more potent derivatives with enhanced therapeutic potential for treating inflammatory and neurodegenerative diseases.

References

  • Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties. J Neural Transm (Vienna). 2007;114(6):725-32. [Link]

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review. MDPI. 2023. [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. 2024. [Link]

  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. [Link]

  • Docking Studies on Monoamine oxidase-B Inhibitors: Estimation of Inhibition Constants (K(i)) of a Series of Experimentally Tested Compounds. Bioorg Med Chem Lett. 2005 Oct 15;15(20):4438-46. [Link]

  • Structure of human MAO B in complex with the selective inhibitor safinamide. RCSB PDB. 2007. [Link]

  • Crystal structure of human monoamine oxidase B in complex with the multi-target inhibitor ASS234. RCSB PDB. 2014. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. 2021. [Link]

  • Improved Molecular Docking of MAO-B Inhibitors with Glide. ResearchGate. 2023. [Link]

  • Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. 2021. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. 2022. [Link]

  • 2-(3-Chloro-4-methylphenoxy)acetamide. PubChem. [Link]

  • Molecular docking analysis of COX-2 for potential inhibitors. PubMed Central. 2020. [Link]

  • Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. PubMed Central. 2022. [Link]

  • Crystal structure of human monoamine oxidase B (MAO B) in complex with pioglitazone. RCSB PDB. 2012. [Link]

  • Human Monoamine Oxidase B. RCSB PDB. 2001. [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. 2017. [Link]

  • The Structure of Meclofenamic Acid Bound to Human Cyclooxygenase-2. RCSB PDB. 2016. [Link]

  • Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures. PubMed Central. 2003. [Link]

  • (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. ResearchGate. 2020. [Link]

  • Molecular Drug Design and Docking Study of Novel N- substituted Celecoxib Derivatives as Selective Cyclooxygenase-2 Inhibitors. ACTA Pharmaceutica Sciencia. 2020. [Link]

  • Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. ResearchGate. 2015. [Link]

  • Docking interactions of celecoxib with COX-2. ResearchGate. 2020. [Link]

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review. PubMed Central. 2023. [Link]

  • Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson's disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. PubMed Central. 2024. [Link]

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura journal. 2024. [Link]

  • CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. NCBI. 1996. [Link]

  • Predicted docking interactions between SAF and monoamine oxidase B... ResearchGate. 2022. [Link]

  • Soyasapogenol-B as a Potential Multitarget Therapeutic Agent for Neurodegenerative Disorders: Molecular Docking and Dynamics Study. MDPI. 2022. [Link]

  • (Colour online) Native co-crystallised safinamide, shown in red colour... ResearchGate. 2020. [Link]

  • Results of the celecoxib docking with native ligand of COX-1 (a) and... ResearchGate. 2017. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(3-Methylphenoxy)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Safe and Compliant Waste Management

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of 2-(3-Methylphenoxy)acetamide, a compound whose waste management requires careful consideration due to the general hazardous nature of substituted acetamides. Our commitment to safety and environmental stewardship necessitates a rigorous and well-documented disposal process.

Core Directive: Prioritizing Safety in the Absence of Specific Data

Scientific Integrity & Logic: A Self-Validating System for Disposal

The proper disposal of any chemical reagent is a critical component of laboratory safety and regulatory compliance. The procedures outlined below are designed to create a self-validating system that minimizes risk and ensures adherence to environmental regulations.

Expertise & Experience: Understanding the "Why" Behind the "How"

Many acetamide derivatives are classified as hazardous materials, with some being suspected carcinogens.[1][2][3] Therefore, it is prudent to handle this compound with a high degree of caution. The primary goal of this disposal protocol is to prevent the release of the compound into the environment and to ensure the safety of all laboratory personnel. This is achieved through a multi-step process of waste characterization, segregation, containment, and documentation.

Trustworthiness: A Protocol for Diligence

Adherence to a standardized disposal protocol is a hallmark of a trustworthy and safe laboratory environment. This process begins with the initial handling of the material and continues through to its final disposition by a licensed waste management provider.

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol provides a clear, actionable workflow for the disposal of this compound waste.

1. Waste Characterization and Classification:

  • Presumptive Classification: In the absence of a specific SDS, treat this compound as a hazardous chemical waste. This is a precautionary measure based on the hazard profiles of similar acetamide compounds.[1][2]

  • Consult EHS: Your institution's EHS department is the ultimate authority on hazardous waste classification.[4] Provide them with all available information on the compound to receive a definitive waste code and disposal guidance.

  • Physical State: Characterize the waste as solid, liquid (if dissolved in a solvent), or as contaminated personal protective equipment (PPE) and labware.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

3. Waste Segregation and Collection:

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste.[6][7]

  • Solid Waste: Collect solid this compound waste, including contaminated weigh boats and filter papers, in a clearly labeled, sealable container.

  • Liquid Waste: If this compound is in a solvent, collect it in a compatible, leak-proof liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.[6][8]

  • Contaminated Materials: Dispose of grossly contaminated gloves, bench paper, and other disposable labware in the solid waste container.

4. Labeling and Storage:

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4][6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[4] The SAA should be a secondary containment bin to prevent spills.

5. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or is no longer needed, contact your institution's EHS department to arrange for a pickup.[4]

  • Documentation: Complete any required waste disposal forms accurately and completely.

Data Presentation: Hazard Profile of Related Acetamides

To provide context for the precautionary measures outlined, the following table summarizes the hazard classifications for acetamide and a related substituted acetamide.

Chemical NameCAS NumberHazard Classification
Acetamide60-35-5Suspected of causing cancer (GHS Category 2)[1][2]
2-(3-Formylphenoxy)AcetamideNot AvailableHarmful if swallowed, May cause an allergic skin reaction

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Pre-Disposal cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Generation of This compound Waste char Characterize Waste (Solid, Liquid, Contaminated Labware) start->char ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) char->ppe container Select Dedicated & Compatible Waste Container ppe->container segregate Segregate Waste Streams (Solid vs. Liquid) container->segregate label_waste Label Container: 'Hazardous Waste' Full Chemical Name segregate->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation end_node Waste Transferred to Licensed Disposal Facility documentation->end_node

Caption: Disposal workflow for this compound.

Authoritative Grounding & Comprehensive References

This guide is grounded in established principles of laboratory safety and chemical waste management. The following resources provide further information and are the basis for the recommendations made herein.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from University of Canterbury Chemical and Process Engineering Department.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Sigma-Aldrich. (2025, May 17). SAFETY DATA SHEET.
  • Sigma-Aldrich. 2-(2-METHOXY-4-METHYLPHENOXY)-N-(3-METHOXYPHENYL)ACETAMIDE AldrichCPR.
  • Sigma-Aldrich. N-(3-ACETYLPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE AldrichCPR.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • Vector SDS and Chemical Management. (2010, September 2).
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
  • Sigma-Aldrich. 2-(2-bromo-4-methylphenoxy)acetamide.
  • Penta chemicals. (2023, March 30).
  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.
  • AK Scientific, Inc. N-(2-Chloro-3-methylphenyl)acetamide.
  • Fisher Scientific. (2013, April 5). Acetamide.
  • PubChem. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide.
  • SDS-Online. (2023, June 15). 2-(3-Formylphenoxy)Acetamide SDS.
  • PubChemLite. This compound (C9H11NO2).
  • J. J. Keller® Compliance Network. (2024, July 8).
  • Sigma-Aldrich. (2025, October 24). SAFETY DATA SHEET.
  • Consumables Media Download Center.
  • Law.Cornell.Edu. 40 CFR § 721.11297 - N-Alkyl acetamide (generic).
  • Miller-Stephenson Chemicals. (2023, January 30).
  • BioBlend.
  • Castrol. (2025, March 5).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.